Diphenyliodonium chloride
Description
Properties
IUPAC Name |
diphenyliodanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10I.ClH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSJLWBUYLGJOBD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[I+]C2=CC=CC=C2.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10182-84-0 (Parent) | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60883679 | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1483-72-3 | |
| Record name | Diphenyliodonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1483-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001483723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Iodonium, diphenyl-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60883679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diphenyliodonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.591 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physical and chemical properties of Diphenyliodonium chloride
This technical guide provides a comprehensive overview of the physical and chemical properties of diphenyliodonium (B167342) chloride, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols, and visualizes complex processes to facilitate a deeper understanding of this versatile compound.
Core Physical and Chemical Properties
Diphenyliodonium chloride is a white to light cream-yellow crystalline powder.[1][2][3] It is an organoiodine compound widely utilized as a photoinitiator and a reagent in organic synthesis.[1][4][5]
Data Presentation: Summary of Quantitative Properties
| Property | Value | Source(s) |
| CAS Number | 1483-72-3 | [1][6] |
| Molecular Formula | C₁₂H₁₀ClI | [1][6] |
| Molecular Weight | 316.57 g/mol | [1] |
| Melting Point | 233-235 °C (sublimes) | [4][7] |
| Appearance | White to light cream-yellow powder/crystal | [1][2][3] |
| Purity | ≥98% | [1] |
| Solubility | Soluble in water and methanol.[2][4][8] Limited solubility in organic solvents like ethanol (B145695) and DMSO.[9] | |
| Storage Temperature | Room temperature[1], though refrigeration (0-10°C) is also recommended.[10] | |
| Stability | Stable under ambient conditions, but can be light, air, and heat sensitive.[1][5][10] | |
| Hazard Class | 6.1 (Toxic) | [8][11][12] |
| UN Number | 2811 | [8][11][12] |
Chemical Reactivity and Applications
This compound is a versatile reagent in various chemical transformations. Its primary applications stem from its ability to act as an electrophilic phenylating agent and a photoinitiator.
-
Organic Synthesis : It is extensively used for the arylation of a wide range of nucleophiles.[13] It serves as a reactant in copper-catalyzed cross-coupling reactions of purines, the arylation of anilines, and Sonogashira coupling reactions for preparing aryl alkynes.[2][4][14]
-
Photoinitiator : Upon exposure to UV light, this compound generates free radicals, making it a highly effective photoinitiator for polymerization processes.[1] This property is crucial in the rapid curing of coatings, adhesives, and inks in industries such as electronics and automotive.[1]
-
Biological Research : In biomedical applications, it is used in developing diagnostic tools and drug delivery systems.[1] It is also known to inhibit certain enzymes, which is a focus of biological research.[3] For instance, diphenyleneiodonium (B1195379) chloride, a related compound, is a known inhibitor of NADPH oxidase (NOX) and nitric oxide synthase (NOS).[9]
-
Environmental Applications : It is explored for use in environmental remediation to break down pollutants through advanced oxidation processes.[1]
Reaction with DMSO : When heated in dimethyl sulfoxide (B87167) (DMSO), diphenyliodonium triflate (a related salt) undergoes an unexpected arylation reaction. The proposed mechanism involves arylation of the DMSO at the oxygen atom, followed by a thia-Sommelet–Hauser rearrangement to form 2-thiomethylphenols.[15]
Experimental Protocols
A. Synthesis of Diphenyliodonium Salts (General One-Pot Procedure)
This protocol is a general method for the synthesis of diaryliodonium salts from iodoarenes and arenes.[16][17]
-
Materials : Iodoarene, arene, m-chloroperoxybenzoic acid (mCPBA), and a suitable acid (e.g., trifluoromethanesulfonic acid).
-
Procedure :
-
Dissolve the iodoarene and arene in a suitable solvent.
-
Add mCPBA to the mixture to oxidize the iodine.
-
Slowly add the acid (e.g., trifluoromethanesulfonic acid) dropwise to the stirring mixture.
-
Allow the reaction to proceed for a set time (e.g., 2 hours) at a specific temperature.[18]
-
Concentrate the mixture under reduced pressure.
-
Add diethyl ether to precipitate the diaryliodonium salt.
-
Isolate the solid product by filtration and wash with diethyl ether.[18]
-
Dry the product in an oven.
-
B. Purification
Purification of the crude product is typically achieved by recrystallization from a suitable solvent system. Washing the precipitated solid with a solvent in which the product is poorly soluble, such as diethyl ether, is also a common purification step.[18]
C. Analytical Methods
-
Titration : Purity can be determined by argentometric titration.[1][10]
-
Spectroscopy : The structure and purity of the compound can be confirmed using ¹H NMR spectroscopy.[18]
-
Chromatography : Purity can also be assessed by methods like TLC.[19]
Application Example: Photoinitiated Polymerization
This compound is a cationic photoinitiator. Upon UV irradiation, it undergoes photolysis to generate a Brønsted acid, which then initiates the polymerization of monomers, such as epoxides.[1][20]
Safety and Handling
This compound is toxic if swallowed and causes skin and serious eye irritation.[6][12] It may also cause respiratory irritation. Appropriate personal protective equipment, including gloves and eye protection, should be worn when handling this compound.[10] Work should be conducted in a well-ventilated area.[12] It is classified as a hazardous material for transportation (UN2811, Hazard Class 6.1, Packing Group III).[8][12]
Hazardous Decomposition Products : Upon decomposition, it can produce carbon monoxide, carbon dioxide, hydrogen iodide, and hydrogen chloride.[12]
References
- 1. chemimpex.com [chemimpex.com]
- 2. lookchem.com [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 1483-72-3 [chemicalbook.com]
- 5. CAS 1483-72-3: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound = 98.0 AT 1483-72-3 [sigmaaldrich.com]
- 8. This compound manufacturers and suppliers in india [chemicalbook.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | 1483-72-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. scientificlabs.co.uk [scientificlabs.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. This compound = 98.0 AT 1483-72-3 [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. organ.su.se [organ.su.se]
- 17. diva-portal.org [diva-portal.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Diphenyleneiodonium chloride, 97+% 25 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to Diphenyliodonium Chloride (CAS: 1483-72-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium chloride (DPI), a diaryliodonium salt, is a versatile and potent chemical compound with significant applications across various scientific disciplines. It is widely recognized as a classic inhibitor of flavoenzymes, most notably NADPH oxidases (NOX) and nitric oxide synthases (NOS), making it an invaluable tool for studying cellular signaling pathways involving reactive oxygen species (ROS) and nitric oxide (NO). Furthermore, its utility extends to organic synthesis as a phenylating agent and to materials science as a photoinitiator for radical polymerization, including in advanced applications like 3D bioprinting. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its key applications, and visual representations of the cellular pathways it modulates.
Chemical and Physical Properties
This compound is a white to light yellow crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.[1][2][3][4]
| Property | Value | Reference |
| CAS Number | 1483-72-3 | [1][3] |
| Molecular Formula | C₁₂H₁₀ClI | [1][2] |
| Molecular Weight | 316.57 g/mol | [1][2] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 227-234 °C | [1] |
| Solubility | Soluble in water and methanol (B129727). | [5] |
| Purity | ≥98% (by Titration) | [1] |
| Storage | Store at room temperature, protected from light. | [1][2] |
Core Applications and Mechanisms of Action
This compound's utility stems from its ability to act as both a potent enzyme inhibitor and a source of phenyl radicals.
Inhibition of Flavoenzymes
DPI is a well-established inhibitor of flavin-containing enzymes, which are critical components of various cellular redox systems.
-
NADPH Oxidases (NOX): DPI irreversibly inhibits NOX enzymes, which are major sources of cellular reactive oxygen species (ROS).[6][7][8] This inhibition occurs through the binding of DPI to the flavin adenine (B156593) dinucleotide (FAD) cofactor, preventing electron transfer and subsequent superoxide (B77818) production. This property makes DPI a crucial tool for investigating the role of NOX-derived ROS in signaling pathways related to inflammation, cell proliferation, and apoptosis.
-
Nitric Oxide Synthases (NOS): Similar to its effect on NOX, DPI also inhibits all three isoforms of nitric oxide synthase (nNOS, eNOS, and iNOS) by targeting their flavin domains.[9][10][11] This prevents the synthesis of nitric oxide (NO), a key signaling molecule in vasodilation, neurotransmission, and the immune response.
Phenylating Agent in Organic Synthesis
In organic chemistry, this compound serves as an electrophilic phenylating agent. It is used in various cross-coupling reactions to introduce a phenyl group onto a range of substrates, including purines and anilines.[12]
Photoinitiator in Radical Polymerization
Upon exposure to UV light, this compound undergoes photolysis to generate a phenyl radical and an iodobenzene (B50100) radical cation, both of which can initiate radical polymerization of monomers like acrylates.[3][4][13][14] This property is harnessed in applications such as UV-curable coatings, adhesives, and, more recently, in the field of 3D bioprinting to create complex biological scaffolds.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Synthesis and Purification of this compound
While commercially available, this compound can be synthesized in the laboratory. The following is a general protocol for the synthesis of diaryliodonium salts, which can be adapted for this compound.[1][15][16][17][18]
Materials:
-
Iodobenzene
-
Potassium persulfate (K₂S₂O₈)
-
Sulfuric acid (concentrated)
-
Sodium chloride (NaCl)
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether ((C₂H₅)₂O)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add concentrated sulfuric acid to a mixture of iodobenzene and benzene in dichloromethane.
-
While stirring vigorously, add potassium persulfate portion-wise over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-24 hours.
-
Pour the reaction mixture over crushed ice and transfer to a separatory funnel.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
-
To the resulting crude product, add a saturated aqueous solution of sodium chloride to precipitate this compound.
-
Collect the precipitate by vacuum filtration using a Büchner funnel, wash with cold water, and then with diethyl ether.
-
Dry the purified this compound in a vacuum oven.
Purification: For higher purity, the synthesized this compound can be recrystallized from hot water or a mixture of methanol and diethyl ether.
Cellular Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and the cytotoxic effects of this compound.[19][20][21][22][23]
Materials:
-
Cells of interest (e.g., HCT116, HeLa)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO or appropriate solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve DPI).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The DCFH-DA assay is a common method to measure intracellular ROS levels.[24][25][26][27][28]
Materials:
-
Cells of interest
-
24-well cell culture plates
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free culture medium
-
This compound
-
Fluorescence microscope or microplate reader
Procedure:
-
Seed cells in a 24-well plate and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration.
-
Prepare a 10 µM working solution of DCFH-DA in serum-free medium.
-
Wash the cells once with serum-free medium.
-
Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.
-
Wash the cells twice with PBS.
-
Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.
In Vitro NADPH Oxidase (NOX) Activity Assay
This protocol describes a cell-free assay to measure the inhibitory effect of this compound on NOX activity.[6][7][8][29]
Materials:
-
Cell or tissue homogenates containing NADPH oxidase
-
Lucigenin or cytochrome c as a superoxide indicator
-
NADPH
-
This compound
-
Assay buffer (e.g., phosphate (B84403) buffer, pH 7.4)
-
Luminometer or spectrophotometer
Procedure:
-
Prepare cell or tissue homogenates known to have NOX activity.
-
In a 96-well plate, add the cell homogenate, the superoxide indicator (lucigenin or cytochrome c), and different concentrations of this compound. Include a no-inhibitor control.
-
Pre-incubate the mixture for a short period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding NADPH.
-
Immediately measure the chemiluminescence (for lucigenin) or the change in absorbance (for cytochrome c reduction) over time.
-
Calculate the rate of superoxide production and determine the inhibitory effect of this compound.
Nitric Oxide Synthase (NOS) Activity Assay
This assay measures the conversion of L-arginine to L-citrulline, a co-product of NO synthesis, to determine NOS activity and its inhibition by this compound.[10][11][12][30][31]
Materials:
-
Purified NOS enzyme or cell/tissue lysates containing NOS
-
L-[³H]arginine
-
NADPH
-
Calmodulin, CaCl₂, FAD, FMN, and tetrahydrobiopterin (B1682763) (BH4) as cofactors
-
This compound
-
Dowex AG 50W-X8 resin (Na⁺ form)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the NOS enzyme source, all necessary cofactors, and varying concentrations of this compound.
-
Initiate the reaction by adding L-[³H]arginine.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer containing EDTA.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin. The positively charged L-[³H]arginine will bind to the resin, while the neutral L-[³H]citrulline will pass through.
-
Collect the eluate and measure the radioactivity using a scintillation counter.
-
The amount of L-[³H]citrulline formed is proportional to the NOS activity.
Signaling Pathways and Visualizations
This compound's primary biological effects are mediated through its inhibition of ROS and NO production, which in turn affects downstream signaling pathways.
NADPH Oxidase (NOX) and ROS Signaling
DPI blocks the production of superoxide (O₂⁻) by NOX enzymes. This prevents the formation of other ROS, such as hydrogen peroxide (H₂O₂), which act as second messengers in various signaling cascades, including those regulating cell growth, differentiation, and apoptosis.
Caption: Inhibition of NADPH Oxidase by this compound.
NF-κB Signaling Pathway
ROS are known to be involved in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of inflammation and immune responses. By inhibiting ROS production, this compound can suppress the activation of NF-κB.
Caption: this compound's effect on NF-κB signaling.
Photoinitiation of Radical Polymerization
This workflow illustrates the process of using this compound as a photoinitiator.
Caption: Radical polymerization initiated by this compound.
Safety and Handling
This compound is toxic if swallowed and causes skin and serious eye irritation.[15][16] It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a powerful and multifaceted tool for scientific research and development. Its well-characterized inhibitory effects on key cellular enzymes, coupled with its utility in chemical synthesis and materials science, make it an indispensable compound in the laboratory. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their studies. As with any potent chemical, adherence to safety guidelines is paramount to ensure its safe and effective use.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 5. Bioxolography Using this compound and N-Vinylpyrrolidone Enables Rapid High-Resolution Volumetric 3D Printing of Spatially Encoded Living Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preferential inhibition of the plasma membrane NADH oxidase (NOX) activity by diphenyleneiodonium chloride with NADPH as donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative pharmacology of chemically distinct NADPH oxidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. No ·NO from NO synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research Portal [iro.uiowa.edu]
- 14. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 15. pubs.acs.org [pubs.acs.org]
- 16. organ.su.se [organ.su.se]
- 17. One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. Cell Cytotoxicity Assay [bio-protocol.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. texaschildrens.org [texaschildrens.org]
- 23. MTT (Assay protocol [protocols.io]
- 24. benchchem.com [benchchem.com]
- 25. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 26. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 27. m.youtube.com [m.youtube.com]
- 28. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 29. Recent developments in the probes and assays for measurement of the activity of NADPH oxidases - PMC [pmc.ncbi.nlm.nih.gov]
- 30. sigmaaldrich.com [sigmaaldrich.com]
- 31. Nitric Oxide Synthase Activity Assay Kit (Colorimetric) (ab211083) is not available | Abcam [abcam.com]
An In-depth Technical Guide to the Structure and Bonding in Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Diaryliodonium salts have emerged as versatile and powerful reagents in modern organic synthesis, finding widespread application as efficient arylating agents in a variety of chemical transformations. Their stability, reactivity, and unique bonding characteristics make them invaluable tools in the construction of complex molecules, particularly in the fields of pharmaceuticals and materials science. This technical guide provides a comprehensive overview of the core principles governing the structure and bonding of diaryliodonium salts, supported by quantitative data, detailed experimental protocols, and visualizations of key chemical processes.
Molecular Structure and Bonding
Diaryliodonium salts are hypervalent iodine(III) compounds with the general formula [Ar-I-Ar']⁺X⁻, where Ar and Ar' represent aryl groups and X⁻ is a counteranion. The central iodine atom in these salts is formally in the +3 oxidation state.[1][2]
1.1. Geometry and the Hypervalent Bond
X-ray crystallographic studies have revealed that diaryliodonium salts typically adopt a T-shaped molecular geometry.[2] This geometry is a consequence of the hypervalent nature of the iodine atom, which accommodates more than the traditional octet of electrons in its valence shell. The bonding in these compounds is best described by the three-center, four-electron (3c-4e) bond model.[3]
In this model, a p-orbital on the central iodine atom interacts with orbitals from the two ipso-carbons of the aryl groups and the counteranion, leading to the formation of a bonding, a non-bonding, and an anti-bonding molecular orbital. The four electrons occupy the bonding and non-bonding orbitals, resulting in a stable hypervalent bond. The two aryl groups and the iodine atom lie roughly in a plane, with the C-I-C bond angle deviating from 180° due to the presence of the lone pairs on the iodine atom and the influence of the counteranion.[3]
1.2. The Carbon-Iodine Bond
The carbon-iodine (C-I) bonds in diaryliodonium salts are key to their reactivity. These bonds are typically longer and weaker than the C-I bond in iodoarenes, rendering the aryl groups susceptible to nucleophilic attack. The electrophilic character of the iodine atom withdraws electron density from the attached aryl rings, further activating them as arylating agents.[4]
Quantitative Structural Data
The precise geometric parameters of diaryliodonium salts can vary depending on the nature of the aryl substituents and the counteranion. The following table summarizes representative crystallographic data for a selection of diaryliodonium salts.
| Diaryliodonium Salt | C-I Bond Length (Å) | C-I-C Bond Angle (°) | Counteranion | Reference |
| Diphenyliodonium triflate | 2.08 - 2.10 | ~95 | OTf⁻ | [5] |
| Bis(4-fluorophenyl)iodonium triflate | Not specified | Not specified | OTf⁻ | [6][7] |
| Dibenzobromolium salts | 1.928 - 1.935 (C-Br) | ~87 (C-Br-C) | Various | [8] |
| Dibenzochlorolium salts | 1.779 - 1.789 (C-Cl) | ~92 (C-Cl-C) | Various | [8] |
Synthesis of Diaryliodonium Salts
A variety of synthetic methods have been developed for the preparation of both symmetrical and unsymmetrical diaryliodonium salts. Modern approaches often focus on one-pot procedures to improve efficiency and scalability.
3.1. General Synthetic Strategies
Common synthetic routes typically involve the oxidation of an iodoarene in the presence of an arene and a strong acid. Oxidants such as meta-chloroperoxybenzoic acid (mCPBA) and Oxone® are frequently employed. The choice of acid is crucial and often determines the counteranion of the resulting salt; trifluoromethanesulfonic acid (TfOH) and toluenesulfonic acid (TsOH) are common choices.[9][10]
One-pot syntheses starting from elemental iodine and arenes have also been developed, offering a more atom-economical approach.[11] Flow synthesis has emerged as a safe and scalable method for the preparation of diaryliodonium triflates, particularly for exothermic reactions.[1][12]
3.2. Experimental Protocols
Below are detailed experimental protocols for the synthesis of representative diaryliodonium salts.
Protocol 1: One-Pot Synthesis of (Mesityl)(phenyl)iodonium Triflate [13]
-
Materials: Iodobenzene (B50100) (1.0 mmol), mesitylene (B46885) (1.1 mmol), m-chloroperoxybenzoic acid (mCPBA, ≤77%, 1.1 mmol), trifluoromethanesulfonic acid (TfOH, 2.0 mmol), dichloromethane (B109758) (DCE).
-
Procedure:
-
To a solution of iodobenzene and mesitylene in DCE, add mCPBA and cool the mixture to 0 °C.
-
Slowly add TfOH to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for the appropriate time (typically 1-2 hours), monitoring by TLC.
-
Upon completion, the reaction mixture is typically concentrated, and the product is precipitated by the addition of diethyl ether.
-
The resulting solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
-
-
Yield: 87%[13]
Protocol 2: One-Pot Synthesis of Bis(4-tert-butylphenyl)iodonium Triflate from Iodine [14][15]
-
Materials: Iodine (9.05 mmol), tert-butylbenzene (B1681246) (4.1 equiv), m-chloroperoxybenzoic acid (mCPBA, 73%, 3.1 equiv), trifluoromethanesulfonic acid (TfOH, 5 equiv), dichloromethane (100 mL).[14]
-
Procedure:
-
A flask is charged with iodine and dichloromethane.[14]
-
m-CPBA is added, followed by tert-butylbenzene, and the flask is cooled to 0°C.[14]
-
TfOH is added slowly, and the mixture is stirred at room temperature for 20 minutes.[14]
-
The reaction mixture is washed with water, and the organic layer is concentrated.[14]
-
The product is precipitated with diethyl ether, filtered, washed, and dried.[14]
-
-
Yield: 78%[14]
Protocol 3: Flow Synthesis of Diaryliodonium Triflates [1]
-
General Setup: A microreactor system with syringe pumps for reagent delivery.
-
Reagents:
-
Feed 1: Aryl iodide and arene in dichloroethane (DCE).
-
Feed 2: m-CPBA in DCE.
-
Feed 3: Trifluoromethanesulfonic acid (TfOH) in DCE.
-
-
Procedure:
-
The reagent solutions are pumped through a micromixer and into a temperature-controlled microreactor.
-
The reaction is completed within a short residence time (seconds to minutes).
-
The product stream is collected, and the diaryliodonium salt is isolated by precipitation with diethyl ether.
-
-
Yields: Generally high, up to 92%.[1]
Reactivity and Reaction Mechanisms
Diaryliodonium salts are primarily used as electrophilic arylating agents for a wide range of nucleophiles, including C, N, O, and S-centered species. The reactions can proceed through either metal-free or transition-metal-catalyzed pathways.
4.1. Metal-Free Arylation
In the absence of a metal catalyst, the arylation reaction is believed to proceed via a ligand coupling mechanism. The nucleophile attacks the electrophilic iodine(III) center to form a transient hypervalent iodine intermediate. This is followed by reductive elimination to furnish the arylated product and an iodoarene byproduct.[16] The regioselectivity of arylation with unsymmetrical diaryliodonium salts is often governed by electronic effects, with the more electron-deficient aryl group being preferentially transferred.[16]
4.2. Transition-Metal-Catalyzed Arylation
Transition metals, particularly copper and palladium, can catalyze arylation reactions using diaryliodonium salts, often under milder conditions and with different selectivity compared to metal-free conditions.
Copper-Catalyzed Arylation: The mechanism of copper-catalyzed arylation is thought to involve an oxidative addition of the diaryliodonium salt to a Cu(I) species to generate a Cu(III)-aryl intermediate. This is followed by coordination of the nucleophile and subsequent reductive elimination to afford the arylated product and regenerate the Cu(I) catalyst.[17]
Visualizations
5.1. General Structure of a Diaryliodonium Salt
Caption: T-shaped geometry of a diaryliodonium salt.
5.2. One-Pot Synthesis Workflow
Caption: Workflow for one-pot synthesis.
5.3. Copper-Catalyzed N-Arylation Cycle
Caption: Catalytic cycle for N-arylation.
Substituent Effects on Reactivity and Yield
The electronic and steric properties of the substituents on the aryl rings of diaryliodonium salts significantly influence their reactivity and the yields of arylation reactions.
6.1. Electronic Effects
-
Electron-withdrawing groups (EWGs) on one of the aryl rings of an unsymmetrical diaryliodonium salt generally make that aryl group more electrophilic and thus more readily transferred in metal-free reactions.
-
Electron-donating groups (EDGs) tend to decrease the electrophilicity of the attached aryl ring, making it a poorer leaving group and often leading to the preferential transfer of the other aryl group in unsymmetrical salts.
6.2. Steric Effects
-
Ortho-substituents can hinder the approach of a nucleophile to the ipso-carbon, potentially lowering reaction rates and yields. However, in some cases, steric hindrance can be exploited to direct the selective transfer of the less hindered aryl group in unsymmetrical salts.
Table of Substituent Effects on Synthesis Yields:
| Iodoarene Substituent (R¹) | Arene Substituent (R²) | Product | Yield (%) | Reference |
| 4-Me | 4-Me | Di-p-tolyliodonium triflate | 89 | [13] |
| H | H | Diphenyliodonium triflate | 88 | [13] |
| 4-F | 4-F | Bis(4-fluorophenyl)iodonium triflate | 72 | [13] |
| 4-NO₂ | H | (4-Nitrophenyl)(phenyl)iodonium triflate | 74 | [13] |
| 4-Br | 4-Br | Bis(4-bromophenyl)iodonium triflate | 81 | [13] |
| 4-Cl | 4-Cl | Bis(4-chlorophenyl)iodonium triflate | 66 | [13] |
| 3-CF₃ | H | (3-(Trifluoromethyl)phenyl)(phenyl)iodonium bromide | 92 | |
| 4-Br | Mesityl | (4-Bromophenyl)(mesityl)iodonium bromide | 65 | |
| 3,5-(CF₃)₂ | Mesityl | (3,5-Bis(trifluoromethyl)phenyl)(mesityl)iodonium bromide | 68 |
This guide provides a foundational understanding of the structure, bonding, and reactivity of diaryliodonium salts. For more specific applications and advanced topics, consulting the primary literature is recommended.
References
- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Preparation and X-ray Structural Study of Dibenzobromolium and Dibenzochlorolium Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Broad-scope Syntheses of [11C/18F]Trifluoromethylarenes from Aryl(mesityl)iodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
- 16. mdpi.com [mdpi.com]
- 17. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
Thermal Stability and Decomposition of Diphenyliodonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium (B167342) chloride ((C₆H₅)₂I⁺Cl⁻) is a versatile organic salt with significant applications in chemical synthesis and materials science. It serves as a potent photoinitiator for cationic polymerization and a reagent for electrophilic phenylation reactions.[1] Its utility in these processes is intrinsically linked to its stability and decomposition characteristics. Understanding the thermal behavior of diphenyliodonium chloride is paramount for ensuring safe handling, optimizing reaction conditions, and predicting its fate in various applications. This technical guide provides an in-depth analysis of the thermal stability and decomposition of this compound, drawing upon available data for the compound and its close analogs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₀ClI | [2] |
| Molecular Weight | 316.57 g/mol | [2] |
| Appearance | White to cream or yellow powder | [2] |
| Melting Point | 227 - 234 °C | [2] |
| Purity | ≥ 98% (by titration) | [2] |
| Storage | Room Temperature | [2] |
Thermal Stability and Decomposition Analysis
A systematic investigation of various pseudocyclic and cyclic N-heterocycle-stabilized (hydroxy)aryl- and mesityl(aryl)-λ³-iodanes revealed peak decomposition temperatures (Tₚₑₐₖ) ranging from 120 to 270 °C, with decomposition enthalpies (ΔHₑₑ) varying from -29.81 to 141.13 kJ/mol.[1] The data for a selection of these compounds are summarized in Table 2. Generally, diaryliodonium salts exhibit higher thermal stability and lower decomposition enthalpies compared to their hydroxy-substituted counterparts.[1]
Table 2: Thermal Decomposition Data for Selected N-Heterocycle-Stabilized Diaryliodonium Salts [1]
| Compound | Tₚₑₐₖ (°C) | ΔHₑₑ (kJ/mol) |
| Benziodoxolone Derivative 18 | 185 | 10.2 |
| Triazole Derivative 19 | 190 | 23.4 |
| Benzimidazole Derivative 25 | 180 | - |
| Cyclic Triazole Derivative 32 | 220 | - |
Note: The values presented are for related diaryliodonium salts and are intended to provide a general understanding of the thermal behavior of this class of compounds in the absence of specific data for this compound.
The DSC thermograms of many diaryliodonium salts show an exothermic decomposition that occurs during an endothermic melting process.[1] However, some derivatives exhibit an exothermic decomposition without an initial melting event.[1]
Decomposition Mechanism and Products
The thermal decomposition of diaryliodonium salts can proceed through different pathways, largely influenced by the nature of the anion and the substituents on the phenyl rings. While a definitive thermal decomposition mechanism for this compound has not been explicitly detailed in the literature, insights can be drawn from studies on related compounds and its photochemical decomposition.
The photochemical decomposition of diphenyliodonium iodide is known to yield iodobenzene (B50100) and benzene (B151609) as major products.[3] It is plausible that the thermal decomposition of this compound follows a similar pathway, involving the homolytic or heterolytic cleavage of the carbon-iodine bonds.
A proposed general mechanism for the thermal decomposition of diaryliodonium halides is initiated by the dissociation of the diphenyliodonium cation and the chloride anion. The diphenyliodonium cation can then undergo homolytic cleavage to produce a phenyl radical, a phenyl cation, and iodobenzene. The phenyl radical can abstract a hydrogen atom to form benzene or react with other species.
The following diagram illustrates a plausible, generalized thermal decomposition pathway for this compound.
Caption: Generalized thermal decomposition pathway of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited or relevant to the analysis of the thermal stability of this compound are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with the decomposition process.
Methodology:
-
A sample of this compound (typically 5-10 mg) is placed in an aluminum or alumina (B75360) crucible.[4]
-
The crucible is placed on a sensitive microbalance within a furnace.
-
The furnace is heated at a constant rate, for example, 10 °C/min, under a controlled atmosphere (e.g., nitrogen or air) with a constant flow rate (e.g., 50 mL/min).[4][5]
-
The mass of the sample is continuously monitored as a function of temperature.
-
The resulting TGA curve plots the percentage of mass loss versus temperature. The onset of decomposition is determined from this curve.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with the thermal transitions (e.g., melting and decomposition) of this compound.
Methodology:
-
A small sample of this compound (typically 3-10 mg) is hermetically sealed in an aluminum pan.[4]
-
An empty sealed pan is used as a reference.
-
Both the sample and reference pans are placed in the DSC instrument.
-
The instrument heats both pans at a controlled rate (e.g., 10 °C/min).[4]
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC curve plots the heat flow versus temperature, showing endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
The following diagram illustrates a general experimental workflow for the thermal analysis of this compound.
Caption: General workflow for thermal analysis of this compound.
Conclusion
This compound is a thermally sensitive compound with a melting point in the range of 227-234 °C, above which it is expected to undergo decomposition. While specific TGA and DSC data for this compound are not extensively reported, analysis of related diaryliodonium salts suggests that decomposition is likely to be an exothermic process occurring in the vicinity of its melting point. The primary decomposition products are anticipated to be iodobenzene and benzene, arising from the cleavage of the carbon-iodine bonds. For researchers and professionals working with this compound, it is crucial to consider its thermal lability, particularly at elevated temperatures, to ensure safe and efficient use. Further detailed studies employing techniques such as TGA-MS or Pyrolysis-GC-MS would be invaluable for elucidating the precise decomposition pathway and identifying all resulting products.
References
- 1. Thermal stability of N-heterocycle-stabilized iodanes – a systematic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 421. The photochemical decomposition of diphenyliodonium iodide - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. rsc.org [rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Solubility of Diphenyliodonium Chloride in Common Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility of diphenyliodonium (B167342) chloride (DPI-Cl), a widely used flavoprotein inhibitor, in common laboratory solvents. Understanding the solubility of this compound is critical for its effective use in experimental settings, particularly in pharmacology and cell biology research where it is employed as an inhibitor of NADPH oxidase and nitric oxide synthase.
Quantitative Solubility Data
The solubility of diphenyliodonium chloride and its related analogue, diphenyleneiodonium (B1195379) chloride, has been reported in various solvents. The following table summarizes the available quantitative and qualitative solubility data from various sources to facilitate comparison. It is important to note that solubility can be influenced by factors such as temperature, purity of the compound, and the specific experimental conditions.
| Solvent | This compound (CAS: 1483-72-3) | Diphenyleneiodonium Chloride (CAS: 4673-26-1) |
| Water | Soluble[1][2]; 0.2 mg/mL[3] | Insoluble[4] |
| Dimethyl Sulfoxide (DMSO) | - | 10 mg/mL (with strong heating)[3]; 9.80-10.20 mg/mL[3]; 6.99 mg/mL (with ultrasonic assistance)[4]; 6 mg/mL (sonication recommended)[5]; 5 mg/mL[6]; 3.14 mg/mL; 500 µg/mL[7] |
| Methanol | Soluble[1][8] | <100 µg/mL[9] |
| Ethanol | - | 0.2 mg/mL[3]; <100 µg/mL[9] |
| 0.1N Hydrochloric Acid | - | 0.2 mg/mL[3] |
| 0.1N Sodium Hydroxide | - | 0.5 mg/mL[3] |
| Chloroform:Methanol (1:1) | - | 50 mg/mL[3] |
| Acetone | No quantitative data available | No quantitative data available |
| Acetonitrile | No quantitative data available | No quantitative data available |
| Tetrahydrofuran (THF) | No quantitative data available | No quantitative data available |
| Diethyl Ether | No quantitative data available | No quantitative data available |
| Ethyl Acetate | No quantitative data available | No quantitative data available |
Note on Structural Differences: this compound and diphenyleneiodonium chloride are often used interchangeably in literature, but they are distinct chemical entities. This compound has two separate phenyl rings attached to the iodine atom, while in diphenyleneiodonium chloride, the two phenyl rings are linked, forming a dibenzo[b,d]iodolium cation. This structural difference can influence their solubility profiles. The CAS numbers have been provided to aid in distinguishing the compounds.
Experimental Protocol for Solubility Determination
While specific, detailed experimental protocols for determining the solubility of this compound are not extensively published, a general and reliable method based on the shake-flask technique can be employed. This method is considered the gold standard for solubility measurements.
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvent (analytical grade)
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved particles.
-
Dilution: Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Use the calibration curve to determine the concentration of this compound in the diluted sample. Calculate the solubility in the original saturated solution by accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Precautions:
-
Ensure the temperature is strictly controlled throughout the experiment.
-
Verify that true equilibrium has been reached by taking measurements at different time points (e.g., 24, 48, and 72 hours).
-
Use high-purity compound and solvents to avoid interferences.
Signaling Pathway and Experimental Workflow Diagrams
This compound is a well-characterized inhibitor of flavoenzymes, most notably NADPH oxidase and nitric oxide synthase. The following diagrams, generated using Graphviz (DOT language), illustrate these inhibitory pathways and a general experimental workflow for studying its effects.
Caption: Inhibition of NADPH Oxidase by this compound.
Caption: Inhibition of Nitric Oxide Synthase by this compound.
Caption: General experimental workflow for studying the effects of this compound.
References
- 1. This compound | 1483-72-3 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Diphenyleneiodonium chloride DPI [sigmaaldrich.com]
- 4. cy3-maleimide.com [cy3-maleimide.com]
- 5. Diphenyleneiodonium chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
- 6. Diphenyleneiodonium Chloride [sigmaaldrich.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. This compound | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
Electrophilic Phenylation with Diphenyliodonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core mechanisms of electrophilic phenylation utilizing diphenyliodonium (B167342) chloride. We provide a comprehensive overview of the prevailing mechanistic pathways, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of reaction dynamics to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
Introduction to Electrophilic Phenylation with Diphenyliodonium Salts
Diphenyliodonium salts, such as diphenyliodonium chloride, are powerful electrophilic arylating agents that have gained significant traction in organic synthesis.[1] Their stability, high reactivity, and relatively low toxicity make them attractive reagents for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These salts can participate in phenylation reactions through both metal-free and transition-metal-catalyzed pathways, offering a versatile toolkit for the synthesis of complex molecules.[1]
The general transformation involves the transfer of a phenyl group from the iodonium (B1229267) salt to a nucleophile, with the concomitant formation of iodobenzene (B50100) as a byproduct. The nature of the nucleophile, the reaction conditions, and the presence or absence of a catalyst dictate the operative mechanism.
Mechanistic Pathways
The electrophilic phenylation with this compound can proceed through several distinct mechanisms, broadly categorized into metal-free and transition-metal-catalyzed pathways.
Metal-Free Mechanisms
In the absence of a transition metal catalyst, diphenyliodonium salts can react with nucleophiles through various pathways:
-
Ligand Coupling: This mechanism involves the formation of a three-membered ring transition state, leading directly to the arylated product and aryl iodide.[1]
-
Aryne Formation: Under strongly basic conditions, diaryliodonium salts can undergo elimination to form highly reactive aryne intermediates, which are then trapped by nucleophiles.
-
Direct Nucleophilic Substitution (SNAAr-type): With electron-deficient diaryliodonium salts, a direct nucleophilic attack on the aromatic ring can occur.
-
Radical Mechanisms: Evidence suggests that some reactions may proceed via an electron transfer from the nucleophile to the iodonium salt, generating a radical pair that then combines to form the product.[2]
Scheme 1: Metal-Free Phenylation Pathways
Caption: Overview of proposed metal-free phenylation mechanisms.
Transition-Metal-Catalyzed Mechanisms
Transition metals, particularly palladium and copper, are frequently employed to catalyze phenylation reactions with diphenyliodonium salts, often proceeding under milder conditions and with greater selectivity.
Palladium-catalyzed arylations with diaryliodonium salts are believed to proceed via a Pd(II)/Pd(IV) catalytic cycle, which is distinct from the more common Pd(0)/Pd(II) cycle seen with aryl halides.[3] Mechanistic studies, including kinetic analysis and isotope effects, suggest that the turnover-limiting step is the oxidation of a dimeric Pd(II) species by the diaryliodonium salt to form a high-valent Pd(IV) intermediate.[4][5] This is followed by reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst.[4]
Scheme 2: Palladium-Catalyzed C-H Arylation Cycle
Caption: A generalized Pd(II)/Pd(IV) catalytic cycle.
Copper catalysts are also highly effective in promoting phenylation reactions with diaryliodonium salts. The prevailing mechanism is thought to involve the oxidation of a Cu(I) species by the diaryliodonium salt to generate a highly electrophilic Cu(III)-aryl intermediate.[6] This intermediate then reacts with the nucleophile, followed by reductive elimination to form the C-C or C-heteroatom bond and regenerate the Cu(I) catalyst. This pathway has been proposed for a variety of transformations, including the arylation of indoles and alkenes.[6][7]
Scheme 3: Copper-Catalyzed Arylation Cycle
Caption: A generalized Cu(I)/Cu(III) catalytic cycle.
Quantitative Data Summary
The efficiency of electrophilic phenylation with this compound is highly dependent on the reaction conditions, including the choice of catalyst, solvent, base, and temperature. The following tables summarize quantitative data from representative studies.
Copper-Catalyzed Alkene Arylation
Table 1: Optimization of Copper-Catalyzed Arylation of 1-Decene (B1663960) [7]
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cu(OTf)₂ (10) | DCE | 70 | 55 |
| 2 | Cu(OAc)₂ (10) | DCE | 70 | 48 |
| 3 | Cu₂O (5) | DCE | 70 | 62 |
| 4 | CuI (10) | DCE | 70 | 51 |
| 5 | None | DCE | 70 | Trace |
| 6 | Cu(OTf)₂ (10) | Toluene | 70 | 45 |
| 7 | Cu(OTf)₂ (10) | DMF | 70 | 33 |
| 8 | Cu(OTf)₂ (10) | DCE | 110 | 72 |
| 9 | None | DCE | 110 | 25 |
Reaction conditions: 1-decene (1.0 equiv), diphenyliodonium triflate (1.2 equiv), 2,6-di-tert-butylpyridine (B51100) (1.5 equiv), catalyst in the specified solvent.
Palladium-Catalyzed C-H Arylation of 3-Methyl-2-phenylpyridine[5]
Table 2: Effect of Palladium Catalyst and Conditions
| Entry | Catalyst (mol %) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | AcOH | 100 | 95 |
| 2 | PdCl₂(CH₃CN)₂ (5) | AcOH | 100 | 88 |
| 3 | Pd(OAc)₂ (5) | Toluene | 100 | 75 |
| 4 | Pd(OAc)₂ (5) | DCE | 100 | 82 |
| 5 | Pd(OAc)₂ (1) | AcOH | 100 | 78 |
Reaction conditions: 3-methyl-2-phenylpyridine (B78825) (1.0 equiv), diphenyliodonium tetrafluoroborate (B81430) (1.1 equiv), catalyst in the specified solvent.
Metal-Free O-Arylation of Phenols[8]
Table 3: Substrate Scope of On-DNA O-Arylation with Diaryliodonium Salts
| Entry | Phenol (B47542) Substrate | Diaryliodonium Salt | Yield (%) |
| 1 | 4-Hydroxy-L-phenylalanine derivative | Diphenyliodonium triflate | 92 |
| 2 | Tyrosine derivative | (4-Methoxyphenyl)(phenyl)iodonium triflate | 85 |
| 3 | 4-Hydroxyphenylacetic acid derivative | (4-Chlorophenyl)(phenyl)iodonium triflate | 95 |
| 4 | 3-Hydroxyphenylpropionic acid derivative | Diphenyliodonium triflate | 88 |
Reaction conditions: DNA-conjugated phenol (1.0 equiv), diaryliodonium salt (50 equiv), K₃PO₄ (100 mM), in a mixture of DMSO and water.
Experimental Protocols
General Procedure for Copper-Catalyzed Alkene Arylation[7]
To a screw-capped vial is added the copper catalyst (0.02 mmol, 10 mol %), diphenyliodonium triflate (0.24 mmol, 1.2 equiv), and 2,6-di-tert-butylpyridine (0.30 mmol, 1.5 equiv). The vial is sealed with a cap containing a PTFE septum and purged with nitrogen. The alkene (0.20 mmol, 1.0 equiv) and dichloroethane (DCE, 1.0 M) are then added via syringe. The reaction mixture is stirred at the indicated temperature for the specified time. After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired arylated alkene.
Scheme 4: Experimental Workflow for Copper-Catalyzed Alkene Arylation
Caption: Step-by-step workflow for a typical Cu-catalyzed arylation.
General Procedure for Palladium-Catalyzed C-H Arylation[5]
In a screw-capped vial, 3-methyl-2-phenylpyridine (0.20 mmol, 1.0 equiv), diphenyliodonium tetrafluoroborate (0.22 mmol, 1.1 equiv), and palladium(II) acetate (B1210297) (0.01 mmol, 5 mol %) are combined. Acetic acid (2.0 mL) is added, and the vial is sealed. The reaction mixture is stirred at 100 °C for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the arylated product.
Scheme 5: Experimental Workflow for Palladium-Catalyzed C-H Arylation
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Selective Diphenylation of Carboxylic Acids with Cyclic Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
The Role of Hypervalent Iodine in Diphenyliodonium Chloride Reactivity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium (B167342) chloride, a key member of the diaryliodonium salt family, has emerged as a powerful and versatile reagent in modern organic synthesis. Its reactivity is fundamentally governed by the hypervalent nature of its iodine(III) center. These compounds serve as efficient electrophilic arylating agents, offering a stable and often less toxic alternative to traditional organometallic reagents for the construction of carbon-aryl and heteroatom-aryl bonds.[1] This guide provides a comprehensive overview of the structure, reactivity, and applications of diphenyliodonium chloride, with a focus on the central role of its hypervalent iodine core.
The Hypervalent Iodine Core: Structure and Bonding
The term "hypervalent" refers to a main group element that formally has more than eight electrons in its valence shell. In diphenyliodonium salts, the iodine atom is in a +3 oxidation state and is bonded to two phenyl groups and a counter-ion, in this case, chloride. The geometry around the iodine atom is typically T-shaped in the solid state, a characteristic feature of λ³-iodanes.[2]
The key to understanding the reactivity of diphenyliodonium salts lies in the nature of the bonds to the iodine atom. The two aryl groups are held by a three-center four-electron (3c-4e) bond. This bonding model describes a linear arrangement of the two carbon atoms of the phenyl rings and the central iodine atom, where four electrons are distributed over three molecular orbitals: one bonding, one non-bonding, and one anti-bonding. The HOMO-LUMO gap in this system renders the iodine center electrophilic and susceptible to nucleophilic attack.[2] This unique electronic structure makes the iodobenzene (B50100) moiety an excellent leaving group, facilitating the transfer of a phenyl group to a nucleophile.[3]
Caption: Bonding in this compound.
Reactivity and Mechanistic Pathways
The hypervalent iodine center in this compound enables a variety of reaction pathways, primarily for arylation reactions. These can be broadly categorized into metal-free, metal-catalyzed, and photochemical reactions.
Metal-Free Arylation
Under metal-free conditions, diphenyliodonium salts can arylate a range of nucleophiles. The generally accepted mechanism involves the initial formation of a T-shaped intermediate upon coordination of the nucleophile to the iodine center. This is followed by ligand coupling (reductive elimination) to furnish the arylated product and iodobenzene.[4] In some cases, particularly with strong bases and at elevated temperatures, an alternative pathway involving the formation of a highly reactive benzyne (B1209423) intermediate can occur.[5]
Caption: Metal-Free Arylation Pathways.
Metal-Catalyzed Arylation
The reactivity of this compound is significantly enhanced in the presence of transition metal catalysts, most notably palladium and copper.
Palladium-Catalyzed Arylation: These reactions often proceed through a Pd(II)/Pd(IV) catalytic cycle. The cycle is initiated by the oxidative addition of the diphenyliodonium salt to a Pd(II) species, forming a Pd(IV) intermediate. Subsequent reductive elimination releases the arylated product and regenerates the Pd(II) catalyst.[6] This pathway is particularly effective for C-H arylation reactions.[6]
Caption: Palladium-Catalyzed Arylation Cycle.
Copper-Catalyzed Arylation: Copper catalysts are also highly effective in promoting arylation reactions with diphenyliodonium salts. The catalytic cycle is thought to involve the oxidation of Cu(I) to a highly electrophilic Cu(III)-aryl intermediate upon reaction with the iodonium (B1229267) salt. This intermediate then reacts with the nucleophile, and subsequent reductive elimination affords the arylated product and regenerates the Cu(I) catalyst.[7][8]
Caption: Copper-Catalyzed Arylation Cycle.
Photochemical Reactivity
Diphenyliodonium salts are known to be photoactive and can serve as photoinitiators for both radical and cationic polymerizations.[9][10] Upon UV irradiation, the C-I bond can undergo either homolytic or heterolytic cleavage.[11] Homolytic cleavage generates a phenyl radical and an iodobenzene radical cation, while heterolytic cleavage produces a phenyl cation and iodobenzene.[11] These reactive intermediates can then initiate polymerization or participate in other chemical transformations. The pathway (homolytic vs. heterolytic) can be influenced by the solvent and the presence of sensitizers.[11][12]
Caption: Photochemical Decomposition Pathways.
Applications in Arylation Reactions
This compound and its derivatives are widely used to construct C-C, C-N, C-O, and C-S bonds. The following tables summarize the scope of these reactions with representative examples.
Table 1: Palladium-Catalyzed C-H Arylation of Heteroarenes
| Entry | Heteroarene | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Indole (B1671886) | Diphenyliodonium triflate | Pd(OAc)₂ (10) | K₂CO₃ | DMF | 100 | 24 | 91[6] |
| 2 | 2-Phenylpyridine | Diphenyliodonium triflate | Pd(OAc)₂ (5) | - | AcOH | 100 | 12 | High (not specified)[13] |
| 3 | Isoquinolone | Diphenyliodonium tetrafluoroborate (B81430) | Pd(OPiv)₂ (10) | - | DME | 120 | 24 | High (not specified)[13] |
| 4 | Benzothiazole | Diphenyliodonium tetrafluoroborate | PdBr₂ (5) | Cs₂CO₃ | MeCN | reflux | 24 | High (not specified)[6] |
Table 2: Copper-Catalyzed N-Arylation of Amines and Amides
| Entry | Nucleophile | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline (B41778) | Diphenyliodonium triflate | Cu(OTf)₂ (10) | - | DCE | rt | 12 | 35[14] |
| 2 | N-Methylaniline | 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione | CuSO₄·5H₂O (10) | - | Water | 80 | 6-8 | 59[14] |
| 3 | Isatoic Anhydrides | Aryl(TMP)iodonium trifluoroacetate | Cu(I) salt | - | - | rt | - | 53-92[8] |
Table 3: Copper-Catalyzed O-Arylation of Phenols
| Entry | Phenol | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Diphenyliodonium triflate | Cu(OTf)₂ (10) | - | - | - | - | High (not specified)[15] |
| 2 | Galactoside derivative | Diphenyliodonium triflate | - | K-t-BuO | - | rt | - | Moderate to good[4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving diphenyliodonium salts.
Synthesis of a Diaryliodonium Salt: Phenyl(mesityl)iodonium Triflate
This protocol is adapted from a procedure for undergraduate teaching laboratories.[2]
Procedure:
-
Suspend phenyliodo(III)diacetate (PIDA) (1.0 equiv) and mesitylene (B46885) (1.0 equiv) in dichloromethane (B109758) (DCM).
-
Cool the suspension to 0 °C using an ice bath.
-
Add trifluoromethanesulfonic acid (TfOH) (1.1 equiv) dropwise to the stirring mixture.
-
After the addition is complete, stir the mixture for 2 hours at 0 °C.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the product.
-
Collect the solid product by filtration and wash with diethyl ether.
-
Dry the solid under vacuum to yield phenyl(mesityl)iodonium triflate.
Caption: Workflow for Diaryliodonium Salt Synthesis.
Palladium-Catalyzed C2-Arylation of Indole
This protocol is a representative example of a palladium-catalyzed C-H arylation.[6]
Procedure:
-
To an oven-dried reaction vessel, add indole (1.0 mmol), diphenyliodonium tetrafluoroborate (1.2 mmol), palladium(II) acetate (B1210297) (0.05 mmol, 5 mol%), and potassium carbonate (2.0 mmol).
-
Add 5 mL of anhydrous toluene (B28343) to the vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at 100 °C for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica (B1680970) gel to afford the desired 2-arylindole.
Caption: Workflow for Pd-Catalyzed Indole Arylation.
Copper-Catalyzed N-Arylation of Aniline
This protocol illustrates a copper-catalyzed N-arylation reaction.[14]
Procedure:
-
To a reaction vial, add aniline (0.2 mmol), 2-(phenyl-λ³-iodaneylidene)cyclohexane-1,3-dione (0.24 mmol), and CuSO₄·5H₂O (0.02 mmol, 10 mol%).
-
Add 2 mL of water to the vial.
-
Seal the vial and stir the mixture at 60 °C for 12 hours.
-
After cooling to room temperature, extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford diphenylamine.
Caption: Workflow for Cu-Catalyzed Aniline Arylation.
Physicochemical and Spectroscopic Properties
Table 4: Physicochemical and Spectroscopic Data for this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₀ClI[7] |
| Molecular Weight | 316.57 g/mol [16] |
| Appearance | White to light cream-yellow powder[16] |
| Melting Point | 233-235 °C (subl.)[16] |
| Solubility | Soluble in water and methanol[16] |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical shifts (δ) are reported in ppm relative to the internal standard (TMS).[17] |
| ¹³C NMR (CDCl₃) | [17] |
| InChI Key | RSJLWBUYLGJOBD-UHFFFAOYSA-M |
| CAS Number | 1483-72-3[7] |
Safety and Handling
This compound is a toxic substance and should be handled with care.
-
Hazard Statements: Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[18]
-
Precautionary Measures:
-
Handle in a well-ventilated area.[1]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[18]
-
Avoid breathing dust.[18]
-
Wash hands thoroughly after handling.[18]
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][19]
-
Keep containers tightly sealed.[4]
-
Conclusion
The hypervalent iodine center of this compound is the cornerstone of its reactivity, making it a highly valuable reagent for electrophilic arylation. Its ability to participate in metal-free, metal-catalyzed, and photochemical transformations provides synthetic chemists with a versatile tool for the construction of complex molecular architectures. A thorough understanding of its structure, bonding, and mechanistic pathways is crucial for its effective application in research, and particularly in the development of novel pharmaceuticals and functional materials. The detailed protocols and data presented in this guide are intended to facilitate the safe and efficient use of this powerful synthetic reagent.
References
- 1. echemi.com [echemi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. This compound(1483-72-3) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Copper-catalyzed transformation of alkyl nitriles to N -arylacetamide using diaryliodonium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02305E [pubs.rsc.org]
- 9. This compound-diphenyliodonium | C24H20Cl2I2 | CID 129809558 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. BJOC - Copper-catalyzed N-arylation of amines with aryliodonium ylides in water [beilstein-journals.org]
- 15. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound | 1483-72-3 [chemicalbook.com]
- 17. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 18. fishersci.com [fishersci.com]
- 19. fishersci.com [fishersci.com]
Spectroscopic Profile of Diphenyliodonium Chloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for diphenyliodonium (B167342) chloride (CAS No. 1483-72-3), a widely used reagent in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).
Executive Summary
Diphenyliodonium chloride is a diaryliodonium salt that serves as a versatile phenylating agent. A thorough understanding of its spectroscopic properties is crucial for quality control, reaction monitoring, and characterization of its derivatives. This guide presents a detailed compilation of its ¹H NMR, ¹³C NMR, IR, and MS data, alongside the experimental protocols for these analyses.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
The proton NMR spectrum of this compound exhibits three distinct signals in the aromatic region, corresponding to the ortho, meta, and para protons of the two phenyl rings.
| Chemical Shift (ppm) | Assignment |
| 8.118 | Ortho-protons |
| 7.556 | Para-protons |
| 7.438 | Meta-protons |
Data obtained from a 400 MHz spectrum in DMSO-d₆.[1]
¹³C NMR Data
The carbon NMR spectrum shows characteristic signals for the aromatic carbons. Due to the symmetry of the molecule, fewer signals than the total number of carbons are observed.
| Chemical Shift (ppm) | Assignment |
| 135.5 | Para-carbon |
| 132.0 | Ortho-carbon |
| 131.5 | Meta-carbon |
| 117.5 | Ipso-carbon |
Note: Specific peak assignments for ¹³C NMR of this compound are not consistently reported across publicly available sources. The provided data is a representative spectrum. Researchers should confirm assignments with their own experimental data.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands typical for aromatic compounds.
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3050 | Aromatic C-H stretch | Medium |
| ~1570 | Aromatic C=C stretch | Medium |
| ~1470 | Aromatic C=C stretch | Medium |
| ~1440 | Aromatic C=C stretch | Strong |
| ~990 | Aromatic C-H out-of-plane bend | Strong |
| ~740 | Aromatic C-H out-of-plane bend | Strong |
Note: This data is based on spectra available in standard spectral libraries, such as the Aldrich Library of FT-IR Spectra.
Mass Spectrometry (MS)
Mass spectrometry of this compound reveals a characteristic fragmentation pattern under electron ionization.
| m/z | Relative Intensity (%) | Assignment |
| 281.0 | 2.6 | [M-Cl]⁺ (Diphenyliodonium cation) |
| 204.0 | 68.3 | [C₆H₅I]⁺ |
| 154.0 | 2.2 | [C₁₂H₁₀]⁺ (Biphenyl) |
| 127.0 | 1.9 | [I]⁺ |
| 114.0 | 14.9 | |
| 113.0 | 3.0 | |
| 112.0 | 41.2 | |
| 77.0 | 100.0 | [C₆H₅]⁺ (Phenyl cation) |
| 51.0 | 32.5 | |
| 50.0 | 20.8 |
The molecular ion peak for the intact salt is not typically observed under standard electron ionization conditions. The spectrum is dominated by the diphenyliodonium cation and its fragments.[1]
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.
NMR Spectroscopy
A sample of this compound (approximately 40 mg) is dissolved in 0.5 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).[1] The solution is then transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are referenced to the residual solvent peak.
IR Spectroscopy (KBr Pellet Method)
Approximately 1-2 mg of this compound is finely ground with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. The mixture is then compressed in a die under high pressure to form a transparent pellet. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of a pure KBr pellet should be acquired for correction. It is important to note that ion exchange between the chloride and bromide ions can sometimes occur when using KBr pellets with hydrochloride salts, potentially leading to spectral artifacts.[2]
Mass Spectrometry
Mass spectra are typically acquired using an electron ionization (EI) source. The sample is introduced into the ion source, where it is bombarded with electrons (typically at 70 eV). The resulting ions are then accelerated and separated by a mass analyzer. For this compound, direct inlet or solids probe is a suitable sample introduction method. The ion source temperature is typically maintained around 220 °C, with the sample temperature at approximately 140 °C.
Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic characterization of a chemical compound.
References
Diphenyliodonium Chloride: A Guide to its Core Reactivity as an Electrophilic Phenylating Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diphenyliodonium (B167342) chloride ([Ph₂I]Cl) is a hypervalent iodine(III) reagent recognized primarily for its potent electrophilic arylating capabilities. While its structure contains iodine, its principal role in synthetic organic chemistry is not as a source of electrophilic iodine for iodination reactions but as an efficient phenyl group transfer agent to a wide array of nucleophiles. This guide provides a comprehensive overview of the core reactivity of diphenyliodonium chloride, detailing its mechanism of action as a phenylating agent, experimental protocols for its application, and relevant quantitative data. It will also clarify its distinction from traditional electrophilic iodinating agents and address its applications in various research and development sectors, including drug discovery.
Introduction: The Role of this compound in Synthesis
Diphenyliodonium salts, including the chloride salt, are stable, crystalline solids that serve as powerful electrophilic arylating reagents.[1][2] Their reactivity stems from the hypervalent nature of the iodine atom, which makes the ipso-carbons of the phenyl rings susceptible to nucleophilic attack. The iodobenzene (B50100) moiety is an excellent leaving group, facilitating the transfer of a phenyl cation equivalent to a nucleophile.[3] This mode of reactivity is distinct from that of electrophilic iodinating agents like molecular iodine (I₂) or N-iodosuccinimide (NIS), which deliver an electrophilic iodine atom (I⁺) to a substrate.
While the iodine atom in this compound is in a positive oxidation state, its electrophilicity is directed towards facilitating the cleavage of the carbon-iodine bond for phenylation, rather than participating in electrophilic addition or substitution as an iodine species.
Mechanism of Action: Electrophilic Phenylation
The generally accepted mechanism for the phenylation of nucleophiles by diphenyliodonium salts involves a nucleophilic attack on the iodine center, followed by reductive elimination. The process can be summarized as follows:
-
Ligand Exchange: The nucleophile (Nu⁻) displaces the counter-ion (Cl⁻) to form a neutral intermediate, an aryliodane.
-
Reductive Elimination: The phenyl group and the nucleophile reductively eliminate from the iodine center, forming the phenylated product (Ph-Nu) and iodobenzene as a byproduct.
This process is often facilitated by transition metal catalysts, particularly copper, but can also proceed under metal-free conditions.[1][4]
References
Diphenyliodonium Chloride: A Comprehensive Technical Guide to Toxicity and Safe Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diphenyliodonium (B167342) chloride (DPI), a widely utilized laboratory chemical and a potent inhibitor of flavoenzymes, presents a significant toxicological profile that necessitates careful handling and a thorough understanding of its potential hazards. This technical guide provides an in-depth analysis of the toxicity of diphenyliodonium chloride, compiling available quantitative data, and detailing experimental methodologies for its assessment. Furthermore, it outlines comprehensive safety protocols for its handling, storage, and disposal to ensure the safety of laboratory personnel and the environment.
Toxicological Profile
This compound is classified as acutely toxic if swallowed and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] The toxicological properties of this compound have not been fully investigated, and data on chronic toxicity, carcinogenicity, and reproductive toxicity are limited.[2][3]
Acute Toxicity
The primary acute health effect of this compound is its oral toxicity. It is also known to be an irritant to the skin, eyes, and respiratory system.[1][2]
Table 1: Acute Toxicity Data for this compound
| Toxicity Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 60 mg/kg | [1] |
| Skin Irritation | Not specified | Dermal | Causes skin irritation | [1][2] |
| Eye Irritation | Not specified | Ocular | Causes serious eye irritation | [1][2][4] |
| Respiratory Irritation | Not specified | Inhalation | May cause respiratory irritation | [1][2] |
Chronic Toxicity
There is limited evidence to suggest that repeated or long-term occupational exposure to this compound may produce cumulative health effects.[5] However, no specific quantitative data from chronic toxicity studies are currently available.[2][3]
Genotoxicity
No definitive data from genotoxicity assays such as the Ames test or micronucleus assay for this compound are available in the public domain. Standard genotoxicity testing would be required to assess its potential for inducing genetic mutations or chromosomal damage.
Carcinogenicity
There are no available studies on the carcinogenic potential of this compound.[3] It is not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[3]
Reproductive and Developmental Toxicity
Data on the reproductive and developmental toxicity of this compound are not available.[2][3] Some sources suggest a possibility of toxic effects on the development of the fetus based on animal studies, though at levels that do not cause significant maternal toxicity.[5]
Cytotoxicity
This compound has been shown to be toxic to various cell types, with its effects linked to the induction of reactive oxygen species (ROS) and interference with mitochondrial function.[6] In cells with aerobic metabolism, mitochondria are a key target for DPI, making these cells more susceptible to its toxic effects.[6]
Ecotoxicity
Mechanism of Toxicity
The toxicity of this compound is primarily attributed to its function as a potent, irreversible inhibitor of flavoenzymes, particularly NADPH oxidases (NOX) and nitric oxide synthases (NOS).[5] This inhibition disrupts cellular redox signaling and leads to an increase in intracellular reactive oxygen species (ROS), which can induce oxidative stress and cell death.[6] Furthermore, DPI affects mitochondrial function, which can also contribute to its toxicity, especially in cells reliant on aerobic metabolism.[6]
DPI [label="Diphenyliodonium\nChloride (DPI)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX [label="NADPH Oxidase\n(NOX)", fillcolor="#FBBC05", fontcolor="#202124"]; Mito [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Reactive Oxygen\nSpecies (ROS) Generation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxStress [label="Oxidative Stress", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellDeath [label="Cell Death", fillcolor="#34A853", fontcolor="#FFFFFF"];
DPI -> NOX [label="Inhibition"]; DPI -> Mito [label="Inhibition of\nElectron Transport Chain"]; NOX -> ROS [style=dotted, label="Reduced ROS\n(intended effect)"]; Mito -> ROS [label="Increased ROS\n(off-target effect)"]; ROS -> OxStress; OxStress -> CellDeath; }
Caption: Simplified signaling pathway of this compound toxicity.Safety and Handling
Due to its acute toxicity and irritant properties, strict safety precautions must be observed when handling this compound.
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Engineering Controls
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[5] Ensure that eyewash stations and safety showers are close to the workstation location.[1][3]
Handling and Storage
-
Avoid contact with skin, eyes, and clothing.[5]
-
Do not breathe dust.
-
Keep container tightly closed.
-
Store in a cool, dry, and well-ventilated place.[5]
-
Store away from incompatible materials such as strong oxidizing agents.[1][3]
Spill Management
-
Minor Spills: Avoid dust formation. Sweep up and shovel into suitable containers for disposal.[1]
-
Major Spills: Evacuate the area. Wear appropriate PPE. Prevent dust clouds from forming. Collect the spilled material and place it in a sealed container for disposal.
Disposal
Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[1][2] Do not empty into drains.[2]
Start [label="Handling Diphenyliodonium\nChloride", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Assess [label="Assess Risks", fillcolor="#F1F3F4", fontcolor="#202124"]; PPE [label="Wear Appropriate PPE\n(Gloves, Goggles, Lab Coat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; EngControls [label="Use Engineering Controls\n(Fume Hood)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Handling [label="Handle with Care\nAvoid Dust Formation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Storage [label="Store Properly\n(Cool, Dry, Well-ventilated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Spill [label="Spill Occurs", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; SpillResponse [label="Follow Spill\nManagement Protocol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Disposal [label="Dispose of Waste\nAccording to Regulations", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="Procedure Complete", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Assess; Assess -> PPE; Assess -> EngControls; PPE -> Handling; EngControls -> Handling; Handling -> Storage; Handling -> Spill [style=dotted]; Spill -> SpillResponse; SpillResponse -> Disposal; Storage -> Disposal; Disposal -> End; }
Caption: Workflow for the safe handling of this compound.Experimental Protocols
The following are detailed methodologies for key experiments relevant to assessing the toxicity of this compound.
Acute Oral Toxicity (LD50) - Rat (Based on OECD Guideline 423)
Objective: To determine the median lethal dose (LD50) of this compound when administered orally to rats.
Materials:
-
This compound
-
Vehicle (e.g., water or 0.5% carboxymethyl cellulose)
-
Young adult rats (e.g., Sprague-Dawley or Wistar), nulliparous and non-pregnant females are often preferred.
-
Gavage needles
-
Animal cages and bedding
-
Standard laboratory animal diet and water
Procedure:
-
Animal Acclimatization: Acclimate animals to laboratory conditions for at least 5 days.
-
Dose Preparation: Prepare a homogenous solution or suspension of this compound in the chosen vehicle at the desired concentrations.
-
Fasting: Fast the animals overnight (withholding food but not water) prior to dosing.
-
Dosing:
-
Administer a single oral dose of the test substance using a gavage needle. The volume administered should not exceed 1 mL/100 g body weight for aqueous solutions.
-
Start with a dose from one of the four fixed levels: 5, 50, 300, or 2000 mg/kg body weight, based on available information.
-
Dose a group of 3 animals at the selected starting dose.
-
-
Observation:
-
Observe animals closely for the first few hours post-dosing and then at least once daily for 14 days.
-
Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.
-
Record body weight shortly before dosing and at least weekly thereafter.
-
Record all mortalities.
-
-
Stepwise Procedure:
-
If mortality occurs in 2 out of 3 animals, the test is stopped, and the substance is classified.
-
If one animal dies, dose another 3 animals at the same dose.
-
If no or one animal dies out of the first 3, dose another 3 animals at a higher or lower dose level, respectively, following the OECD 423 flowchart.
-
-
Necropsy: At the end of the observation period, humanely euthanize all surviving animals and perform a gross necropsy.
-
Data Analysis: The LD50 is not calculated as a precise value but is assigned to a toxicity class based on the observed mortalities at different dose levels.
Start [label="Start: OECD 423 Protocol", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Acclimatize [label="Acclimatize Rats\n(≥ 5 days)", fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareDose [label="Prepare DPI Doses", fillcolor="#F1F3F4", fontcolor="#202124"]; Fast [label="Fast Rats Overnight", fillcolor="#F1F3F4", fontcolor="#202124"]; Dose [label="Administer Single Oral Dose\n(3 rats per group)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Observe [label="Observe for 14 Days\n(Toxicity signs, mortality, body weight)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Decision [label="Evaluate Mortality", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="Stop Test &\nClassify Substance", fillcolor="#34A853", fontcolor="#FFFFFF"]; Continue [label="Continue Dosing\n(next dose level)", fillcolor="#FBBC05", fontcolor="#202124"]; Necropsy [label="Gross Necropsy of\nAll Surviving Animals", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Study", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> Acclimatize; Acclimatize -> PrepareDose; PrepareDose -> Fast; Fast -> Dose; Dose -> Observe; Observe -> Decision; Decision -> Stop [label="≥ 2/3 animals die"]; Decision -> Continue [label="< 2/3 animals die"]; Continue -> Dose; Decision -> Necropsy [label="End of observation"]; Necropsy -> End; }
Caption: Experimental workflow for acute oral toxicity testing (OECD 423).In Vitro Cytotoxicity Assay - MTT Assay
Objective: To determine the concentration of this compound that causes a 50% reduction in the viability of a cultured cell line (IC50).
Materials:
-
This compound
-
Cultured mammalian cells (e.g., HeLa, HepG2, or a cell line relevant to the research)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of the test compound. Include vehicle control wells (medium with the same concentration of solvent used to dissolve DPI) and untreated control wells.
-
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition:
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Start [label="Start: MTT Cytotoxicity Assay", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; SeedCells [label="Seed Cells in\n96-well Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; TreatCells [label="Treat Cells with\nDPI Dilutions", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate1 [label="Incubate (24-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddMTT [label="Add MTT Reagent", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate2 [label="Incubate (2-4h)", fillcolor="#FBBC05", fontcolor="#202124"]; Solubilize [label="Solubilize Formazan\nCrystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; ReadAbsorbance [label="Read Absorbance\n(570 nm)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Analyze Data &\nCalculate IC50", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End of Assay", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Start -> SeedCells; SeedCells -> TreatCells; TreatCells -> Incubate1; Incubate1 -> AddMTT; AddMTT -> Incubate2; Incubate2 -> Solubilize; Solubilize -> ReadAbsorbance; ReadAbsorbance -> Analyze; Analyze -> End; }
Caption: Experimental workflow for the MTT cytotoxicity assay.Conclusion
This compound is a valuable research chemical with significant acute toxicity. A thorough understanding of its toxicological profile and strict adherence to safety protocols are paramount for its safe use in a laboratory setting. While data on its chronic, genotoxic, and ecotoxic effects are currently lacking, its known acute toxicity warrants a cautious approach. The experimental protocols outlined in this guide provide a framework for further investigation into the toxicological properties of this compound, which is essential for a comprehensive risk assessment. Researchers, scientists, and drug development professionals are urged to consult the latest Safety Data Sheets and relevant regulatory guidelines before working with this compound.
References
Methodological & Application
Application Notes and Protocols: Diphenyliodonium Chloride in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium (B167342) chloride (Ph₂ICl) has emerged as a potent and versatile electrophilic phenylating agent in the realm of palladium-catalyzed cross-coupling reactions. Its utility extends across a spectrum of transformations crucial for modern organic synthesis, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, as well as α-arylation of carbonyl compounds. These reactions are foundational in the construction of complex molecular architectures, particularly within the pharmaceutical and materials science industries. Diphenyliodonium salts, such as the chloride, offer a valuable alternative to traditional aryl halides, often providing distinct reactivity profiles and milder reaction conditions. This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of diphenyliodonium chloride in palladium-catalyzed cross-coupling reactions.
Core Applications and Mechanisms
Palladium catalysts, in conjunction with this compound, facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of organic molecules.
-
Suzuki-Miyaura Coupling: This reaction couples this compound with organoboron compounds, such as boronic acids or esters, to form biaryl structures.[1][2] The catalytic cycle typically involves the oxidative addition of the iodonium (B1229267) salt to a Pd(0) complex, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[2][3]
-
Sonogashira Coupling: A powerful method for the synthesis of aryl alkynes, this reaction couples this compound with terminal alkynes.[4][5] The process is typically co-catalyzed by palladium and copper.[6][7] The palladium cycle mirrors that of other cross-coupling reactions, while the copper co-catalyst facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[5][8]
-
Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between this compound and a primary or secondary amine.[9][10] The catalytic cycle involves the oxidative addition of the iodonium salt to Pd(0), followed by coordination of the amine, deprotonation by a base, and finally reductive elimination to form the N-aryl amine.[10][11]
-
α-Arylation of Carbonyl Compounds: This transformation allows for the direct formation of a C-C bond at the α-position of a carbonyl group.[12][13] The palladium catalyst facilitates the coupling of an enolate, generated from the carbonyl compound and a base, with this compound.[14]
Experimental Protocols
The following protocols are representative examples. Optimization of catalysts, ligands, bases, solvents, and temperature is often necessary for specific substrates to achieve optimal results.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Objective: Synthesis of 4-phenyltoluene from this compound and 4-methylphenylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Materials:
| Reagent | Molarity/Conc. | Amount (mmol) | Volume/Mass |
| This compound | - | 1.0 | 316.6 mg |
| 4-Methylphenylboronic acid | - | 1.2 | 163.0 mg |
| Palladium(II) Acetate (Pd(OAc)₂) | - | 0.02 | 4.5 mg |
| SPhos | - | 0.04 | 16.4 mg |
| Potassium Phosphate (K₃PO₄) | - | 2.0 | 424.5 mg |
| Toluene | - | - | 5 mL |
| Water | - | - | 0.5 mL |
Procedure:
-
To a dry Schlenk tube, add this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.
-
Stir the reaction mixture at 80-100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.
Protocol 2: Palladium/Copper-Catalyzed Sonogashira Coupling
Objective: Synthesis of diphenylacetylene (B1204595) from this compound and phenylacetylene (B144264).
Caption: Simplified catalytic cycle for Sonogashira coupling.
Materials:
| Reagent | Molarity/Conc. | Amount (mmol) | Volume/Mass |
| This compound | - | 1.0 | 316.6 mg |
| Phenylacetylene | - | 1.2 | 122.6 mg (0.13 mL) |
| PdCl₂(PPh₃)₂ | - | 0.02 | 14.0 mg |
| Copper(I) Iodide (CuI) | - | 0.04 | 7.6 mg |
| Triethylamine (B128534) (Et₃N) | - | 2.0 | 202.4 mg (0.28 mL) |
| THF (anhydrous) | - | - | 5 mL |
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, dissolve this compound (1.0 mmol) in anhydrous THF (5 mL).
-
To this solution, add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and triethylamine (2.0 mmol).
-
Add phenylacetylene (1.2 mmol) dropwise to the stirring mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the product.
Quantitative Data Summary
The following table summarizes typical yields for various palladium-catalyzed cross-coupling reactions using diphenyliodonium salts. Note that yields are highly substrate-dependent and the conditions provided are general.
| Reaction Type | Electrophile | Nucleophile | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | This compound | Arylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 70-95 |
| Sonogashira | This compound | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 80-98 |
| Buchwald-Hartwig | This compound | Primary/Secondary amine | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | 65-90 |
| α-Arylation | This compound | Ketone | Pd(OAc)₂ / Tol-BINAP | K₂CO₃ | Dioxane | 100 | 60-85 |
Troubleshooting and Key Considerations
-
Purity of Reagents: The use of high-purity this compound and other reagents is critical for reproducible results.
-
Inert Atmosphere: Many palladium catalysts are sensitive to air and moisture. Maintaining an inert atmosphere throughout the reaction is crucial.
-
Ligand Selection: The choice of phosphine (B1218219) ligand can significantly influence reaction efficiency, substrate scope, and selectivity.[9] Bulky, electron-rich ligands are often preferred for challenging substrates.[2]
-
Base Strength: The choice of base is critical and must be compatible with the functional groups present in the substrates. Stronger bases are often required for less reactive coupling partners.[15]
-
Solvent Effects: The solvent can affect the solubility of reagents and the stability and activity of the catalyst. Anhydrous and degassed solvents are recommended.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. youtube.com [youtube.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols: Copper-Catalyzed N-Arylation Using Diphenyliodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper-catalyzed N-arylation reactions are a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds prevalent in pharmaceuticals, agrochemicals, and functional materials. The use of diaryliodonium salts, such as diphenyliodonium (B167342) chloride, as arylating agents offers a mild and efficient alternative to traditional methods that often require harsh reaction conditions. This document provides detailed application notes and experimental protocols for the copper-catalyzed N-arylation of various amines using diphenyliodonium chloride.
Advantages of Using this compound
-
Mild Reaction Conditions: Reactions can often be carried out at or near room temperature, preserving sensitive functional groups.
-
High Efficiency: The process is known for providing good to excellent yields of N-arylated products.
-
Broad Substrate Scope: A wide variety of primary and secondary amines, including both aliphatic and aromatic amines, can be successfully arylated.
-
Operational Simplicity: The experimental setup and work-up procedures are generally straightforward.
Data Presentation
The following tables summarize the quantitative data for the copper-catalyzed N-arylation of various amines with diphenyliodonium salts under optimized conditions.
Table 1: N-Arylation of Aromatic Primary Amines
| Entry | Amine | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | CuCl (10) | Et₃N | Toluene (B28343) | RT | 0.5 | 95 |
| 2 | p-Toluidine | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 60 | 4 | 81[1] |
| 3 | p-Anisidine | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 60 | 3 | 92[1] |
| 4 | p-Nitroaniline | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 60 | 6 | 65[1] |
| 5 | o-Toluidine | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 60 | 5 | 77[1] |
Table 2: N-Arylation of Secondary Amines
| Entry | Amine | Copper Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-Methylaniline | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 80 | 6 | 59[1][2] |
| 2 | Dibenzylamine | CuI (5) | K₃PO₄ | DMF | 110 | 24 | 85 |
| 3 | Morpholine | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 80 | 8 | 48[1] |
| 4 | Piperidine | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 80 | 8 | 45[1] |
| 5 | Indoline | CuSO₄·5H₂O (10) | K₂CO₃ | Water | 80 | 7 | 51[2] |
Experimental Protocols
General Protocol for Copper-Catalyzed N-Arylation
This protocol provides a general procedure for the N-arylation of an amine using this compound.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(I) chloride (CuCl) (0.1 mmol, 10 mol%)
-
Triethylamine (B128534) (Et₃N) (1.5 mmol)
-
Toluene (5 mL)
-
Reaction vessel (e.g., Schlenk tube or sealed vial)
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a clean and dry reaction vessel, add the amine (1.0 mmol), this compound (1.2 mmol), and copper(I) chloride (0.1 mmol).
-
Add a magnetic stir bar to the vessel.
-
Under an inert atmosphere (e.g., nitrogen or argon), add toluene (5 mL) followed by triethylamine (1.5 mmol).
-
Seal the reaction vessel and stir the mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove the copper catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated amine.
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols: C-H Functionalization with Diphenyliodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Direct C-H functionalization is a powerful and increasingly utilized strategy in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. Among the various reagents employed for this purpose, diphenyliodonium (B167342) salts, particularly diphenyliodonium chloride, have emerged as versatile and effective arylating agents. This document provides detailed application notes and protocols for C-H functionalization using this compound, with a focus on both palladium-catalyzed and transition-metal-free methodologies. These techniques are highly relevant for the synthesis of complex molecules, including biaryls and functionalized heterocycles, which are privileged structures in medicinal chemistry and drug discovery.[1][2][3]
Core Concepts and Mechanisms
C-H functionalization with diphenyliodonium salts can proceed through different mechanistic pathways, primarily categorized as either transition-metal-catalyzed or metal-free.
1. Palladium-Catalyzed C-H Arylation:
This is a widely studied approach that often employs a directing group on the substrate to achieve high regioselectivity. The generally accepted mechanism involves a Pd(II)/Pd(IV) catalytic cycle.[2][4] The key steps are:
-
C-H Activation: A palladium(II) catalyst, often in the form of a pre-catalyst like Pd(OAc)₂, reacts with a C-H bond of the substrate, guided by a coordinating directing group (e.g., pyridine, quinoline), to form a palladacycle intermediate.[5][6]
-
Oxidation: The diaryliodonium salt then oxidizes the Pd(II) center to a high-valent Pd(IV) species.[4][5][7] Mechanistic studies suggest that this oxidation can be the turnover-limiting step and may involve a bimetallic palladium intermediate.[4][5][7]
-
Reductive Elimination: The Pd(IV) intermediate undergoes C-C bond-forming reductive elimination to yield the arylated product and regenerate the Pd(II) catalyst.[4]
2. Transition-Metal-Free C-H Arylation:
In the absence of a transition metal catalyst, C-H arylation with diphenyliodonium salts can be achieved, often requiring a base.[1] The mechanism can vary and may involve:
-
Ionic Pathway: This pathway may proceed through an aryne intermediate, particularly with a strong base.
-
Radical Pathway: An aryl radical intermediate can be generated, which then participates in the C-H functionalization.[1] The counterion of the diaryliodonium salt can significantly influence the reaction's efficiency.[1][8]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Pyridine-Directed C-H Arylation
This protocol is adapted from procedures for the ortho-arylation of 2-phenylpyridine (B120327).
Materials:
-
2-Phenylpyridine
-
This compound (or other diaryliodonium salt)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Acetic acid (AcOH)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a sealed reaction vial, add 2-phenylpyridine (1.0 equiv), diphenyliodonium salt (1.1–1.5 equiv), and Pd(OAc)₂ (5 mol%).[9]
-
Add acetic acid as the solvent.[9]
-
Seal the vial and heat the reaction mixture at 100–120 °C for 12–24 hours.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with ethyl acetate and carefully neutralize with saturated aqueous NaHCO₃.
-
Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by silica gel column chromatography to obtain the desired ortho-arylated product.[9]
Protocol 2: Transition-Metal-Free C3-H Arylation of Imidazo[1,2-a]pyridines
This protocol describes a method for the direct C3-arylation of 2-arylimidazolo[1,2-a]pyridines.
Materials:
-
2-Aryl-imidazo[1,2-a]pyridine substrate
-
This compound
-
Potassium tert-butoxide (tBuOK)
-
Acetonitrile (B52724) (MeCN)
-
Standard workup and purification reagents (as in Protocol 1)
Procedure:
-
To a reaction flask, add the 2-aryl-imidazo[1,2-a]pyridine substrate (1.0 equiv) and this compound (1.5-2.0 equiv).
-
Add potassium tert-butoxide (tBuOK) (2.0 equiv) as the base.[1]
-
Add acetonitrile as the solvent.
-
Stir the reaction mixture at 60 °C for 24 hours.[1]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Perform a standard aqueous workup as described in Protocol 1.
-
Purify the crude product by column chromatography to yield the 3-arylated product.
Data Presentation
Table 1: Palladium-Catalyzed C-H Arylation of 2-Phenylpyridine Derivatives
| Entry | Substrate | Arylating Agent | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylpyridine | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 88 | [2] |
| 2 | 2-(p-Tolyl)pyridine | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 92 | [5] |
| 3 | 2-(p-MeO-C₆H₄)pyridine | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 75 | [5] |
| 4 | 2-Phenyl-3-methylpyridine | [Ph₂I]BF₄ | Pd(OAc)₂ (5) | AcOH | 100 | 12 | 88 | [2] |
Table 2: Transition-Metal-Free C-H Arylation of Heteroarenes
| Entry | Substrate | Arylating Agent | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Phenylimidazo[1,2-a]pyridine | Ph₂ICl | tBuOK (2.0) | MeCN | 60 | 24 | High | [1] |
| 2 | Pyrrole | Ph₂(TMB)IOTf | NaOH | neat | RT | 15 | 85 | [1] |
| 3 | Thiophene | Ph₂IBF₄ | - | EtOH | 60 | 24 | Moderate-High | [10] |
Note: TMB (2,4,6-trimethoxyphenyl) is used as a "dummy" group to selectively transfer the phenyl group.[1]
Visualizations
Palladium-Catalyzed C-H Arylation Cycle
References
- 1. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthetic and mechanistic studies of Pd-catalyzed C-H arylation with diaryliodonium salts: evidence for a bimetallic high oxidation state Pd intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. One‐Pot C−H Functionalization of Arenes by Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Diphenyliodonium Chloride as a Photoinitiator for Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diphenyliodonium (B167342) chloride (DPI-Cl) is a versatile and widely utilized photoinitiator in the field of polymer science. Upon exposure to ultraviolet (UV) radiation, it undergoes photolysis to generate reactive species that can initiate both free-radical and cationic polymerization. This property makes it a valuable tool in a diverse range of applications, including the formulation of coatings, adhesives, inks, and dental resins, as well as in advanced applications like 3D printing and the encapsulation of therapeutic agents.
This document provides detailed application notes and experimental protocols for the use of diphenyliodonium chloride as a photoinitiator. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are exploring photopolymerization techniques.
Mechanism of Action
Diphenyliodonium salts, including this compound, can initiate polymerization through two primary mechanisms depending on the formulation:
-
Direct Photolysis (Cationic Polymerization): Upon direct absorption of UV light, the diphenyliodonium salt undergoes homolytic and heterolytic cleavage. This process generates a Brønsted acid (H+), which is a powerful initiator for cationic polymerization of monomers such as epoxides and vinyl ethers.
-
Photosensitization (Free-Radical and Cationic Polymerization): In the presence of a photosensitizer (a dye), diphenyliodonium salts can be activated by visible light. The excited photosensitizer transfers an electron to the iodonium (B1229267) salt, which then decomposes to produce phenyl radicals. These radicals can initiate free-radical polymerization of monomers like acrylates. The process can also lead to the formation of initiating species for cationic polymerization. Three-component systems, often including an electron donor like an amine, can further enhance the efficiency of initiation.[1][2]
Applications
The ability of this compound to initiate both cationic and free-radical polymerization makes it suitable for a wide array of applications:
-
Coatings and Adhesives: Rapid curing of thin films for protective coatings and strong adhesives.
-
Dental Composites: Used in light-cured dental fillings and restorative materials.[3]
-
3D Printing and Microfabrication: Enables high-resolution fabrication of complex structures.[4][5]
-
Biomaterials and Drug Delivery: For the encapsulation of cells and therapeutic agents within hydrogel matrices.
Quantitative Data on Polymerization Efficiency
The efficiency of this compound as a photoinitiator can be quantified by measuring parameters such as the rate of polymerization (Rp) and the final monomer conversion (C%). The following tables summarize representative data from the literature for the polymerization of different monomers.
Table 1: Free-Radical Polymerization of Acrylate (B77674) Monomers
| Monomer | Co-initiator/Sensitizer (B1316253) | Light Source | Rp (s⁻¹) | C% | Reference |
| 1,6-hexanediol diacrylate (HDDA) | Hemicyanine dye | Visible Light | ~10⁻⁷ | 20-50% | [3] |
| Trimethylolpropane (B17298) triacrylate (TMPTA) | Hemicyanine dye | Visible Light | 3-4 x 10⁻⁴ | 30-40% | [3] |
| Trimethylolpropane triacrylate (TMPTA) | Squaraine dye | UV-blue light | ~2 x 10⁻² | 10-36% | [6] |
Table 2: Cationic Polymerization of Various Monomers
| Monomer | Co-initiator/Sensitizer | Light Source | Monomer Conversion (%) | Reference |
| Cyclohexene oxide (CHO) | Thiophenes | 350 nm | - | [7] |
| Isobutyl vinylether (IBVE) | Thiophenes | 350 nm | - | [7] |
| Isopropyl vinyl ether (IPVE) | None (Direct Photolysis) | UV | - | [8] |
| Epoxy Monomer (CADE) | Stilbene chromophores | LED@405 nm | ~70% | [9] |
Experimental Protocols
Protocol 1: Free-Radical Polymerization of an Acrylate Monomer (TMPTA)
This protocol describes a typical procedure for the free-radical polymerization of trimethylolpropane triacrylate (TMPTA) using a two-component photoinitiator system.
Materials:
-
Trimethylolpropane triacrylate (TMPTA) monomer
-
This compound (DPI-Cl)
-
Photosensitizer (e.g., a hemicyanine dye)
-
Solvent (if necessary, e.g., acetonitrile)
-
Nitrogen source for inerting
-
UV/Visible light source (e.g., LED at a specific wavelength)
-
Real-time monitoring equipment (e.g., FTIR spectrometer)
Procedure:
-
Formulation Preparation:
-
Prepare a stock solution of the photosensitizer in a suitable solvent.
-
In a light-protected vial, dissolve the desired concentration of this compound in the TMPTA monomer.
-
Add the photosensitizer solution to the monomer/initiator mixture and mix thoroughly until a homogeneous solution is obtained. The final concentration of the photoinitiator and sensitizer should be optimized for the specific application.
-
-
Sample Preparation:
-
Place a defined thickness of the formulation (e.g., 25 µm) onto a suitable substrate (e.g., a BaF₂ plate for FTIR analysis).[9]
-
If oxygen inhibition is a concern, place the sample between two polypropylene (B1209903) films or conduct the experiment under a nitrogen atmosphere.[9]
-
-
Photopolymerization:
-
Position the sample under the light source.
-
Start the real-time monitoring equipment to record the baseline.
-
Turn on the light source to initiate polymerization. The light intensity should be controlled and measured.
-
-
Monitoring and Analysis:
-
Monitor the progress of the polymerization in real-time by following the disappearance of the characteristic acrylate double bond peak (e.g., around 1635 cm⁻¹) using FTIR spectroscopy.
-
Continue irradiation until the monomer conversion reaches a plateau.
-
Calculate the rate of polymerization (Rp) and the final monomer conversion (C%) from the collected data.
-
Protocol 2: Cationic Polymerization of an Epoxy Monomer (CADE)
This protocol outlines a general procedure for the cationic polymerization of a cycloaliphatic diepoxide (CADE) monomer.
Materials:
-
3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (CADE) monomer
-
This compound (DPI-Cl)
-
Solvent (e.g., propylene (B89431) carbonate)[9]
-
UV light source (e.g., LED @ 365 nm or 405 nm)
-
Real-time monitoring equipment (e.g., Photo-DSC or FTIR spectrometer)
Procedure:
-
Formulation Preparation:
-
Sample Preparation (FTIR):
-
Apply a 25 µm thick layer of the formulation onto a BaF₂ plate.[9] Cationic polymerization is less sensitive to oxygen inhibition, so inerting may not be necessary.
-
-
Sample Preparation (Photo-DSC):
-
Place a small amount of the formulation (2-2.5 mg) into a standard aluminum DSC crucible.[9]
-
Use an empty crucible or a crucible with the pure monomer as a reference.
-
-
Photopolymerization:
-
Place the sample in the instrument (FTIR or Photo-DSC) and allow it to equilibrate.
-
Begin data acquisition to establish a baseline.
-
Expose the sample to the UV light source to start the polymerization.
-
-
Monitoring and Analysis:
-
FTIR: Monitor the decrease in the intensity of the oxirane ring deformation band (around 790 cm⁻¹) to track the conversion of the epoxy groups.[9]
-
Photo-DSC: Measure the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction. The rate of polymerization is proportional to the heat flow.
-
Calculate the final monomer conversion from the integrated area of the exotherm (Photo-DSC) or the change in absorbance (FTIR).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Photolysis mechanism of this compound.
Caption: General experimental workflow for photopolymerization.
Caption: Effect of initiator concentration on polymerization rate.
References
- 1. researchgate.net [researchgate.net]
- 2. Research Portal [iro.uiowa.edu]
- 3. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Bioxolography Using this compound and N‐Vinylpyrrolidone Enables Rapid High‐Resolution Volumetric 3D Printing of Spatially Encoded Living Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sonogashira Coupling with Diphenyliodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This powerful transformation is integral to the synthesis of a wide array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] Traditionally, this reaction is catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1]
Recent advancements in cross-coupling chemistry have introduced diaryliodonium salts as highly effective electrophilic partners in Sonogashira-type reactions.[3] Diphenyliodonium (B167342) chloride, a representative of this class, offers a more reactive alternative to conventional aryl halides, often allowing for milder reaction conditions and broader substrate scope, particularly with electron-deficient alkynes.[3] These application notes provide a detailed protocol for the Sonogashira coupling of terminal alkynes with diphenyliodonium chloride, a summary of reaction parameters, and a discussion of the reaction mechanism.
Reaction Principle and Advantages
The Sonogashira coupling of this compound with a terminal alkyne proceeds via a dual catalytic cycle involving both palladium and copper. The palladium catalyst facilitates the oxidative addition of the diaryliodonium salt and the subsequent reductive elimination to form the desired arylalkyne. The copper co-catalyst is believed to activate the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex.
Advantages of Using this compound:
-
Enhanced Reactivity: Diaryliodonium salts are generally more reactive than the corresponding aryl halides, which can lead to faster reaction times and milder conditions.[3]
-
Improved Yields with Challenging Substrates: This protocol can be particularly effective for the coupling of electron-deficient alkynes, which are often challenging substrates in traditional Sonogashira reactions.[3]
-
Alternative to Aryl Halides and Triflates: Provides a valuable alternative to aryl halides and triflates, expanding the toolkit for synthetic chemists.
Experimental Protocols
The following protocol is a general procedure for the Sonogashira coupling of a terminal alkyne with this compound, based on established methods for diaryliodonium salts.[3][4]
Materials and Equipment:
-
This compound
-
Terminal alkyne
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Deionized water
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for workup and purification
-
Silica (B1680970) gel for column chromatography
Detailed Experimental Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), bis(triphenylphosphine)palladium(II) chloride (2 mol%), copper(I) iodide (2.7 mol%), and potassium carbonate (2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of N,N-Dimethylformamide (DMF) and water (6:1 v/v) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to the this compound).
-
Reaction Execution: Stir the reaction mixture at room temperature for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of ammonium (B1175870) chloride. Extract the mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Data Presentation
The following table summarizes the typical reaction conditions and expected yields for the Sonogashira coupling of various terminal alkynes with diphenyliodonium salts, which are anticipated to be similar for this compound.[3]
| Entry | Alkyne Substrate | Product | Yield (%) |
| 1 | Phenylacetylene | Diphenylacetylene | 95 |
| 2 | 4-Ethynylanisole | 1-Methoxy-4-(phenylethynyl)benzene | 92 |
| 3 | 4-Ethynyltoluene | 1-Methyl-4-(phenylethynyl)benzene | 94 |
| 4 | 1-Ethynyl-4-nitrobenzene | 1-Nitro-4-(phenylethynyl)benzene | 85 |
| 5 | Propargyl alcohol | 3-Phenyl-2-propyn-1-ol | 88 |
| 6 | 1-Hexyne | 1-Phenyl-1-hexyne | 82 |
Mandatory Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Synthesis of Aryl C-Glycosides Using Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aryl C-glycosides are a class of carbohydrate mimetics where the anomeric carbon of the sugar moiety is connected to an aromatic ring through a carbon-carbon bond. This structural feature renders them resistant to enzymatic and chemical hydrolysis compared to their O-glycoside counterparts, leading to improved metabolic stability and oral bioavailability.[1] Consequently, aryl C-glycosides are prevalent structural motifs in numerous bioactive natural products and pharmaceuticals, including the SGLT2 inhibitor empagliflozin, an important drug for the treatment of type 2 diabetes.[2][3]
The synthesis of aryl C-glycosides, however, presents a significant challenge in carbohydrate chemistry, particularly concerning the stereoselective formation of the C-glycosidic bond. Traditional methods often suffer from a lack of stereocontrol, leading to mixtures of anomers. A robust and stereospecific method for the synthesis of these compounds is therefore highly desirable.
This application note details a modern and highly effective palladium-catalyzed cross-coupling reaction for the synthesis of aryl C-glycosides. The methodology utilizes configurationally stable anomeric stannanes as glycosyl donors and electrophilic diaryliodonium salts as arylating agents.[2][4][5][6] This approach offers excellent stereocontrol, broad substrate scope, and has been successfully applied to the synthesis of complex drug molecules like empagliflozin.[2][3]
Overview of the Synthetic Strategy
The core of this synthetic approach is a palladium-catalyzed cross-coupling reaction between an anomeric stannane (B1208499) and a diaryliodonium triflate. The use of a bulky phosphine (B1218219) ligand is crucial to suppress undesired β-elimination, a common side reaction in glycosyl cross-coupling reactions.[4][6] The reaction proceeds with high stereoretention, meaning the anomeric configuration of the starting stannane is directly transferred to the final C-glycoside product.[4][6]
Experimental Protocols
Protocol 1: Preparation of Diaryliodonium Triflates
Diaryliodonium salts are versatile and highly reactive arylating agents. This protocol describes a general one-pot procedure for the synthesis of symmetrical and unsymmetrical diaryliodonium triflates from aryl iodides and arenes.
Materials:
-
Aryl iodide (1.0 equiv)
-
Arene (1.1 - 1.5 equiv)
-
meta-Chloroperbenzoic acid (m-CPBA, ≤77%) (1.1 - 1.3 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (1.1 - 1.3 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂) or Dichloroethane (DCE)
-
Diethyl ether (Et₂O)
Procedure:
-
To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl iodide (1.0 equiv) and the arene (1.1 - 1.5 equiv).
-
Dissolve the starting materials in dichloromethane or dichloroethane.
-
In a separate flask, prepare a solution of m-CPBA (1.1 - 1.3 equiv) in the same solvent.
-
Cool the solution of the aryl iodide and arene to 0 °C in an ice bath.
-
Slowly add the m-CPBA solution to the cooled reaction mixture.
-
After the addition of m-CPBA, slowly add trifluoromethanesulfonic acid (1.1 - 1.3 equiv).
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, the reaction mixture is concentrated under reduced pressure.
-
The crude product is triturated with diethyl ether to precipitate the diaryliodonium triflate as a solid.
-
The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford the pure diaryliodonium triflate.
Protocol 2: Synthesis of Anomeric Stannanes (from Glycals)
Anomeric stannanes are key intermediates in this C-glycosylation protocol. This procedure outlines the synthesis of a β-anomeric stannane from a protected glucal.
Materials:
-
Per-O-benzylated D-glucal
-
meta-Chloroperbenzoic acid (m-CPBA)
-
Tributyltin magnesium chloride (Bu₃SnMgCl) or similar organostannane reagent
-
Dichloromethane (CH₂Cl₂)
-
Tetrahydrofuran (THF)
Procedure:
Step 2a: Epoxidation of the Glycal
-
Dissolve the per-O-benzylated D-glucal in dichloromethane.
-
Add m-CPBA portion-wise at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with dichloromethane, dry the organic layer over sodium sulfate, and concentrate under reduced pressure. The crude epoxide is used in the next step without further purification.
Step 2b: Ring Opening with the Stannane Reagent
-
Dissolve the crude epoxide in anhydrous THF and cool to 0 °C under an inert atmosphere.
-
Slowly add a solution of tributyltin magnesium chloride in THF.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure β-anomeric stannane.
Protocol 3: Palladium-Catalyzed Synthesis of Aryl C-Glycosides
This protocol describes the final cross-coupling step to form the aryl C-glycoside.
Materials:
-
Anomeric stannane (1.0 equiv)
-
Diaryliodonium triflate (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)
-
Bulky phosphine ligand (e.g., JackiePhos, RuPhos, or XPhos) (10 mol%)
-
Copper(I) chloride (CuCl) (1.0 equiv)
-
tert-Butanol
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the anomeric stannane (1.0 equiv), diaryliodonium triflate (1.2 equiv), Pd₂(dba)₃ (2.5 mol%), the bulky phosphine ligand (10 mol%), and CuCl (1.0 equiv).
-
Add a degassed 1:1 mixture of 1,4-dioxane and tert-butanol.
-
Seal the tube and heat the reaction mixture at 70 °C for 24-72 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure aryl C-glycoside.
Data Presentation
The following tables summarize the scope and efficiency of the palladium-catalyzed synthesis of aryl C-glycosides.
Table 1: Scope of Anomeric Stannanes
| Entry | Glycosyl Donor (Anomeric Stannane) | Arylating Agent | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1 | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl tributylstannane | Diphenyliodonium triflate | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl benzene | 85 | >1:99 |
| 2 | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl tributylstannane | Diphenyliodonium triflate | 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl benzene | 82 | >99:1 |
| 3 | 2,3,4,6-Tetra-O-benzyl-β-D-galactopyranosyl tributylstannane | (4-Methoxyphenyl)phenyliodonium triflate | 2,3,4,6-Tetra-O-benzyl-β-D-galactopyranosyl-(4-methoxybenzene) | 78 | >1:99 |
| 4 | 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl tributylstannane | Diphenyliodonium triflate | 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl benzene | 75 | >1:99 |
| 5 | 2-Deoxy-3,4,6-tri-O-benzyl-β-D-glucopyranosyl tributylstannane | Diphenyliodonium triflate | 2-Deoxy-3,4,6-tri-O-benzyl-β-D-glucopyranosyl benzene | 88 | >1:99 |
Table 2: Scope of Diaryliodonium Salts
| Entry | Glycosyl Donor | Arylating Agent | Product | Yield (%) | Anomeric Ratio (α:β) |
| 1 | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl tributylstannane | Diphenyliodonium triflate | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl benzene | 85 | >1:99 |
| 2 | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl tributylstannane | Bis(4-methoxyphenyl)iodonium triflate | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl-(4-methoxybenzene) | 81 | >1:99 |
| 3 | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl tributylstannane | Bis(4-chlorophenyl)iodonium triflate | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl-(4-chlorobenzene) | 76 | >1:99 |
| 4 | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl tributylstannane | Bis(4-nitrophenyl)iodonium triflate | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl-(4-nitrobenzene) | 70 | >1:99 |
| 5 | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl tributylstannane | (Mesityl)(phenyl)iodonium triflate | 2,3,4,6-Tetra-O-benzyl-β-D-glucopyranosyl benzene | 83 | >1:99 |
Visualizations
Mechanistic Pathway
The proposed catalytic cycle for the palladium-catalyzed cross-coupling of an anomeric stannane with a diaryliodonium salt is depicted below. The cycle highlights the key steps of oxidative addition, transmetalation, and reductive elimination. The stereoretentive nature of the transmetalation step is crucial for the overall stereospecificity of the reaction.
Caption: Proposed catalytic cycle for the synthesis of aryl C-glycosides.
Experimental Workflow
The overall experimental workflow, from the preparation of starting materials to the final product, is outlined in the following diagram. This provides a clear, high-level overview of the entire synthetic sequence.
Caption: Overall experimental workflow for aryl C-glycoside synthesis.
Conclusion
The palladium-catalyzed cross-coupling of anomeric stannanes with diaryliodonium salts is a powerful and reliable method for the stereospecific synthesis of aryl C-glycosides. The reaction exhibits a broad substrate scope, high yields, and excellent stereocontrol, making it a valuable tool for researchers in carbohydrate chemistry and drug development. The detailed protocols provided herein offer a practical guide for the implementation of this methodology in the laboratory.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Palladium(ii)-catalyzed stereoselective synthesis of C-glycosides from glycals with diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Glycosyl Cross-Coupling with Diaryliodonium Salts: Access to Aryl C-Glycosides of Biomedical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes: Diphenyliodonium Chloride in 3D Printing and Bio-ink Formulation
Introduction
Diphenyliodonium chloride (DPI-Cl) is a diaryliodonium salt that serves as a highly efficient co-initiator in photopolymerization reactions. In the realm of 3D printing, particularly in systems that utilize visible light, DPI-Cl is a critical component for accelerating curing speeds and improving the final properties of the printed object. Its utility extends to the advanced field of bioprinting, where it enhances the photoreactivity of bio-inks, enabling the rapid fabrication of complex, cell-laden constructs with high resolution. These notes provide detailed applications and protocols for researchers, scientists, and drug development professionals interested in leveraging DPI-Cl for 3D printing and bio-ink formulation.
Mechanism of Action in Photopolymerization
Diphenyliodonium salts function as powerful oxidizing agents and a source of free radicals in multi-component photoinitiator systems.[1][2] In a typical three-component system for visible light curing, a photosensitizer (like camphorquinone (B77051) or eosin (B541160) Y) absorbs light and enters an excited state.[2][3] This excited photosensitizer then interacts with an electron donor (a co-initiator, often an amine like triethanolamine), generating a radical. DPI-Cl accelerates this process by acting as an efficient electron acceptor.[1] It is reduced by the radical species, which regenerates the photosensitizer and simultaneously decomposes to form a highly reactive phenyl radical.[3] This cascade generates additional active radicals, significantly speeding up the polymerization process.[1][2]
Application in 3D Printing of Acellular Resins
In conventional 3D printing, such as stereolithography (SLA) and digital light processing (DLP), DPI salts are used to enhance the performance of resins, particularly for dental and biomedical applications.[4] They can increase the degree of conversion and improve the mechanical properties of the final polymer.[4] When combined with photosensitizers like camphorquinone (CQ), DPI salts can create efficient initiator systems for visible light curing of methacrylate-based resins.[5]
Table 1: Quantitative Data for Acellular Resin Formulations
| Component | Concentration | Application | Key Finding | Source |
| Initiator System | ||||
| Diphenyliodonium hexafluorophosphate (B91526) (DPIHP) | 0.5, 1, or 2 mol% | Dental Resin Cement | 2 mol% DPIHP showed higher flexural modulus and lower polymerization stress compared to control. | [4] |
| Camphorquinone (CQ) / Ethyl 4-(dimethylamino)benzoate (B8555087) | Not specified | Dental Resin Cement | Base formulation for the study with DPIHP. | [4] |
| Resin Base | ||||
| BisGMA/TEGDMA | Not specified | Dental Resin Cement | Monomer base for the experimental luting composite. | [4] |
| Printing Parameters | ||||
| Light Source | LED | Dental Adhesives | Used for polymerization of model dental adhesives. | [4] |
Application in Bio-ink Formulation and Bioprinting
A significant challenge in bioprinting is the need for rapid and cytocompatible crosslinking processes that do not damage living cells.[3] UV light, commonly used in 3D printing, can cause DNA damage.[3] Visible light-based systems are therefore preferred for bioprinting. DPI-Cl has been instrumental in developing advanced bio-inks for techniques like Bioxolography, a high-resolution volumetric bioprinting method.[1][6] In this context, DPI-Cl is part of a three-component system that dramatically improves the photoreactivity of gelatin methacryloyl (GelMA)-based bioresins, allowing for rapid printing (minutes) of centimeter-scale constructs with micrometer resolution and excellent cell viability.[1][6]
Table 2: Quantitative Data for Bio-ink Formulations and Bioprinting Outcomes
| Component/Parameter | Value/Concentration | Application | Key Finding | Source |
| Bio-ink Formulation | ||||
| This compound (DPI) | Explored as additive | Volumetric Bioprinting (Bioxolography) | Strongly enhances photoreactivity of GelMA bioresins. | [1][6] |
| N-vinylpyrrolidone (NVP) | 0.3 wt.% | Volumetric Bioprinting (Bioxolography) | Significantly boosted hardening speed (4.7-fold) and reduced onset time. | [1] |
| Dual-Color Photoinitiator (DCPI) | Not specified | Volumetric Bioprinting (Bioxolography) | Transitions to an active state upon UV exposure (λ1) to initiate polymerization with visible light (λ2). | [1] |
| Triethanolamine (TEA) | Not specified | Volumetric Bioprinting (Bioxolography) | Acts as a co-initiator (reducing agent) in the system. | [1] |
| Gelatin Methacryloyl (GelMA) | Not specified | Volumetric Bioprinting (Bioxolography) | Base hydrogel for the bio-ink. | [1] |
| Bioprinting Outcomes | ||||
| Print Resolution | ≈20 µm (positive), 125 µm (negative) | Volumetric Bioprinting (Bioxolography) | Achieved high-resolution printing of >1 cm³ constructs. | [1][6] |
| Cell Viability | Excellent | Encapsulated 3T3 Fibroblasts | The Bioxolography process and bio-ink formulation are highly cytocompatible. | [1] |
Experimental Protocols
Protocol 1: Preparation of a Three-Component Visible Light Photopolymer Resin
This protocol describes the formulation of an experimental resin for DLP-based 3D printing, adapted from principles in dental resin studies.[4]
Materials:
-
Bisphenol A-glycidyl methacrylate (B99206) (BisGMA)
-
Triethylene glycol dimethacrylate (TEGDMA)
-
Camphorquinone (CQ)
-
Ethyl 4-(dimethylamino)benzoate (EDAB)
-
This compound (DPI-Cl)
-
Amber glass vials, magnetic stirrer, precision scale.
Procedure:
-
Prepare the monomer base by mixing BisGMA and TEGDMA in a 70:30 wt/wt ratio in an amber glass vial.
-
Stir the mixture at room temperature until a homogenous solution is formed.
-
Add the photoinitiator system components. For example, add CQ (0.5 mol%), EDAB (0.5 mol%), and DPI-Cl (1.0 mol%) relative to the monomer content.
-
Continue stirring the mixture in the dark until all components are completely dissolved.
-
Store the final resin in a dark, cool place until use.
Protocol 2: Formulation of a GelMA-Based Bio-ink for Volumetric Bioprinting (Bioxolography)
This protocol is based on the novel three-component formulation for high-resolution volumetric bioprinting.[1][6]
Materials:
-
Gelatin methacryloyl (GelMA)
-
Phosphate-buffered saline (PBS)
-
Dual-color photoinitiator (DCPI)
-
Triethanolamine (TEA)
-
This compound (DPI-Cl)
-
N-vinylpyrrolidone (NVP)
-
Cell suspension (e.g., 3T3 fibroblasts) in culture medium.
-
Sterile conical tubes, vortex mixer.
Procedure:
-
Dissolve GelMA powder in sterile PBS at 37°C to achieve the desired concentration (e.g., 10% w/v).
-
Prepare stock solutions of the initiator system components. Dissolve DCPI, TEA, DPI-Cl, and NVP in PBS. Note: For DCPI and DPI-Cl, a small amount of DMSO (e.g., 0.5 wt.%) may be required for complete dissolution.[1]
-
In a sterile conical tube, add the required volumes of the initiator component stock solutions to the GelMA solution. A final concentration of 0.3 wt.% NVP has been shown to be effective.[1]
-
Gently mix the solution by pipetting or vortexing at a low speed to ensure homogeneity.
-
Centrifuge the prepared bio-ink precursor to remove any air bubbles.
-
Just before printing, gently mix the cell suspension with the bio-ink precursor to achieve the desired final cell density.
-
The cell-laden bio-ink is now ready to be loaded into the printer vat for Bioxolographic printing.
Protocol 3: Cytotoxicity Assessment of Bio-ink Components
This protocol outlines a method to assess the cytotoxicity of individual bio-ink components, which is crucial for any material intended for biomedical applications.[1]
Materials:
-
Fibroblast cell line (e.g., 3T3)
-
48-well cell culture plates
-
Standard cell culture medium (e.g., DMEM with 10% FBS)
-
PBS
-
Stock solutions of test compounds (DCPI, TEA, DPI-Cl) in PBS (with 0.5% DMSO if needed)
-
Live/Dead viability/cytotoxicity assay kit
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed 3T3 fibroblasts into 48-well plates at a density of 2.5 x 10⁴ cells/well and incubate for 48 hours to allow for attachment.
-
Component Exposure:
-
Prepare serial dilutions of each test component (e.g., DCPI, TEA, DPI-Cl) in PBS. Include PBS and PBS with 0.5% DMSO as negative controls.
-
Remove the culture medium from the wells.
-
Add the prepared solutions of varying concentrations to the cells.
-
-
Simulated Printing Condition: Incubate the plates at room temperature for 30 minutes to simulate the conditions during a typical printing process.[1]
-
Recovery: Remove the component solutions and wash the cells gently with PBS. Add fresh culture medium to each well.
-
Viability Assessment: Incubate the cells for another 24 hours. Then, perform a Live/Dead assay according to the manufacturer's instructions.
-
Imaging and Analysis: Capture fluorescence images of the stained cells. Quantify the percentage of live (green) and dead (red) cells to determine the cytotoxicity of each component at different concentrations.
References
- 1. Bioxolography Using this compound and N‐Vinylpyrrolidone Enables Rapid High‐Resolution Volumetric 3D Printing of Spatially Encoded Living Matter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 3. Scalable visible light 3D printing and bioprinting using an organic light-emitting diode microdisplay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioxolography Using this compound and N-Vinylpyrrolidone Enables Rapid High-Resolution Volumetric 3D Printing of Spatially Encoded Living Matter - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Metal-Free Arylation Reactions with Diphenyliodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting metal-free arylation reactions utilizing diphenyliodonium (B167342) chloride. This powerful reagent facilitates the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions, offering a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research.
Introduction
Diphenyliodonium salts are hypervalent iodine reagents that serve as efficient electrophilic arylating agents. Their use in metal-free arylation reactions has gained significant attention as a more sustainable and cost-effective alternative to traditional transition-metal-catalyzed cross-coupling reactions. These reactions tolerate a wide range of functional groups and can be applied to the arylation of various nucleophiles, including carbon, nitrogen, oxygen, and sulfur nucleophiles. This document outlines key applications and provides detailed experimental protocols for the use of diphenyliodonium chloride in these transformations.
Key Applications
Metal-free arylation reactions with this compound are applicable to a broad range of substrates, enabling the synthesis of diverse molecular architectures. Key applications include:
-
C-H Arylation of Heteroarenes: Direct functionalization of C-H bonds in electron-rich heterocyclic compounds is a powerful strategy for late-stage modification of complex molecules.
-
N-Arylation of Azoles and Amines: The formation of N-aryl bonds is crucial in the synthesis of many biologically active compounds and functional materials.
-
O-Arylation of Phenols and Alcohols: The synthesis of diaryl ethers and aryl alkyl ethers is readily achieved through this methodology.
-
S-Arylation of Thiols: This method provides a straightforward route to diaryl and alkyl aryl sulfides.
-
C-Arylation of Carbonyl Compounds: The α-arylation of enolizable ketones and other carbonyl compounds can be accomplished under metal-free conditions.
-
C-Arylation of Nitroalkanes: This reaction offers a convenient method for the synthesis of α-aryl nitroalkanes, which are valuable synthetic intermediates.[1][2][3][4]
Data Presentation: Summary of Metal-Free Arylation Reactions
The following tables summarize quantitative data for various metal-free arylation reactions using diphenyliodonium salts. Note that while the focus is on this compound, data for other diaryliodonium salts are included for comparative purposes, as the chloride salt often behaves similarly to other salts like the triflate or tetrafluoroborate (B81430) under basic conditions.
Table 1: Metal-Free C-H Arylation of Heteroarenes
| Substrate | Arylating Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Imidazo[1,2-a]pyridine (B132010) | This compound | t-BuOK | Acetonitrile (B52724) | 60 | 24 | 3-Phenylimidazo[1,2-a]pyridine | 85 | [5][6] |
| 2-Phenylimidazo[1,2-a]pyridine | This compound | t-BuOK | Acetonitrile | 60 | 24 | 2,3-Diphenylimidazo[1,2-a]pyridine | 78 | [5][6] |
| Quinoxalin-2(1H)-one | Diphenyliodonium tetrafluoroborate | Et3N | Dichloromethane (B109758) | RT | 2 | 3-Phenylquinoxalin-2(1H)-one | 92 | [5] |
| 2-Naphthol | Diphenyliodonium triflate | Na2CO3 | Cyclohexane | 80 | 12 | 1-Phenyl-2-naphthol | 85 | [7] |
Table 2: Metal-Free N-Arylation of Heterocycles and Amines
| Substrate | Arylating Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Carbazole (B46965) | Diphenyliodonium triflate | KOtBu | Dichloroethane | 80 | 12 | 9-Phenylcarbazole | 95 | [6] |
| 1,2,3-Triazole | Diphenyliodonium triflate | K3PO4 | Dichloroethane | 80 | 12 | 2-Phenyl-2H-1,2,3-triazole | 88 | [7] |
| Pyridin-2-one | Diphenyliodonium triflate | N,N-Diethylaniline | Fluorobenzene | 100 | 24 | 1-Phenylpyridin-2(1H)-one | 94 | [5][6] |
| Aniline | Diphenyliodonium triflate | t-BuOK | Dichloromethane | RT | 1 | Diphenylamine | 98 | [8] |
Table 3: Metal-Free O-Arylation of Phenols and Alcohols
| Substrate | Arylating Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Phenol (B47542) | Diphenyliodonium triflate | K2CO3 | Acetonitrile | 55 | 12 | Diphenyl ether | 92 | [7] |
| Galactoside derivative | Diphenyliodonium triflate | KOtBu | Dichloromethane | RT | 1 | O3-Phenyl galactoside | 85 | [7] |
| Benzyl alcohol | Diphenyliodonium triflate | KOtBu | Dichloromethane | RT | 1 | Benzyl phenyl ether | 75 | [9] |
| Naphthol | Diphenyliodonium triflate | K3PO4 | Acetonitrile | 55 | 12 | Naphthyl phenyl ether | 89 | [7] |
Table 4: Metal-Free S-Arylation of Thiols
| Substrate | Arylating Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 2-Mercaptobenzothiazole | Diphenyliodonium triflate | DBU | Acetonitrile | 80 | 1 | 2-(Phenylthio)benzothiazole | 99 | [10] |
| Thiophenol | Diphenyliodonium triflate | DBU | Acetonitrile | 80 | 1 | Diphenyl sulfide | 95 | [10] |
| 5-Mercapto-1-methyltetrazole | Diphenyliodonium triflate | DBU | Acetonitrile | 80 | 1 | 1-Methyl-5-(phenylthio)tetrazole | 88 | [11] |
Table 5: Metal-Free C-Arylation of Nitroalkanes
| Substrate | Arylating Reagent | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| Nitromethane | Diphenyliodonium triflate | KOtBu | DME | RT | 1 | Phenylnitromethane | 92 | [1][2] |
| Nitroethane | Diphenyliodonium triflate | KOtBu | DME | RT | 1 | 1-Phenyl-1-nitroethane | 95 | [1][2] |
| 2-Nitropropane | Diphenyliodonium triflate | KOtBu | DME | RT | 1 | 2-Phenyl-2-nitropropane | 98 | [1][2] |
| Ethyl nitroacetate | Diphenyliodonium triflate | Cs2CO3 | Toluene | 110 | 12 | Ethyl 2-nitro-2-phenylacetate | 85 | [1][3] |
Experimental Protocols
The following are detailed protocols for representative metal-free arylation reactions using this compound or its triflate analogue.
Protocol 1: C-H Arylation of Imidazo[1,2-a]pyridine
Materials:
-
Imidazo[1,2-a]pyridine
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv).
-
Add anhydrous acetonitrile (5 mL) and stir until the substrate is fully dissolved.
-
Add this compound (1.1 mmol, 1.1 equiv) to the solution.
-
Finally, add potassium tert-butoxide (2.0 mmol, 2.0 equiv) portion-wise to the stirring mixture.
-
Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium (B1175870) chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-phenylimidazo[1,2-a]pyridine.
Protocol 2: N-Arylation of Carbazole
Materials:
-
Carbazole
-
Diphenyliodonium triflate
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere setup
-
Standard work-up and purification equipment
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine carbazole (1.0 mmol, 1.0 equiv) and diphenyliodonium triflate (1.2 mmol, 1.2 equiv).
-
Add anhydrous 1,2-dichloroethane (5 mL) to the tube.
-
Add potassium tert-butoxide (1.5 mmol, 1.5 equiv) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL) and filter through a pad of celite.
-
Wash the celite pad with additional dichloromethane (2 x 5 mL).
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield 9-phenylcarbazole.
Protocol 3: O-Arylation of Phenol
Materials:
-
Phenol
-
Diphenyliodonium triflate
-
Potassium carbonate (K2CO3)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add phenol (1.0 mmol, 1.0 equiv), diphenyliodonium triflate (1.1 mmol, 1.1 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add anhydrous acetonitrile (5 mL) to the flask.
-
Attach a reflux condenser and heat the mixture to 55 °C with stirring for 12 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Filter the reaction mixture to remove inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate in vacuo.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain pure diphenyl ether.
Reaction Mechanisms and Visualizations
The mechanism of metal-free arylation with diaryliodonium salts can proceed through several pathways depending on the nucleophile, base, and reaction conditions. The three most commonly proposed mechanisms are Ligand Coupling, Radical Chain, and Aryne Formation.
Ligand Coupling Mechanism
This mechanism is often proposed for the arylation of heteroatom nucleophiles. It involves the initial attack of the nucleophile on the iodine(III) center, followed by reductive elimination to form the arylated product and iodobenzene.
Caption: Proposed Ligand Coupling Mechanism.
Radical Mechanism
In some cases, particularly with electron-rich arenes or under photolytic conditions, a radical mechanism may be operative. This pathway involves single-electron transfer (SET) to generate an aryl radical, which then reacts with the nucleophile.
Caption: Proposed Radical Chain Mechanism.
Aryne Mechanism
Under strongly basic conditions, particularly with ortho-substituted diaryliodonium salts, an aryne intermediate can be formed via elimination. The aryne is then trapped by a nucleophile.
Caption: Proposed Aryne Formation Mechanism.
Conclusion
Metal-free arylation reactions using this compound offer a versatile and powerful platform for the synthesis of a wide array of arylated compounds. The operational simplicity, mild reaction conditions, and broad functional group tolerance make this methodology highly attractive for applications in drug discovery and materials science. The provided protocols and mechanistic insights serve as a valuable resource for researchers seeking to employ these reactions in their synthetic endeavors.
References
- 1. Metal-Free C-Arylation of Nitro Compounds with Diaryliodonium Salts [organic-chemistry.org]
- 2. Metal-Free C-Arylation of Nitro Compounds with Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metal-Free C-Arylation of Nitro Compounds with Diaryliodonium Salts. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 8. diva-portal.org [diva-portal.org]
- 9. diva-portal.org [diva-portal.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
The Role of Diphenyliodonium Chloride in the Synthesis of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diphenyliodonium (B167342) chloride (DPI-Cl) has emerged as a powerful and versatile reagent in modern organic synthesis, particularly in the construction of complex bioactive molecules. Its ability to act as an efficient electrophilic phenylating agent under mild conditions has made it an invaluable tool for the formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of diphenyliodonium chloride in key synthetic transformations relevant to drug discovery and development.
Introduction to Diphenyliodonium Salts in Arylation Reactions
Diphenyliodonium salts, a class of diaryliodonium compounds, are hypervalent iodine(III) reagents that serve as excellent aryl donors.[1] Unlike traditional cross-coupling methods that often require harsh reaction conditions, diaryliodonium salts can participate in a variety of transition-metal-catalyzed and metal-free arylation reactions under milder conditions.[2][3] This property is particularly advantageous in the late-stage functionalization of complex molecules, where sensitive functional groups may be present.
The reactivity of diphenyliodonium salts is often harnessed in palladium- and copper-catalyzed reactions. In palladium catalysis, the reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle, which offers different reactivity and selectivity compared to the more common Pd(0)/Pd(II) cycle.[4] Copper-catalyzed reactions, on the other hand, are particularly effective for N- and O-arylation.[1][5]
Synthesis of Bioactive Scaffolds using this compound
α-Arylation of Carbonyl Compounds
The α-aryl carbonyl motif is a common feature in many natural products and pharmaceuticals, including the anesthetic tiletamine.[3] this compound provides an effective means of introducing an aryl group at the α-position of ketones, esters, and amides.
Table 1: Scope of this compound in the α-Arylation of Carbonyl Compounds
| Entry | Carbonyl Substrate | Arylating Agent | Catalyst/Base | Solvent | Product Yield (%) | Reference |
| 1 | 2-Cyclohexen-1-one | This compound | Cu(I) salt | Dioxane | 75 | [3] |
| 2 | α-Nitro ketone | Diphenyliodonium salt | Metal-free | Toluene (B28343) | 40-76 | [4] |
| 3 | Aldehyde | Diphenyliodonium salt | Cu/Organic catalyst | Not specified | 68-87 | [6] |
| 4 | Monoketones | This compound | Not specified | Not specified | Not specified | [7] |
Experimental Protocol: Synthesis of an α-Aryl Ketone
This protocol is a general procedure for the copper-mediated α-arylation of a cyclic ketone.
-
To a flame-dried round-bottom flask, add the cyclic ketone (1.0 mmol, 1.0 equiv.), this compound (1.2 mmol, 1.2 equiv.), and a copper(I) salt (e.g., CuI, 0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous dioxane (5 mL) via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-aryl ketone.[3]
Logical Workflow for α-Arylation of Carbonyl Compounds
Caption: General workflow for the synthesis of α-aryl carbonyl compounds.
N-Arylation of Heterocycles
N-aryl heterocycles are prevalent in medicinal chemistry. The copper-catalyzed N-arylation of pyridones using diphenyliodonium salts is a mild and efficient method for the synthesis of compounds like the antifibrotic drug Pirfenidone.[1][5][8]
Table 2: Copper-Catalyzed N-Arylation of 2-Pyridones with Diphenyliodonium Salts
| Entry | 2-Pyridone Substrate | Diphenyliodonium Salt | Catalyst | Base | Solvent | Product Yield (%) | Reference |
| 1 | 2-Pyridone | Diphenyliodonium hexafluorophosphate | CuCl (10 mol%) | Et3N | Toluene | 95 | [1][8] |
| 2 | 5-Methyl-2-pyridone | Diphenyliodonium hexafluorophosphate | CuCl (10 mol%) | Et3N | Toluene | 99 | [1][8] |
| 3 | 4-Chloro-2-pyridone | Diphenyliodonium hexafluorophosphate | CuCl (10 mol%) | Et3N | Toluene | 85 | [1][8] |
Experimental Protocol: Synthesis of an N-Aryl-2-Pyridone
This protocol describes the synthesis of N-aryl-2-pyridones at room temperature.[8]
-
In a reaction vial, combine the 2-pyridone (0.5 mmol, 1.0 equiv.), the diphenyliodonium salt (0.6 mmol, 1.2 equiv.), and copper(I) chloride (0.05 mmol, 10 mol%).
-
Add toluene (2.5 mL) and triethylamine (B128534) (0.75 mmol, 1.5 equiv.).
-
Stir the reaction mixture at room temperature for the specified time (e.g., 30 minutes to a few hours), monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the N-aryl-2-pyridone.[8]
Palladium-Catalyzed C-H Arylation of Indoles
Direct C-H arylation is a highly atom-economical method for forming C-C bonds. Diphenyliodonium salts are effective arylating agents in the palladium-catalyzed C-H arylation of indoles, which are key structural motifs in many bioactive compounds.[9][10][11]
Table 3: Palladium-Catalyzed C-2 Arylation of Indoles
| Entry | Indole (B1671886) Substrate | Diphenyliodonium Salt | Catalyst | Solvent | Product Yield (%) | Reference |
| 1 | N-H Indole | Diphenyliodonium triflate | IMesPd(OAc)₂ (5 mol%) | Toluene | 85 | [10] |
| 2 | N-Methylindole | Diphenyliodonium triflate | IMesPd(OAc)₂ (5 mol%) | Toluene | 92 | [10] |
Experimental Protocol: C-2 Arylation of an N-H Indole
This protocol outlines a general procedure for the palladium-catalyzed C-2 arylation of N-H indoles.[10]
-
To a screw-capped vial, add the indole substrate (0.5 mmol, 1.0 equiv.), the diphenyliodonium salt (0.6 mmol, 1.2 equiv.), and IMesPd(OAc)₂ (0.025 mmol, 5 mol%).
-
Add toluene (2.5 mL) to the vial.
-
Seal the vial and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired 2-arylindole.[10]
Catalytic Cycle for Palladium-Catalyzed C-H Arylation
References
- 1. researchgate.net [researchgate.net]
- 2. NADPH oxidase and reactive oxygen species as signaling molecules in carcinogenesis [journal.hep.com.cn]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature [organic-chemistry.org]
- 9. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of (Arylmethylene)oxindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Arylmethylene)oxindoles, also known as 3-substituted-2-oxindoles, represent a pivotal scaffold in medicinal chemistry and drug discovery. This structural motif is a core component of numerous biologically active compounds and approved pharmaceuticals, exhibiting a wide range of therapeutic activities, including tyrosine kinase inhibition, antiviral properties, and anticancer effects. The exocyclic double bond in conjugation with the oxindole (B195798) carbonyl group makes these compounds attractive for further functionalization and as Michael acceptors in biological systems.
While diphenyliodonium (B167342) chloride and other diaryliodonium salts are powerful reagents for the electrophilic arylation of various nucleophiles, including enolates, their direct application for the synthesis of the (arylmethylene) moiety is not the standard method.[1][2][3] The established and most versatile route to (arylmethylene)oxindoles is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an oxindole with an aromatic aldehyde.[4][5] This document provides a detailed protocol and relevant data for this well-established synthetic route.
Reaction Principle: The Knoevenagel Condensation
The synthesis of (arylmethylene)oxindoles is classically achieved through the Knoevenagel condensation. This reaction involves the nucleophilic addition of the active methylene (B1212753) group at the C3 position of the oxindole to the carbonyl carbon of an aromatic aldehyde. The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or triethylamine. The initial aldol-type adduct readily undergoes dehydration to yield the thermodynamically stable α,β-unsaturated product, the (arylmethylene)oxindole.[4][5][6]
Proposed Reaction Mechanism
The following diagram illustrates the generally accepted mechanism for the piperidine-catalyzed Knoevenagel condensation between an oxindole and an aromatic aldehyde.
Caption: Mechanism of the Knoevenagel condensation for (arylmethylene)oxindole synthesis.
Experimental Protocol
This protocol is a general procedure for the synthesis of (E)-3-(arylmethylene)indolin-2-ones via a piperidine-catalyzed Knoevenagel condensation.
Materials:
-
Substituted Oxindole (1.0 eq)
-
Substituted Aromatic Aldehyde (1.0 - 1.2 eq)
-
Piperidine (0.1 - 0.2 eq)
-
Ethanol (B145695) (or other suitable solvent such as methanol (B129727) or isopropanol)
-
Glacial Acetic Acid (optional, for workup)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hotplate)
-
Filtration apparatus (Büchner funnel, filter paper)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the oxindole (1.0 eq), the aromatic aldehyde (1.0-1.2 eq), and ethanol (sufficient to dissolve or suspend the reactants, typically 5-10 mL per mmol of oxindole).
-
Catalyst Addition: Add piperidine (0.1-0.2 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (typically around 80°C for ethanol) and maintain for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation:
-
After completion, cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove impurities.
-
If no precipitate forms, the solvent can be removed under reduced pressure. The resulting residue can then be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography on silica (B1680970) gel.
-
For acidic workup (if needed), the cooled reaction mixture can be acidified with a few drops of glacial acetic acid before filtration or solvent removal.
-
-
Drying: Dry the purified product under vacuum to obtain the final (arylmethylene)oxindole.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of (arylmethylene)oxindoles.
Caption: General workflow for the synthesis of (arylmethylene)oxindoles.
Data Presentation
The following table summarizes representative yields for the synthesis of various (arylmethylene)oxindoles via the Knoevenagel condensation, demonstrating the versatility of this method.
| Entry | Oxindole Substituent (R¹) | Aromatic Aldehyde (Ar) | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | H | C₆H₅ | Piperidine (20) | Ethanol | 4 | 92 | [7] |
| 2 | H | 4-Cl-C₆H₄ | Piperidine (20) | Ethanol | 3 | 95 | [7] |
| 3 | H | 4-NO₂-C₆H₄ | Piperidine (20) | Ethanol | 2 | 98 | [7] |
| 4 | H | 4-OCH₃-C₆H₄ | Piperidine (20) | Ethanol | 5 | 89 | [7] |
| 5 | 5-Br | C₆H₅ | Piperidine (10) | Methanol | 6 | 85 | Fictional Example |
| 6 | 1-Me | 4-N(CH₃)₂-C₆H₄ | Pyrrolidine (20) | Isopropanol | 8 | 91 | Fictional Example |
Note: Fictional examples are included to illustrate the scope of the reaction and are based on typical outcomes for such transformations.
Conclusion
The Knoevenagel condensation remains the most reliable and widely used method for the preparation of (arylmethylene)oxindoles. The reaction is generally high-yielding, operationally simple, and tolerates a wide range of functional groups on both the oxindole and the aromatic aldehyde. This makes it an indispensable tool for medicinal chemists and researchers in drug development for accessing this important class of compounds. While diphenyliodonium chloride is a valuable reagent for arylation reactions, the Knoevenagel condensation is the preferred method for the specific synthesis of the (arylmethylene)oxindole scaffold.
References
- 1. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diva-portal.org [diva-portal.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Photolysis of Diphenyliodonium Chloride
Introduction
Diphenyliodonium (B167342) salts, such as diphenyliodonium chloride ((C₆H₅)₂I⁺Cl⁻), are a significant class of photoinitiators. Upon exposure to ultraviolet (UV) radiation, they undergo photolysis to generate reactive species, including radicals and strong Brønsted acids. This property makes them highly valuable in various applications, particularly as photoacid generators (PAGs) in cationic polymerization for coatings, inks, adhesives, and 3D printing. Understanding the experimental setup and the parameters governing their photolytic decomposition is crucial for optimizing these processes.
This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals studying the photolysis of this compound. It covers the experimental workflow, from sample preparation to the analysis of photoproducts, and includes key quantitative data and visual diagrams of the reaction pathways and experimental setup.
Data Presentation
The efficiency and outcome of the photolysis of this compound are highly dependent on the experimental conditions, particularly the solvent system. Below is a summary of key quantitative data derived from the literature.
Table 1: Quantum Yields for Diphenyliodonium Cation Disappearance
The quantum yield (Φ) represents the efficiency of a photochemical reaction, defined as the number of moles of reactant consumed per mole of photons absorbed.
| Solvent System | Irradiation Wavelength (nm) | Quantum Yield (Φ) |
| Acetonitrile | 313 | 0.60 |
| 90% Acetonitrile / 10% Water | 313 | 0.25 |
Table 2: Identified Photolysis Products
The distribution of final products is contingent on the solvent, which influences the reaction pathways of the intermediates formed upon photolysis.
| Solvent System | Major Photoproducts Identified |
| Aprotic Acetonitrile | Iodobenzene, Acetanilide, Biphenyl |
| Acetonitrile / Water (1:1, v/v) | Iodobenzene, Biphenyl, Hydroxylated Biphenyls |
Note: The quantitative distribution of these products can vary based on factors such as irradiation time, light intensity, and the presence of other reactive species.
Experimental Protocols
This section outlines the detailed methodologies for conducting the photolysis of this compound and analyzing the results.
General Experimental Setup
A standard photolysis experiment involves a light source, a reaction vessel, and a method for controlling the atmosphere and temperature.
Materials and Equipment:
-
This compound (≥98.0%)
-
Acetonitrile (HPLC or spectroscopic grade)
-
Deionized water
-
Quartz cuvettes or reaction vessel
-
Medium-pressure mercury lamp (e.g., 400 W)
-
Optical filters (e.g., Pyrex to cut off radiation < 300 nm)
-
Stir plate and magnetic stir bars
-
Gas inlet for nitrogen or air
-
Thermostatic bath (to maintain constant temperature, e.g., 295 K)
Protocol:
-
Prepare a solution of this compound in the desired solvent (e.g., 70 µmol dm⁻³ in acetonitrile).
-
Transfer the solution to a quartz reaction vessel.
-
For experiments under an inert atmosphere, purge the solution with high-purity nitrogen for at least 15 minutes prior to and during irradiation.
-
Place the reaction vessel in a thermostatic bath to maintain a constant temperature.
-
Position the vessel at a fixed distance from the light source.
-
Irradiate the solution for specific time intervals.
-
At the end of each interval, withdraw an aliquot for analysis.
Monitoring Photolysis by UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the disappearance of this compound.
Equipment:
-
UV-Vis Spectrophotometer
Protocol:
-
Record the initial UV-Vis spectrum of the this compound solution before irradiation. The absorption maximum is typically around 227-250 nm.
-
After each irradiation interval, record the UV-Vis spectrum of the withdrawn aliquot.
-
Monitor the decrease in absorbance at the λₘₐₓ of the diphenyliodonium salt to determine the rate of its consumption.
Identification of Radical Intermediates by EPR Spectroscopy
Electron Paramagnetic Resonance (EPR) spectroscopy, combined with spin trapping, is used to detect and identify short-lived radical intermediates.
Materials:
-
Spin trap (e.g., 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO)
-
EPR spectrometer
Protocol:
-
Prepare the this compound solution containing the spin trap (e.g., DMPO).
-
Transfer the solution to a quartz EPR flat cell.
-
Place the cell in the cavity of the EPR spectrometer.
-
Irradiate the sample in situ while recording the EPR spectrum.
-
Analyze the resulting spectrum to identify the hyperfine splitting constants of the trapped radical adducts, which allows for the identification of the parent radicals (e.g., phenyl radical).
Analysis of Photoproducts by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is employed to separate and identify the final, stable photoproducts.
Equipment:
-
GC-MS system with a suitable capillary column (e.g., DB-5MS)
Protocol:
-
Following irradiation, prepare the sample for GC-MS analysis. For aqueous-organic solutions, this may involve liquid-liquid extraction (e.g., with isooctane).
-
Inject a small volume of the prepared sample into the GC-MS.
-
Run a temperature program to separate the components of the mixture.
-
Identify the products by comparing their mass spectra with a library of known compounds and their retention times with authentic standards.
Determination of Quantum Yield using Ferrioxalate (B100866) Actinometry
This protocol determines the photon flux of the light source, which is necessary to calculate the quantum yield of the photolysis reaction.
Materials:
-
Potassium ferrioxalate (K₃[Fe(C₂O₄)₃]·3H₂O)
-
Sulfuric acid (0.05 M)
-
1,10-phenanthroline (B135089) solution
-
Sodium acetate (B1210297) buffer
Protocol:
-
Prepare a 0.006 M solution of potassium ferrioxalate in 0.05 M sulfuric acid. This solution is light-sensitive and should be handled in the dark.
-
Irradiate the actinometer solution under the exact same conditions (light source, geometry, temperature) as the this compound sample for a short, measured time.
-
After irradiation, take an aliquot of the actinometer solution and add the 1,10-phenanthroline solution and buffer to form a colored complex with the generated Fe²⁺ ions.
-
Measure the absorbance of the colored complex using a UV-Vis spectrophotometer (at ~510 nm).
-
Calculate the moles of Fe²⁺ formed using the Beer-Lambert law.
-
Calculate the photon flux (I₀) of the lamp using the known quantum yield of the ferrioxalate actinometer at the irradiation wavelength.
-
Calculate the quantum yield of this compound disappearance using the rate of its consumption (from UV-Vis data) and the calculated photon flux.
Visualizations
Diagram 1: Experimental Workflow for Photolysis Studies
Application Notes and Protocols: Diphenyliodonium Chloride in Visible-Light Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diphenyliodonium (B167342) chloride and its congeners as powerful arylating agents in visible-light photoredox catalysis. This technology offers a mild, efficient, and broadly applicable method for the formation of carbon-carbon and carbon-heteroatom bonds, with significant implications for synthetic chemistry and drug discovery, including late-stage functionalization of complex molecules.
Introduction
Visible-light photoredox catalysis has emerged as a transformative tool in modern organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions.[1] Diphenyliodonium salts, such as diphenyliodonium chloride, are stable, easy-to-handle crystalline solids that serve as excellent precursors to aryl radicals upon single-electron reduction by an excited-state photocatalyst.[1][2] This process avoids the harsh conditions or toxic reagents often associated with traditional methods for generating aryl radicals. The applications of this methodology are extensive, ranging from fundamental reaction development to the synthesis of pharmaceutically important compounds.[3][4]
Key Applications and Quantitative Data
Diphenyliodonium salts are versatile reagents in a variety of photoredox-catalyzed transformations, including sulfonylation, C-H arylation, and the arylation of isonitriles. The following tables summarize quantitative data from representative examples found in the literature.
Three-Component Sulfonylation of Silyl (B83357) Enol Ethers
This reaction provides a green and sustainable approach to the synthesis of β-keto sulfones, which are valuable frameworks in medicinal chemistry.[4] The reaction proceeds via the generation of an aryl radical from the diaryliodonium salt, which is then trapped by sulfur dioxide.[2]
Table 1: Optimization of Three-Component Sulfonylation [4]
| Entry | Photocatalyst (PC) | Solvent | Yield (%) |
| 1 | None | 1,4-Dioxane (B91453) | 47 |
| 2 | [Ir{dFCF3ppy}2(bpy)]PF6 | 1,4-Dioxane | 84 |
| 3 | [Ru(bpy)3]Cl2·6H2O | 1,4-Dioxane | Trace |
| 4 | Eosin Y | 1,4-Dioxane | 56 |
| 5 | 4CzIPN | 1,4-Dioxane | 85 |
| 6 | 4CzIPN | THF | 34 |
| 7 | 4CzIPN | MeCN | 45 |
| 8 | 4CzIPN | 1,4-Dioxane (under air) | 60 |
| 9 | 4CzIPN | 1,4-Dioxane (no light) | 0 |
Reaction conditions: Silyl enol ether (2.0 equiv.), diphenyliodonium triflate (0.1 mmol, 1.0 equiv.), DABSO (SO2 surrogate, 2.0 equiv.), photocatalyst (2 mol%), in solvent (1.0 mL) at room temperature for 12 h, irradiated with a 25 W blue LED under N2.
Table 2: Substrate Scope for Three-Component Sulfonylation with Diphenyliodonium Triflate [4]
| Silyl Enol Ether | Product | Yield (%) |
| Trimethyl((1-phenylvinyl)oxy)silane | 1-phenyl-2-(phenylsulfonyl)ethan-1-one | 85 |
| Trimethyl((1-(p-tolyl)vinyl)oxy)silane | 1-(p-tolyl)-2-(phenylsulfonyl)ethan-1-one | 78 |
| ((1-(4-methoxyphenyl)vinyl)oxy)trimethylsilane | 1-(4-methoxyphenyl)-2-(phenylsulfonyl)ethan-1-one | 75 |
| ((1-(4-chlorophenyl)vinyl)oxy)trimethylsilane | 1-(4-chlorophenyl)-2-(phenylsulfonyl)ethan-1-one | 82 |
Direct C-H Arylation of Quinoxalin-2(1H)-ones
This method provides efficient access to 3-arylquinoxalin-2(1H)-ones, which are important scaffolds in pharmaceutical compounds.[3] The reaction demonstrates broad functional group tolerance and is scalable.[3]
Table 3: Substrate Scope for C-H Arylation with Various Diaryliodonium Triflates [3][5]
| Quinoxalin-2(1H)-one | Diaryliodonium Triflate | Product | Yield (%) |
| 1-Methylquinoxalin-2(1H)-one | Diphenyliodonium triflate | 1-Methyl-3-phenylquinoxalin-2(1H)-one | 92 |
| 1-Methylquinoxalin-2(1H)-one | Bis(4-fluorophenyl)iodonium triflate | 3-(4-Fluorophenyl)-1-methylquinoxalin-2(1H)-one | 85 |
| 1-Methylquinoxalin-2(1H)-one | Bis(4-methoxyphenyl)iodonium triflate | 3-(4-Methoxyphenyl)-1-methylquinoxalin-2(1H)-one | 88 |
| 1-Allylquinoxalin-2(1H)-one | Diphenyliodonium triflate | 1-Allyl-3-phenylquinoxalin-2(1H)-one | 78 |
Arylation of Isonitriles
This protocol allows for the synthesis of a wide range of benzamides from readily available isonitriles and diaryliodonium salts under mild conditions.[6][7]
Table 4: Arylation of Isonitriles with Various Diaryliodonium Salts [6]
| Isonitrile | Diaryliodonium Triflate | Product | Yield (%) |
| 1-Isocyano-4-methylbenzene | Diphenyliodonium triflate | N-(p-tolyl)benzamide | 36 |
| 1-Isocyano-4-methylbenzene | Bis(4-bromophenyl)iodonium triflate | 4-Bromo-N-(p-tolyl)benzamide | 67 |
| 1-Isocyano-2,4,6-trimethylbenzene | Bis(4-bromophenyl)iodonium triflate | 4-Bromo-N-(mesityl)benzamide | 61 |
| tert-Butyl isocyanide | Bis(4-bromophenyl)iodonium triflate | 4-Bromo-N-(tert-butyl)benzamide | 55 |
Experimental Protocols
The following are generalized protocols based on literature procedures. Researchers should refer to the primary literature for specific details and safety precautions.
Protocol 1: General Procedure for Three-Component Sulfonylation
Materials:
-
Silyl enol ether
-
This compound (or triflate)
-
1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO)
-
Photocatalyst (e.g., 4CzIPN)
-
Anhydrous 1,4-dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Visible light source (e.g., 25 W blue LED)
-
Stir plate
Procedure:
-
To a Schlenk tube equipped with a magnetic stir bar, add the silyl enol ether (0.2 mmol, 2.0 equiv.), this compound (0.1 mmol, 1.0 equiv.), DABSO (0.2 mmol, 2.0 equiv.), and the photocatalyst (0.002 mmol, 2 mol%).
-
Evacuate and backfill the tube with nitrogen gas three times.
-
Add anhydrous 1,4-dioxane (1.0 mL) via syringe.
-
Place the reaction tube approximately 5-10 cm from the blue LED lamp and begin stirring.
-
Irradiate the reaction mixture at room temperature for 12 hours.
-
Upon completion, the reaction mixture can be concentrated and purified by flash column chromatography on silica (B1680970) gel to afford the desired β-keto sulfone.
Protocol 2: General Procedure for C-H Arylation of Quinoxalin-2(1H)-ones
Materials:
-
Quinoxalin-2(1H)-one derivative
-
This compound (or triflate)
-
Photocatalyst (e.g., Ru(bpy)3Cl2·6H2O)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Reaction vial
-
Visible light source (e.g., blue LED, 467 nm)
-
Stir plate
Procedure:
-
In a reaction vial, combine the quinoxalin-2(1H)-one (0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and Ru(bpy)3Cl2·6H2O (0.01 mmol, 5 mol%).
-
Add a magnetic stir bar and seal the vial.
-
Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous acetonitrile (2.0 mL) via syringe.
-
Place the vial in a photoreactor equipped with a cooling fan and a blue LED strip.
-
Irradiate the mixture with stirring at room temperature for the specified time (typically 12-24 hours).
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Purify the residue by flash chromatography on silica gel to yield the 3-arylquinoxalin-2(1H)-one.[3]
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key mechanistic pathways and a conceptual workflow for high-throughput screening of these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Visible-light Photoredox Catalysis [sigmaaldrich.com]
- 3. Visible Light Photoredox-Catalyzed Direct CH Arylation of Quinoxalin-2(1H)-ones with Diaryliodonium Salts [organic-chemistry.org]
- 4. Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]
Troubleshooting & Optimization
Technical Support Center: Diphenyliodonium Chloride-Mediated Arylation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyliodonium (B167342) chloride-mediated arylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for a transition-metal-catalyzed arylation using diphenyliodonium salts?
The mechanism can vary depending on the metal catalyst used (e.g., Palladium or Copper). For palladium-catalyzed reactions, a common pathway involves a Pd(II)/Pd(IV) catalytic cycle.[1] This typically starts with the oxidative addition of the diaryliodonium salt to the Pd(II) catalyst, forming a highly electrophilic Pd(IV)-aryl intermediate.[1] This intermediate then reacts with the substrate (e.g., an arene or heteroarene) followed by reductive elimination to yield the arylated product and regenerate the Pd(II) catalyst.[1] Copper-catalyzed reactions are proposed to proceed through a Cu(I)/Cu(III) catalytic cycle.[1]
Q2: What is a "dummy group" in unsymmetrical diaryliodonium salts and why is it important?
In unsymmetrical diaryliodonium salts (Ar1-I+-Ar2), one aryl group is selectively transferred to the substrate while the other, the "dummy group" (or non-transferable group), remains bound to the iodine. This strategy is economically advantageous when transferring a valuable or complex aryl group, as it prevents the waste of that group.[2] The selectivity of which group is transferred is influenced by steric and electronic factors.[2][3] Often, sterically hindered groups like mesityl (2,4,6-trimethylphenyl) or electron-rich groups are used as dummy groups.[1][2] For instance, unsymmetrical diaryliodonium tetrafluoroborates with a 2,6-dimethylphenyl dummy group have been shown to exclusively transfer the other aryl group.[1]
Q3: How do I choose the appropriate catalyst for my reaction?
The choice between catalysts like palladium and copper can significantly influence the outcome of the arylation.
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd/C, PdBr₂) are frequently used for C-H arylation of a wide range of arenes and heteroarenes, including indoles, thiophenes, and quinolines.[1][4] They are often effective under base-free conditions or with mild bases.[1][4]
-
Copper catalysts (e.g., CuI, CuCl) are commonly employed for N-arylation and O-arylation reactions, coupling with substrates like amines, amides, azoles, and phenols.[1] Copper catalysis can also be used for C-H arylation, particularly of electron-rich heterocycles.[1]
The optimal catalyst and its loading percentage should be determined through screening for each specific substrate combination.
Q4: What is the role of the base in these reactions and how do I select one?
The base plays a crucial role in many diphenyliodonium salt-mediated arylations, often by deprotonating the substrate to increase its nucleophilicity. Common bases include inorganic bases like potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃), and organic bases like triethylamine (B128534) (NEt₃) or diisopropylethylamine (DIPEA).[1][5] In some cases, particularly with palladium catalysis, the reaction can proceed under base-free conditions.[1][4] The choice of base can also influence selectivity; for example, switching the base can affect the regioselectivity in N-arylation reactions.[5]
Q5: How can I purify the final arylated product?
Standard purification techniques are typically employed. Flash column chromatography is a common method for separating the desired arylated product from byproducts like iodobenzene (B50100) and any unreacted starting materials.[4] Other methods like precipitation, crystallization, or the use of ion-exchange resins may also be applicable depending on the properties of the product.[6] For challenging separations, techniques like using fluorous-tagged diaryliodonium salts followed by fluorous solid-phase extraction (F-SPE) have been developed to simplify the removal of the iodobenzene byproduct.[3]
Troubleshooting Guide
Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Poor Reagent Quality | Ensure the diphenyliodonium salt is pure and dry. The salt is a stable solid at ambient temperature but should be stored properly.[4] Use freshly purified solvents and ensure other reagents are of high purity. |
| Suboptimal Catalyst | Screen different catalysts (e.g., Pd(OAc)₂, CuI, Pd/C).[1][4] The catalyst may be inactive; a control reaction without the catalyst should show no product formation.[4] Vary the catalyst loading (typically 5-10 mol%).[1] |
| Incorrect Base or Solvent | The choice of base and solvent can be critical and substrate-dependent.[1][7] Screen different bases (e.g., K₂CO₃, Cs₂CO₃, t-BuOK) and solvents (e.g., DMF, Toluene, Ethyl Acetate (B1210297), DCM).[1][5][7] Polar aprotic solvents often provide good results.[1] Note that the presence of water can be crucial in some metal-free systems.[7] |
| Suboptimal Temperature | Reactions are often run at elevated temperatures (e.g., 50-130 °C), but some can proceed at room temperature.[1] Optimize the reaction temperature. Be aware that some diaryliodonium salts can decompose at higher temperatures.[3] |
| Steric Hindrance | Sterically congested iodonium (B1229267) salts or substrates can lead to lower yields.[1] If using an unsymmetrical salt, ensure the desired transferable group is sterically less hindered than the dummy group.[3] |
| Radical Scavenging | If the reaction proceeds via a radical pathway, the presence of radical scavengers (even trace amounts in solvents) can inhibit the reaction.[5] Ensure high-purity, degassed solvents are used if a radical mechanism is suspected. |
Poor Regio- or Chemoselectivity
| Potential Cause | Suggested Solution(s) |
| Mixture of N- and O-arylated Products | For substrates with multiple nucleophilic sites (e.g., 2-pyridinones), the reaction conditions can be tuned to favor one product over the other.[1] Modifying the base and solvent system can influence the N- vs. O-arylation ratio.[7] |
| Incorrect Aryl Group Transfer | In reactions with unsymmetrical diaryliodonium salts, the selectivity of transfer is key. Generally, the more electron-poor or less sterically hindered aryl group is transferred in metal-free reactions.[2][5] In copper-catalyzed reactions, steric effects are often the dominant factor.[3] Choose a dummy group that maximizes the selective transfer of the desired aryl group (e.g., mesityl, trimethoxyphenyl).[1][2] |
| Aryl Exchange | An unexpected aryl exchange between unsymmetrical diaryliodonium salts can occur in the presence of the nucleophile, leading to the formation of symmetrical salts and reducing chemoselectivity.[2] This phenomenon is dependent on the nucleophile and reaction conditions.[2] Modifying the temperature or base may mitigate this side reaction. |
| Catalyst-Controlled Site Selectivity | For substrates with multiple C-H or N-H bonds (e.g., benzotriazoles), the choice of catalyst (e.g., CuI vs. a Pd/Al₂O₃ system) can direct the arylation to a specific site.[1] |
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Arylation of Indole (B1671886)
This protocol is based on a procedure developed for undergraduate chemistry laboratories.[4]
Materials:
-
Indole
-
Phenyl(mesityl)iodonium triflate (or Diphenyliodonium chloride)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware, stirring plate, and heating mantle/oil bath
-
TLC plates and developing chamber
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add indole (1.0 eq), the diaryliodonium salt (1.1 - 1.5 eq), and Pd(OAc)₂ (5 mol%).
-
Add ethyl acetate as the solvent.
-
Stir the reaction mixture at 50 °C for 1-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.[4]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the arylated indole product.
Visual Guides
Experimental Workflow
Caption: General experimental workflow for a this compound-mediated arylation reaction.
Troubleshooting Logic
Caption: A troubleshooting guide for addressing low product yield in arylation reactions.
Simplified Catalytic Cycle (Palladium)
Caption: A simplified representation of a Pd(II)/Pd(IV) catalytic cycle for C-H arylation.
References
- 1. mdpi.com [mdpi.com]
- 2. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 6. diaion.com [diaion.com]
- 7. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling Reactions with Diaryliodonium Salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing diaryliodonium salts in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using diaryliodonium salts over traditional aryl halides in cross-coupling reactions?
A1: Diaryliodonium salts offer several key advantages, including milder reaction conditions, often proceeding at lower temperatures with weaker bases.[1] Their high reactivity, stemming from the electrophilicity of the iodine center and the excellent leaving group ability of the iodoarene, facilitates rapid oxidative addition to transition metal catalysts.[1] This allows for a broad functional group tolerance and can lead to higher reaction efficiencies.
Q2: What is a "dummy" ligand in an unsymmetrical diaryliodonium salt, and why is it used?
A2: In unsymmetrical diaryliodonium salts ([Ar¹-I⁺-Ar²]X⁻), a "dummy" ligand (e.g., Ar²) is an aryl group that is designed to be non-transferable or significantly less transferable than the desired aryl group (Ar¹). This strategy improves the atom economy of the reaction by selectively transferring the aryl group of interest to the substrate.[2] Commonly used dummy groups are often sterically hindered or electron-rich, such as 2,4,6-trimethoxyphenyl (TMP) or mesityl (Mes).[2][3]
Q3: How can I synthesize unsymmetrical diaryliodonium salts with good regioselectivity?
A3: To avoid the formation of a mixture of diaryliodonium salts and other byproducts, the less electron-rich aryl group should generally originate from the iodoarene during synthesis.[4] One-pot procedures starting from iodoarenes and arylboronic acids have been developed to provide good regioselectivity.[5]
Q4: What are the most common side reactions observed when using diaryliodonium salts in cross-coupling reactions?
A4: The most prevalent side reactions include:
-
Aryne Formation: Especially with strong bases, elimination of an ortho-proton and the iodoarene can lead to highly reactive aryne intermediates, which can be trapped by various nucleophiles, leading to regioisomeric byproducts.[6][7]
-
Homocoupling: The coupling of two aryl groups from the diaryliodonium salt or the coupling of two substrate molecules can occur, particularly in the presence of certain catalysts or reaction conditions.
-
Formation of Regioisomers: Competing reaction pathways, such as ligand coupling versus aryne-mediated arylation, can result in the formation of a mixture of regioisomeric products.[8]
-
Formation of Iodoarene Byproducts: The desired arylation reaction inherently produces one equivalent of an iodoarene byproduct from the diaryliodonium salt.[1]
Troubleshooting Guides
Issue 1: Formation of Regioisomeric Byproducts
Diagram: Troubleshooting Regioisomer Formation
Caption: Troubleshooting workflow for low regioselectivity.
Detailed Troubleshooting Steps:
-
Potential Cause: The formation of regioisomers often indicates a competing aryne pathway alongside the desired ligand coupling mechanism.[8] This is particularly common when using strong bases and electron-donating diaryliodonium salts.[6][8]
-
Recommended Solutions:
-
Add an Aryne Trap: The addition of an aryne scavenger, such as furan or piperidine, can efficiently trap the aryne intermediate, thus shutting down the aryne pathway and favoring the desired regiospecific ligand coupling.[6]
-
Modify Reaction Conditions: The choice of base and solvent can significantly influence the competition between reaction pathways. For instance, in some O-arylations, reactions in CH₂Cl₂ proceed via both ligand coupling and aryne mechanisms, while in water, the aryne pathway can dominate.[9] Experiment with weaker bases or different solvent systems to favor the desired pathway.
-
Use Electron-Deficient Diaryliodonium Salts: Strongly electron-deficient diaryliodonium salts tend to favor regiospecific product formation through ligand coupling or a direct nucleophilic substitution pathway, thereby avoiding the formation of aryne intermediates.[10]
-
Quantitative Data: Effect of Aryne Trap on Product Distribution
| Entry | Diaryliodonium Salt | Nucleophile | Additive (equiv.) | Product A (Desired) Yield (%) | Product B (Aryne-derived) Yield (%) | Reference |
| 1 | Di(p-tolyl)iodonium triflate | 1-Pentanol | None | 60 | 40 | [6] |
| 2 | Di(p-tolyl)iodonium triflate | 1-Pentanol | Furan (5) | >95 | <5 | [6] |
| 3 | Diphenyliodonium triflate | Hydroxide | None | 55 | 45 | [6] |
| 4 | Diphenyliodonium triflate | Hydroxide | Piperidine (0.2) | 85 | <5 | [6] |
Experimental Protocol: Aryne Trapping with Furan
-
To a solution of the diaryliodonium salt (1.0 equiv) and the nucleophile (1.2 equiv) in an appropriate solvent (e.g., CH₂Cl₂), add furan (5.0 equiv).
-
Add the base (e.g., K₂CO₃, 2.0 equiv) and stir the reaction mixture at the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Issue 2: Formation of Homocoupling Byproducts
Diagram: Minimizing Homocoupling Byproducts
References
- 1. diva-portal.org [diva-portal.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 5. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study [ouci.dntb.gov.ua]
- 8. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 9. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 10. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
Technical Support Center: Optimizing Catalyst Loading for Reactions with Diphenyliodonium Chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyliodonium (B167342) chloride and related diaryliodonium salts in catalytic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of catalyst loading and other reaction parameters.
Issue 1: Low or No Product Yield
Question: My reaction is giving a low yield or no product at all. What are the common causes and how can I troubleshoot this?
Answer:
Low or no yield in cross-coupling reactions with diphenyliodonium salts can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Catalyst Activity:
-
Incorrect Catalyst Choice: The choice between a copper or palladium catalyst is crucial and substrate-dependent. For electron-rich substrates, copper catalysts are often effective. For C-H functionalization, palladium catalysts with specific directing groups may be necessary.
-
Catalyst Inactivation: The catalyst may be inactive or degrading under the reaction conditions. Ensure you are using a high-purity catalyst and that your solvent is anhydrous and reactants are pure. In some cases, particularly with palladium catalysis, the generation of the active catalytic species (e.g., Pd(0)) from a precatalyst might be inefficient. Consider using a pre-activated catalyst or adjusting the pre-activation step.[1]
-
Insufficient Catalyst Loading: While the goal is to optimize and often minimize catalyst loading, an insufficient amount will naturally lead to low conversion. If you suspect this is the issue, try a slightly higher catalyst loading (e.g., increase from 2 mol% to 5 mol%).
-
-
Reaction Conditions:
-
Suboptimal Temperature: Reactions with diaryliodonium salts can be sensitive to temperature. Some copper-catalyzed reactions proceed at room temperature, while many palladium-catalyzed C-H arylations require elevated temperatures (e.g., 80-120 °C).[2][3][4] If your reaction is sluggish, a controlled increase in temperature may improve the yield. Conversely, if you observe product degradation, the temperature may be too high.
-
Incorrect Solvent or Base: The choice of solvent and base can significantly impact the reaction's success.[5] Polar aprotic solvents like DMF or dioxane are common, but sometimes less conventional solvents may be optimal. The base is critical for deprotonation steps and regenerating the catalyst. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1][2][6] A screening of different solvents and bases is often a necessary optimization step.[1]
-
Presence of Oxygen or Moisture: While diaryliodonium salts are generally stable, the catalytic cycle, especially with palladium, can be sensitive to air and moisture.[1] Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and with anhydrous solvents.
-
-
Substrate-Related Issues:
-
Poor Substrate Reactivity: Some substrates are inherently less reactive. For instance, in palladium-catalyzed couplings, aryl chlorides can be more challenging than aryl bromides or iodides.
-
Side Reactions: Competing side reactions can consume your starting material or product.[1] Common side reactions include homocoupling of the diaryliodonium salt, protodeiodination, and reaction with the solvent. Careful analysis of your crude reaction mixture by techniques like LC-MS can help identify byproducts and guide your optimization.
-
Systematic Troubleshooting Workflow:
To efficiently troubleshoot low yields, a systematic approach to screening reaction parameters is recommended. This can be performed on a small scale.
Caption: A logical workflow for troubleshooting low reaction yields.
Issue 2: Poor Regioselectivity in C-H Arylation
Question: My C-H arylation reaction is producing a mixture of isomers. How can I improve the regioselectivity?
Answer:
Achieving high regioselectivity in C-H arylation is a common challenge. The directing group on your substrate and the choice of ligand for the metal catalyst are the most critical factors to consider.
Strategies to Enhance Regioselectivity:
-
Directing Group Modification: The electronic and steric properties of the directing group on your substrate play a pivotal role in determining the site of C-H activation. In some cases, a slight modification of the directing group can dramatically alter the regioselectivity. For palladium-catalyzed C-H arylation of indoles, for example, the choice of a phosphinoyl directing group can selectively activate the C7 position.[7]
-
Ligand Screening (for Palladium Catalysis): The ligand coordinated to the palladium center influences the steric and electronic environment of the catalyst, which in turn affects which C-H bond is activated.
-
Steric Hindrance: Bulkier ligands can favor C-H activation at less sterically hindered positions.
-
Electronic Effects: The electronic properties of the ligand can influence the acidity of the C-H bonds, favoring activation at more electron-rich or electron-poor sites depending on the mechanism. A screening of different phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands is highly recommended. For instance, in the arylation of indoles, the use of a pyridine-type ligand in conjunction with a specific directing group was key to achieving high regioselectivity.[7]
-
-
Solvent and Additive Effects: The solvent and any additives can influence the regioselectivity by altering the coordination sphere of the catalyst or the conformation of the substrate. For example, in the palladium-catalyzed phenylation of N-benzyl-3-pivaloylindole, switching the solvent and additive can direct the arylation to different positions.[2]
-
Choice of Diaryliodonium Salt: The counterion and the structure of the diaryliodonium salt can also play a role. Using unsymmetrical diaryliodonium salts with a "dummy" bulky group (like mesityl or 2,4,6-triisopropylphenyl) can ensure the preferential transfer of the desired aryl group.[2]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting catalyst loading for reactions with diphenyliodonium chloride?
A1: A good starting point for catalyst loading is typically in the range of 2-10 mol%. For many copper-catalyzed reactions, loadings as low as 2 mol% have been shown to be effective.[8][9] For palladium-catalyzed reactions, a loading of 5-10 mol% is a common starting point.[2] Optimization experiments should then be performed to determine the minimum catalyst loading required for efficient conversion.
Q2: Which catalyst is better for my reaction: copper or palladium?
A2: The choice depends heavily on the specific transformation you are trying to achieve.
-
Copper catalysts are often used for N-arylation and O-arylation of heterocycles and alcohols, as well as for the arylation of electron-rich arenes and alkenes.[5][8][9][10][11] They are generally less expensive than palladium catalysts.
-
Palladium catalysts are frequently employed for directed C-H arylation reactions. The ability to use a wide variety of ligands with palladium allows for fine-tuning of reactivity and selectivity.[2][7][12]
Q3: How does the structure of the diaryliodonium salt affect the reaction?
A3: The diaryliodonium salt's structure has a significant impact.
-
Counterion: The counterion (e.g., chloride, triflate, tetrafluoroborate) can affect the salt's solubility and reactivity. Triflate and tetrafluoroborate (B81430) salts are common and often give good results.[2]
-
Symmetry: With symmetrical diaryliodonium salts (Ar-I⁺-Ar), one aryl group is transferred to the substrate, and the other becomes an aryl iodide byproduct. With unsymmetrical salts (Ar¹-I⁺-Ar²), the less sterically hindered or more electron-poor aryl group is often preferentially transferred. To avoid mixtures of products, unsymmetrical salts with a non-transferable, sterically bulky "dummy" group (e.g., mesityl) are often used.[2]
Q4: What are the most common side reactions to look out for?
A4: Be aware of potential side reactions, which can complicate your product purification and lower your yield. Common side reactions include:
-
Homocoupling: The diaryliodonium salt can react with itself to form a biaryl byproduct.
-
Protodeiodination: The diaryliodonium salt can be reduced to an iodoarene.
-
Reaction with Solvent: Some solvents can be arylated under the reaction conditions.
-
Competitive Arylation: If your substrate has multiple reactive sites (e.g., both an N-H and a C-H bond), you may see a mixture of products.[1]
Data Presentation: Catalyst Loading and Reaction Conditions
The following tables summarize typical starting conditions for optimizing reactions with diaryliodonium salts. These should be used as a guide for initial experiments.
Table 1: Copper-Catalyzed N-Arylation of Imidazoles
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | CuI | CuBr | Cu(OAc)₂ |
| Catalyst Loading | 5-10 mol% | 10 mol% | 8 mol% |
| Ligand | 1,10-Phenanthroline (B135089) | None | None |
| Base | Cs₂CO₃ | Et₃N | K₃PO₄ |
| Solvent | Dioxane | 1,2-DCE | DMF |
| Temperature | 100-110 °C | 60 °C | 100 °C |
| Typical Yield | ~90% | ~83% | High |
| Reference | [13][14] | [15] | [2][4] |
Table 2: Palladium-Catalyzed C-H Arylation of Heterocycles
| Parameter | Condition 1 (Indole C2-Arylation) | Condition 2 (Thiophene C3-Arylation) | Condition 3 (Directed Arylation) |
| Catalyst | Pd/C | Pd(OAc)₂ | Pd(OAc)₂ |
| Catalyst Loading | 5 mol% | 10 mol% | 5 mol% |
| Ligand | None | None | Pyridine-type ligand |
| Base | K₂CO₃ | K₂CO₃ | Ag₂CO₃ |
| Solvent | Ethanol | DMF | Acetic Acid or Dioxane |
| Temperature | 60 °C | 100 °C | 100 °C |
| Typical Yield | High | 91% | High |
| Reference | [2] | [2] | [2][7] |
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed N-Arylation of Imidazole (B134444)
This protocol is a representative example for the N-arylation of an imidazole with this compound.
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add CuI (0.05 mmol, 5 mol%), 1,10-phenanthroline (0.1 mmol, 10 mol%), imidazole (1.2 mmol, 1.2 equiv), and Cs₂CO₃ (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv) and anhydrous 1,4-dioxane (B91453) (5 mL).
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture for 18-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite®.
-
Purification: Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Palladium-Catalyzed Directed C-H Arylation of 2-Phenylpyridine (B120327)
This protocol is a representative example for the ortho-C-H arylation of 2-phenylpyridine.
-
Reaction Setup: In a vial, combine 2-phenylpyridine (0.2 mmol, 1.0 equiv), diphenyliodonium triflate (0.22 mmol, 1.1 equiv), and Pd(OAc)₂ (0.01 mmol, 5 mol%).
-
Solvent Addition: Add acetic acid (1.0 mL).
-
Reaction: Seal the vial and heat the mixture in a preheated heating block at 100 °C for 12 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.[16]
Visualizations
Catalytic Cycles
The following diagrams illustrate the proposed catalytic cycles for copper and palladium-catalyzed arylations with diaryliodonium salts.
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for arylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Direct Aryl Quaternization of N-Substituted Imidazoles to Form Imidazolium Salts [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Palladium-Catalyzed C-H Arylation of Indoles at the C7 Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed C-O Bond Formation between Diaryliodonium Salts and Chelating Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 15. chemrxiv.org [chemrxiv.org]
- 16. benchchem.com [benchchem.com]
Diphenyliodonium chloride stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of diphenyliodonium (B167342) chloride. Below you will find troubleshooting guides, frequently asked questions, and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Diphenyliodonium Chloride?
A1: To ensure maximum stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] For long-term storage, refrigeration is recommended.[2][3] Some suppliers suggest storing it in a freezer at temperatures at or below -20°C for multi-year stability.[4]
Q2: How stable is this compound at room temperature?
A2: this compound is generally stable under normal conditions and can be stored at room temperature for shorter periods without decomposition.[1][3][5] However, for long-term storage, cooler temperatures are advised to prevent any potential degradation.
Q3: Is this compound sensitive to light?
A3: Yes, it is recommended to protect this compound from light.[3] Storage in a dark place or in an amber vial is a best practice to prevent photochemical decomposition.
Q4: What are the signs of decomposition?
A4: A noticeable change in the appearance of the compound, such as a significant color change from its typical white to light cream-yellow, could indicate decomposition.[1] For conclusive evidence of degradation, analytical methods such as HPLC to assess purity or NMR to identify degradation products would be necessary.
Q5: What substances are incompatible with this compound?
A5: this compound should not be stored with or exposed to strong oxidizing agents.[2][5][6] Contact with such agents can lead to vigorous reactions and decomposition.
Q6: What are the hazardous decomposition products of this compound?
A6: When subjected to decomposition, for instance by fire, this compound can produce hazardous substances including carbon monoxide (CO), carbon dioxide (CO2), hydrogen iodide (HI), and hydrogen chloride (HCl).[2][5][6]
Q7: How should I prepare and store solutions of this compound?
A7: Solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is crucial to use a suitable solvent and store the solution under appropriate conditions. For example, a solution in DMSO can be stored at -80°C for up to one year.[4] Always consult solubility information for your specific application and solvent.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Unexpected experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light exposure, moisture). Assess the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR). |
| Change in physical appearance (e.g., color) | Decomposition due to exposure to light, heat, or contaminants. | Do not use the compound. Dispose of it according to safety guidelines and obtain a fresh batch. |
| Difficulty dissolving the compound | Use of an inappropriate solvent or potential degradation leading to less soluble impurities. | Consult solubility data. Sonication may aid in dissolving the compound in solvents like DMSO.[4] If solubility issues persist with a previously effective solvent, it may indicate compound degradation. |
| Inconsistent results between batches | Variation in purity or handling of different batches. | Always source high-purity material. Perform a quality control check on new batches before use in critical experiments. |
Stability and Storage Summary
| Parameter | Recommendation | Source(s) |
| Solid Storage Temperature | Room temperature (short-term), Refrigerated/Frozen (-20°C) for long-term. | [1][2][3][4][5] |
| Solution Storage (in DMSO) | -80°C for up to 1 year. | [4] |
| Light Exposure | Store in a dark place, protected from light. | [1][3] |
| Moisture | Keep in a tightly sealed container in a dry environment. | [1][3][5] |
| Incompatibilities | Strong oxidizing agents. | [2][5][6] |
Experimental Protocols
Protocol: General Assessment of this compound Stability
This protocol outlines a general method for researchers to assess the stability of this compound under their specific laboratory conditions.
-
Sample Preparation:
-
Prepare multiple aliquots of solid this compound in amber vials.
-
Prepare multiple aliquots of a stock solution of this compound in a desired solvent (e.g., DMSO) in appropriate storage vials.
-
-
Storage Conditions:
-
Store the aliquots under different conditions to be tested (e.g., room temperature on the benchtop, 4°C in the dark, -20°C, exposure to ambient light).
-
-
Time Points:
-
Establish a timeline for analysis (e.g., T=0, 1 week, 1 month, 3 months, 6 months).
-
-
Analysis:
-
At each time point, analyze one aliquot from each storage condition.
-
For solid samples, dissolve in a suitable solvent.
-
Use High-Performance Liquid Chromatography (HPLC) with a UV detector to assess the purity of the compound. A decrease in the area of the main peak relative to the total peak area indicates degradation.
-
(Optional) Use Liquid Chromatography-Mass Spectrometry (LC-MS) to identify potential degradation products.
-
-
Data Interpretation:
-
Plot the percentage purity of this compound against time for each storage condition. This will provide a stability profile and help determine the optimal storage conditions for your experimental needs.
-
Visual Guides
Caption: Factors leading to the decomposition of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Troubleshooting low conversion rates in phenylation with Diphenyliodonium chloride
Welcome to the technical support center for phenylation reactions utilizing diphenyliodonium (B167342) chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your phenylation experiments, offering potential causes and actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Your reaction shows a low yield of the desired phenylated product, with a significant amount of unreacted starting material remaining.
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the catalyst (e.g., Palladium or Copper species) is from a reliable source and has been stored correctly. Consider using a freshly opened bottle or a different batch. For palladium catalysts, heterogeneous options like Pd/C can be robust and reusable.[1] |
| Inappropriate Ligand | The choice of ligand is crucial. For palladium-catalyzed reactions, phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) can be effective.[1] For copper-catalyzed reactions, quinoline-based ligands have shown success.[1] Experiment with different ligands to find the optimal one for your specific substrate. |
| Suboptimal Reaction Temperature | Phenylation reactions can be sensitive to temperature. If the temperature is too low, the reaction rate may be too slow. If it's too high, decomposition of the iodonium (B1229267) salt or catalyst can occur.[2] Try incrementally increasing the temperature (e.g., in 10-20 °C intervals) from your initial setpoint. For some palladium-catalyzed reactions, temperatures around 60 °C have been effective, while some copper-catalyzed systems may require up to 130 °C.[1] |
| Incorrect Solvent | Solvent choice significantly impacts reaction efficiency and even selectivity.[1][3] Polar aprotic solvents like DMF, acetonitrile, or DCM are commonly used.[1][4] In some cases, switching the solvent can dramatically alter the outcome. For example, in the phenylation of quinolin-4(1H)-one, changing from acetic acid to 1,4-dioxane (B91453) shifts the selectivity.[1] |
| Presence of Inhibitors | Water and air can be detrimental to some catalytic systems.[1] While some reactions are reported to be tolerant to air and water, it is good practice to use dry solvents and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if you are experiencing low yields. Radical scavengers like oxygen can also reduce the yield in reactions that proceed through a radical mechanism.[4] |
Problem 2: Formation of Significant Side Products
Besides your desired product, you observe the formation of other compounds, such as iodobenzene (B50100), biphenyl, or products from solvent participation.
| Potential Cause | Recommended Solution |
| Decomposition of Diphenyliodonium Salt | Diphenyliodonium chloride can decompose, especially at elevated temperatures, leading to the formation of iodobenzene and chlorobenzene.[2][4] Using a milder reaction temperature or a more efficient catalyst to shorten the reaction time can minimize this. The choice of counter-ion on the iodonium salt can also affect its stability and reactivity.[2] |
| Homocoupling of Phenyl Groups | Biphenyl can be formed as a side product. This is often more prevalent in reactions that may have radical intermediates. Optimizing the catalyst and reaction conditions can favor the desired cross-coupling over homocoupling. |
| Solvent Participation | Certain solvents can react with the iodonium salt or intermediates. For instance, dimethylsulfoxide (DMSO) can be arylated at elevated temperatures.[5] Protic solvents like methanol (B129727) or ethanol (B145695) can lead to reduction of the iodonium ion and dehydrogenation of the solvent, especially in the absence of a catalyst.[4] If you suspect solvent participation, switch to a more inert solvent. |
| Competing Reaction Pathways | In some cases, multiple reaction pathways can compete, such as ligand coupling versus aryne formation, leading to a mixture of regioisomers.[3] The solvent can play a significant role in directing the reaction down a specific pathway.[3] Careful selection of the solvent and other reaction parameters is necessary to favor the desired outcome. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for phenylation with diphenyliodonium salts?
A1: The mechanism often depends on the catalyst used. For transition metal-catalyzed reactions (e.g., Palladium or Copper), the cycle typically involves:
-
Oxidative Addition: The diaryliodonium salt oxidizes the metal center (e.g., Pd(II) to Pd(IV) or Cu(I) to Cu(III)).[1][6][7]
-
Coordination/Deprotonation: The substrate coordinates to the metal complex, followed by deprotonation (often assisted by a base) to form a metal-substrate intermediate.
-
Reductive Elimination: The phenyl group and the substrate are coupled, forming the C-C or C-N bond and regenerating the catalyst in its lower oxidation state.[1]
In some metal-free reactions, mechanisms involving ligand coupling or aryne intermediates have been proposed.[3]
Q2: How do I choose between a Palladium and a Copper catalyst?
A2: The choice of catalyst depends on the substrate and the desired bond formation (C-C, C-N, C-O).
-
Palladium catalysts (e.g., Pd(OAc)₂, Pd/C) are often effective for C-H arylation of heteroarenes like indoles, thiophenes, and furans.[1]
-
Copper catalysts (e.g., CuI, CuCl, Cu(OTf)₂) are frequently used for N-arylation and O-arylation reactions, as well as for the arylation of some C-H bonds.[1][6][8]
It is recommended to screen both types of catalysts if you are working with a new substrate.
Q3: Can I use unsymmetrical diaryliodonium salts?
A3: Yes, unsymmetrical diaryliodonium salts (Ar-I⁺-Ar') are often used to improve atom economy by transferring a specific aryl group. Typically, the less sterically hindered or more electron-deficient aryl group is transferred preferentially.[1][9] Using a "dummy" group, such as a 2,4,6-trimethylphenyl (mesityl) or a 2,6-dimethylphenyl group, can lead to the exclusive transfer of the desired aryl group.[1]
Q4: What is the role of the base in these reactions?
A4: In many C-H arylation reactions, a base is required to facilitate the deprotonation of the substrate, which is a key step in the catalytic cycle. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) or pivalates.[1] However, some reactions can proceed under base-free conditions, particularly N-arylations.[1]
Experimental Protocols
General Protocol for Palladium-Catalyzed C-H Phenylation of an Indole (B1671886) Derivative
This protocol is a general guideline and may require optimization for your specific substrate.
-
To a dry reaction vial, add the indole substrate (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (e.g., dppp, 0.06 mmol, 6 mol%).
-
Add a dry, degassed solvent (e.g., ethyl acetate (B1210297) or acetonitrile, 5 mL) under an inert atmosphere.
-
If a base is required, add it at this stage (e.g., Cs₂CO₃, 2.0 mmol).
-
Seal the vial and stir the reaction mixture at the desired temperature (e.g., 50-100 °C) for the specified time (e.g., 1-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low conversion rates.
References
- 1. mdpi.com [mdpi.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. organ.su.se [organ.su.se]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Copper-catalyzed synthesis of phenol and diaryl ether derivatives via hydroxylation of diaryliodoniums - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
Effect of counter-anion on Diphenyliodonium salt reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diphenyliodonium (B167342) salts. The following information addresses common issues related to the effect of the counter-anion on the reactivity of these versatile reagents.
Frequently Asked Questions (FAQs)
Q1: How does the counter-anion of a diphenyliodonium salt influence its reactivity?
A1: The counter-anion plays a significant role in the reactivity of diphenyliodonium salts by influencing their solubility, stability, and the electrophilicity of the iodonium (B1229267) center. Non-coordinating or weakly coordinating anions, such as triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), and hexafluorophosphate (B91526) (PF₆⁻), generally lead to more reactive salts.[1] This is because they are less likely to form a strong interaction with the iodine center, leaving it more available for nucleophilic attack. Conversely, more coordinating anions like bromide (Br⁻) can decrease reactivity.[1]
Q2: Which counter-anions are most commonly used and why?
A2: Triflate (OTf⁻), tetrafluoroborate (BF₄⁻), and tosylate (OTs⁻) are among the most frequently used counter-anions.[1][2] Their popularity stems from their ability to form stable, crystalline salts that are often soluble in common organic solvents. Furthermore, their weakly coordinating nature enhances the electrophilicity and reactivity of the diphenyliodonium cation.[1] The choice of acid during synthesis can dictate the final counter-anion.[2]
Q3: Can the counter-anion be exchanged? If so, how?
A3: Yes, the counter-anion of a diphenyliodonium salt can be exchanged through a process called anion metathesis. This is often achieved by dissolving the salt in a suitable solvent and adding a salt of the desired new anion, leading to the precipitation of the less soluble salt. Anion exchange can also be performed using a solid-phase column.[3] A recently developed electrochemical method allows for the direct synthesis of diaryliodonium salts with the desired counter-anion by selecting the appropriate supporting electrolyte, which can be more time- and cost-effective than post-synthesis ion exchange.[4]
Q4: Are there any safety concerns associated with certain counter-anions?
A4: While diaryliodonium salts are generally stable, the synthesis process can be exothermic, particularly during the oxidation and acid-catalyzed coupling steps.[5] The choice of counter-anion can influence the overall stability of the salt. Perchlorate (ClO₄⁻) salts, for instance, are potentially explosive and should be handled with caution. It is crucial to follow appropriate safety protocols and manage reaction temperatures to prevent thermal runaway.[5]
Troubleshooting Guides
Issue 1: Low or No Reactivity in Arylation Reactions
Symptoms:
-
The starting materials remain largely unreacted after the specified reaction time.
-
Thin-layer chromatography (TLC) or Nuclear Magnetic Resonance (NMR) analysis shows minimal product formation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Poorly Reactive Counter-Anion: The diphenyliodonium salt has a strongly coordinating counter-anion (e.g., bromide, chloride) that is inhibiting the reaction.[1] | Attempt to exchange the counter-anion to a more weakly coordinating one like triflate (OTf⁻) or tetrafluoroborate (BF₄⁻) through anion metathesis.[3][4] |
| Inadequate Solubility: The diphenyliodonium salt is not sufficiently soluble in the reaction solvent. | Screen different solvents to find one in which the salt is more soluble. The choice of counter-anion can also affect solubility. |
| Decomposition of the Salt: The reaction conditions (e.g., high temperature, presence of certain nucleophiles) may be causing the diphenyliodonium salt to decompose. | Lower the reaction temperature. Ensure the reaction is performed under an inert atmosphere if the salt is sensitive to air or moisture. |
| Incorrect Stoichiometry: An incorrect ratio of reactants may be hindering the reaction. | Carefully check the stoichiometry of the diphenyliodonium salt, nucleophile, and any additives or catalysts. |
Issue 2: Unexpected Side Products
Symptoms:
-
NMR or Mass Spectrometry (MS) analysis reveals the presence of unexpected compounds in the reaction mixture.
-
The desired product is formed in low yield along with significant byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step |
| Reaction with Solvent: The diphenyliodonium salt may be reacting with the solvent. For example, heating diphenyliodonium triflate in DMSO can lead to an unexpected arylation of the solvent.[6] | If using a reactive solvent like DMSO at elevated temperatures, consider switching to a more inert solvent. |
| Aryne Formation: With electron-rich diaryliodonium salts and strong bases (e.g., hydroxide), aryne intermediates can form, leading to side products.[2] | The addition of an aryne trapping agent can help to suppress the formation of these byproducts.[2] |
| Homocoupling: The diphenyliodonium salt may undergo homocoupling, especially in the presence of certain catalysts or under specific reaction conditions. | Optimize the reaction conditions, such as the catalyst, ligand, and temperature, to minimize homocoupling. |
| Competitive Arylation: In unsymmetrical diaryliodonium salts, the undesired aryl group may be transferred. | The selectivity of aryl group transfer can be influenced by both steric and electronic factors, as well as the presence of a catalyst.[7] Consider using a salt with a "dummy" aryl group that is less likely to be transferred. |
Quantitative Data Summary
The following table summarizes the effect of different counter-anions on the yield of phenyl benzoate (B1203000) from the reaction of benzoic acid and diphenyliodonium salts.
| Diphenyliodonium Salt Counter-Anion | Yield (%) | Reference |
| Triflate (OTf⁻) | 95 | [1] |
| Tetrafluoroborate (BF₄⁻) | 95 | [1] |
| Tosylate (OTs⁻) | 92 | [1] |
| Bromide (Br⁻) | 21 | [1] |
Experimental Protocols
General Protocol for Counter-Anion Exchange
This protocol describes a general method for exchanging the counter-anion of a diphenyliodonium salt.
-
Dissolution: Dissolve the diphenyliodonium salt with the initial counter-anion in a minimal amount of a suitable solvent (e.g., acetone, methanol, or water).
-
Addition of Exchange Salt: In a separate flask, dissolve a salt containing the desired new, weakly coordinating anion (e.g., sodium tetrafluoroborate, ammonium (B1175870) triflate) in the same solvent.
-
Mixing: Slowly add the solution of the exchange salt to the solution of the diphenyliodonium salt with stirring.
-
Precipitation: The new diphenyliodonium salt with the desired counter-anion should precipitate out of the solution if it is less soluble.
-
Isolation: Collect the precipitate by filtration, wash it with a small amount of cold solvent, and dry it under vacuum.
-
Characterization: Confirm the identity and purity of the new salt using techniques such as NMR spectroscopy and mass spectrometry.
Visualizations
Caption: Workflow for counter-anion exchange of diphenyliodonium salts.
Caption: Troubleshooting logic for low reactivity in diphenyliodonium salt reactions.
References
Technical Support Center: Managing Diphenyliodonium Chloride in Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling the moisture sensitivity of diphenyliodonium (B167342) chloride to ensure successful and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Is Diphenyliodonium chloride sensitive to moisture?
A1: Yes, this compound is known to be hygroscopic and is soluble in water.[1][2] Exposure to atmospheric moisture can lead to hydration and potentially impact its reactivity and the outcome of your experiments. Therefore, it is crucial to store and handle the reagent under dry conditions.[3]
Q2: How should I properly store this compound?
A2: To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[4] Many suppliers recommend refrigeration.[1] For enhanced protection against moisture, consider storing the container within a desiccator containing a suitable drying agent. It is also sensitive to light and should be stored in an opaque or amber container.[4][5][6]
Q3: What are the visible signs of decomposition or hydration of this compound?
A3: While subtle changes may not be visible, significant decomposition or hydration might lead to a change in the physical appearance of the white to light cream-yellow powder, such as clumping, discoloration, or a pasty texture. If you suspect degradation, it is advisable to perform a quality control check, for instance, by taking a melting point or running an NMR spectrum.
Q4: Can I use this compound that has been exposed to air?
A4: It is not recommended to use this compound that has been left exposed to the atmosphere for an extended period, as it will likely have absorbed moisture. This can lead to inconsistent results and lower reaction yields. For best results, always use a fresh sample from a properly stored container or dry the reagent before use.
Q5: How does moisture affect reactions involving this compound?
A5: Moisture can negatively impact reactions in several ways. In moisture-sensitive reactions, such as many cross-coupling reactions, water can react with catalysts, reagents, or intermediates, leading to side reactions and reduced yields. For example, in Suzuki couplings, water can cause protodeboronation of the boronic acid.[7] While some modern protocols for reactions like the Sonogashira coupling have been developed to be tolerant to water, traditional conditions often require an anhydrous environment.[8][9]
Troubleshooting Guide
| Issue | Potential Cause Related to Moisture | Recommended Action |
| Low or No Reaction Yield | Degraded this compound: The reagent may have absorbed moisture, reducing its effective concentration and reactivity. | - Use a fresh bottle of this compound. - Dry the existing batch of the reagent before use (See Experimental Protocol 1). - Perform a quality check on the reagent (e.g., melting point, NMR). |
| Wet Reaction Solvent/Reagents: Residual water in solvents or other reagents can interfere with the reaction. | - Use anhydrous solvents. If not available, dry the solvent using appropriate methods (e.g., molecular sieves).[4][10] - Ensure all other reagents are anhydrous. | |
| Inconsistent Results/Poor Reproducibility | Variable Moisture Content: The amount of moisture absorbed by the this compound may vary between experiments. | - Implement a strict protocol for handling and storing the reagent to minimize moisture exposure. - Always handle the reagent in a dry environment (e.g., glove box or under a stream of inert gas).[3] |
| Formation of Unidentified Byproducts | Side Reactions with Water: Water may be participating in the reaction, leading to the formation of undesired byproducts. | - Rigorously exclude water from the reaction setup by drying all glassware, solvents, and reagents. - Consider adding a moisture scavenger to the reaction mixture (See Experimental Protocol 3). |
Experimental Protocols
Protocol 1: Drying this compound
This protocol describes a general method for drying solid organic compounds and can be adapted for this compound.
Methodology:
-
Preparation: Place a thin layer of this compound in a clean, dry round-bottom flask or a Schlenk flask.
-
Drying under Vacuum: Connect the flask to a high-vacuum line.
-
Heating (Optional): Gently heat the flask with a heating mantle or oil bath to a temperature well below the compound's melting point (Melting point of this compound is approx. 233-235 °C).[11] A temperature of 40-50 °C is generally safe.
-
Duration: Dry the solid under vacuum for several hours, or until it reaches a constant weight.[12]
-
Cooling and Storage: Allow the flask to cool to room temperature under vacuum or by backfilling with an inert gas (e.g., nitrogen or argon). Immediately transfer the dried reagent to a sealed container inside a desiccator for storage.
Protocol 2: Quality Control of this compound by ¹H NMR
This protocol can be used to check for the presence of significant water content and confirm the integrity of the reagent.
Methodology:
-
Sample Preparation: In a dry NMR tube, dissolve a small, accurately weighed amount of this compound in a deuterated solvent that has been dried over molecular sieves (e.g., DMSO-d₆ or CD₃CN).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
The characteristic aromatic proton signals for this compound should be observed.
-
A broad singlet corresponding to water will be present. The integration of this peak relative to the reagent's protons can give a qualitative or semi-quantitative indication of the water content.[13][14] A large water peak suggests significant hydration.
-
Compare the spectrum to a reference spectrum of a known pure, dry sample if available.
-
Protocol 3: Using Moisture Scavengers in Reactions
For highly moisture-sensitive reactions, the addition of a moisture scavenger can be beneficial.
Methodology:
-
Selection of Scavenger: Choose a moisture scavenger that is compatible with your reaction conditions. Molecular sieves (3Å or 4Å, activated) are a common and generally inert choice.[15][16][17] Other chemical scavengers like orthoformates can also be used.[18]
-
Activation of Molecular Sieves: Activate powdered or beaded molecular sieves by heating them in a flask under vacuum at high temperature (e.g., 180-200 °C) for several hours.[10] Allow to cool under an inert atmosphere.
-
Addition to Reaction: Add the activated molecular sieves to the reaction flask containing the solvent and other reagents before adding the this compound and any other highly sensitive components.
-
Stirring: Allow the mixture to stir for a period (e.g., 30 minutes) to allow the scavenger to sequester any trace moisture before initiating the reaction.
Visualizations
Caption: Troubleshooting workflow for low reaction yields.
Caption: General workflow for moisture-sensitive reactions.
References
- 1. gmpinsiders.com [gmpinsiders.com]
- 2. The Impact of Moisture Scavengers on Product Stability in Chemicals-Chuangge Technology [en.chuanggekeji.com]
- 3. hepatochem.com [hepatochem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. trustrade.ae [trustrade.ae]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05618H [pubs.rsc.org]
- 10. web.uvic.ca [web.uvic.ca]
- 11. How To [chem.rochester.edu]
- 12. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. Reddit - The heart of the internet [reddit.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. Moisture Scavengers | Polyurethane Elastomers | Request Quote of Samples [tri-iso.com]
- 17. Moisture Scavengers | Polyurethane and Polyureas | Request Quotes or Saamples [tri-iso.com]
- 18. Sonogashira Coupling in Water and Under Air - ChemistryViews [chemistryviews.org]
Technical Support Center: Overcoming Solubility Issues of Diphenyliodonium Chloride
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with diphenyliodonium (B167342) chloride in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is my Diphenyliodonium chloride not dissolving in my organic solvent?
Diphenyliodonium salts with halide counterions, such as chloride (Cl⁻), are known to have very poor solubility in many common organic solvents.[1] This is a common issue and is related to the inherent physical properties of the salt.
Q2: In which solvents is this compound known to be soluble?
This compound is soluble in water and methanol (B129727).[2] For other organic solvents, the solubility is limited. A related compound, diphenyleneiodonium (B1195379) chloride, shows low solubility in ethanol (B145695) and methanol, and slightly better solubility in DMSO.[3][4]
Q3: Are there alternative diphenyliodonium salts with better solubility in organic solvents?
Yes. The solubility of diaryliodonium salts is significantly influenced by the counterion.[1][5] Salts with non-nucleophilic, weakly coordinating anions like triflate (OTf⁻), tetrafluoroborate (B81430) (BF₄⁻), or hexafluorophosphate (B91526) (PF₆⁻) are much more soluble in organic solvents.[1][5] For instance, diphenyliodonium triflate is soluble in acetone, chloroform, DMF, and DMSO.[6][7]
Q4: Can I improve the solubility of this compound without chemical modification?
For some systems, the use of a co-solvent might be a viable strategy. A co-solvent is a second solvent added in a smaller quantity to the primary solvent to increase the solubility of a solute.[8] For example, adding a small amount of a polar solvent in which the salt has some solubility, like methanol or DMSO, to your reaction mixture could be attempted, provided it does not interfere with your reaction chemistry.
Troubleshooting Guide
Issue: this compound is insoluble in the desired organic solvent for my reaction.
Root Cause: The chloride counterion leads to poor solubility in many organic solvents.[1]
Solution 1: Counterion Exchange
The most effective solution is to replace the chloride anion with a more compatible counterion like triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻). This can be achieved through a precipitation reaction, most commonly using a silver salt of the desired counterion.
Experimental Protocol: Counterion Exchange Using a Silver Salt
Objective: To replace the chloride anion of this compound with a triflate anion to improve solubility in organic solvents.
Materials:
-
This compound
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Dichloromethane (DCM) or another suitable organic solvent
-
Deionized water
-
Celite or a similar filtration aid
-
Standard laboratory glassware (flasks, beakers, funnel)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the this compound in a minimal amount of a solvent in which it has some solubility, such as methanol or a mixture of water and a miscible organic solvent.
-
Precipitation: In a separate flask, dissolve a slight molar excess (e.g., 1.1 equivalents) of silver triflate in a suitable solvent (e.g., water or acetonitrile).
-
Reaction: Slowly add the silver triflate solution to the stirring solution of this compound at room temperature. A white precipitate of silver chloride (AgCl) will form immediately.
-
Stirring: Allow the reaction mixture to stir for 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Filter the mixture through a pad of Celite to remove the insoluble silver chloride. Wash the filter cake with a small amount of the reaction solvent to ensure all the product is collected.
-
Work-up: If water was used as a solvent, the filtrate can be extracted with an organic solvent like dichloromethane. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Isolation: The resulting solid is the diphenyliodonium salt with the new counterion (e.g., diphenyliodonium triflate), which should exhibit significantly improved solubility in organic solvents.
Solution 2: Using a Co-solvent
If a counterion exchange is not feasible, you may try to use a co-solvent system.
Methodology:
-
Identify a polar, aprotic solvent in which this compound has some solubility and that is compatible with your reaction (e.g., DMSO, DMF).
-
Attempt to dissolve the this compound in a small amount of this co-solvent first.
-
Slowly add this solution to your main reaction mixture containing the primary, less polar organic solvent.
-
Observe for any precipitation. The goal is to keep the diphenyliodonium salt in solution at the required concentration for your reaction to proceed. The amount of co-solvent should be minimized to avoid significant changes to the overall reaction polarity.
Data Presentation
| Compound | Solvent | Solubility |
| Diphenyleneiodonium chloride | DMSO | ~500 µg/mL[3][4], 6 mg/mL (with sonication)[9], 10 mg/mL (with heating)[10] |
| Ethanol | ~100 µg/mL[3], <100 µg/mL[4] | |
| Methanol | <100 µg/mL[4] | |
| This compound | Water | Soluble[2] |
| Methanol | Soluble[2] | |
| Diphenyliodonium triflate | Acetone | Soluble[6] |
| Chloroform | Soluble[6] | |
| DMF | Soluble[6] | |
| DMSO | Soluble[6] | |
| γ-butyrolactone | ~25% | |
| Ethyl lactate | ~5% | |
| PGMEA | ~1% |
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Diagram of the counterion exchange process.
References
- 1. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 2. This compound | 1483-72-3 [chemicalbook.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. adipogen.com [adipogen.com]
- 7. CAS 66003-76-7: Diphenyliodonium triflate | CymitQuimica [cymitquimica.com]
- 8. longdom.org [longdom.org]
- 9. Diphenyleneiodonium chloride | NADPH | TRP/TRPV Channel | TargetMol [targetmol.com]
- 10. ≥98%, Nitric oxide synthetase inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
Preventing homocoupling in cross-coupling reactions with diaryliodonium salts
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges in cross-coupling reactions involving diaryliodonium salts, with a specific focus on preventing undesired homocoupling.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with diaryliodonium salts, and why is it a problem?
A1: Homocoupling is a common side reaction where two identical aryl groups from the diaryliodonium salt couple to form a symmetrical biaryl byproduct. This is problematic because it consumes the starting material, reduces the yield of the desired unsymmetrical cross-coupled product, and can complicate purification due to the structural similarities between the product and the byproduct.
Q2: What are the primary factors that contribute to homocoupling?
A2: Several factors can promote homocoupling, including:
-
Use of Symmetrical Diaryliodonium Salts: When both aryl groups on the iodine atom are identical, the statistical probability of homocoupling increases.
-
Reaction Conditions: High temperatures, prolonged reaction times, and the presence of oxygen can sometimes favor homocoupling pathways.
-
Catalyst System: The choice of palladium or copper catalyst and the associated ligands can significantly influence the selectivity between the desired cross-coupling and the undesired homocoupling.[1][2]
-
Solvent and Base: The polarity of the solvent and the nature of the base can affect the reaction mechanism and selectivity.[1][3]
Q3: How can I minimize homocoupling when using diaryliodonium salts?
A3: To minimize homocoupling, consider the following strategies:
-
Utilize Unsymmetrical Diaryliodonium Salts with a "Dummy" Group: Employing a diaryliodonium salt with one desired aryl group and one sterically hindered or electronically dissimilar "dummy" group can significantly favor the transfer of the desired aryl group.[1] Commonly used dummy groups include mesityl (2,4,6-trimethylphenyl) or 2,6-dimethylphenyl.[1]
-
Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, catalyst loading, and reaction time. Milder conditions are often preferable.
-
Select the Appropriate Catalyst and Ligand: The choice of catalyst and ligand is crucial. For example, in palladium-catalyzed reactions, bulky electron-rich phosphine (B1218219) ligands can sometimes suppress homocoupling.[4]
-
Choose the Right Solvent and Base: The solvent can influence selectivity; for instance, polar aprotic solvents may favor the desired reaction pathway in some cases.[1] The base should be carefully selected to be compatible with the substrates and catalyst system.[3]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with diaryliodonium salts and provides step-by-step solutions.
Problem 1: High levels of homocoupling byproduct are observed.
| Possible Cause | Suggested Solution |
| Use of a symmetrical diaryliodonium salt. | Switch to an unsymmetrical diaryliodonium salt featuring a sterically bulky "dummy" group like mesityl or 2,6-dimethylphenyl.[1] This will sterically and/or electronically disfavor the transfer of the dummy group. |
| Suboptimal catalyst or ligand. | Screen different palladium or copper catalysts and ligands. For palladium-catalyzed reactions, consider bulky phosphine ligands. For copper-catalyzed reactions, ligands like PhBox may improve selectivity.[1] |
| Inappropriate solvent or base. | Experiment with a range of solvents with varying polarities. Polar aprotic solvents like DCM or THF have shown good selectivity in certain copper-catalyzed reactions.[1] Screen different bases such as K₃PO₄, Cs₂CO₃, or NaOAc.[1][3] In some cases, a base-free protocol might be optimal.[1] |
| High reaction temperature. | Lower the reaction temperature. Many cross-coupling reactions with diaryliodonium salts can proceed efficiently at room temperature or slightly elevated temperatures (e.g., 50 °C).[1][5] |
Problem 2: Low or no yield of the desired cross-coupled product.
| Possible Cause | Suggested Solution |
| Inactive catalyst. | Ensure the catalyst is not degraded. Use a fresh batch of catalyst or a pre-catalyst that is activated in situ. |
| Poor choice of counter-ion on the diaryliodonium salt. | The counter-ion can affect solubility and reactivity. Tetrafluoroborate (BF₄⁻) or triflate (OTf⁻) salts often provide good results.[1] |
| Unsuitable solvent. | The choice of solvent can be critical. For example, in some palladium-catalyzed arylations of silyloxy furans, DCM was found to prevent undesired proto-desilylation.[1] |
| Steric hindrance. | If either coupling partner is sterically hindered, the reaction may be sluggish. Consider using a less bulky "dummy" group on the iodonium (B1229267) salt or a more active catalyst system. |
Data Presentation
Table 1: Effect of Diaryliodonium Salt Structure on Product Distribution
| Entry | Diaryliodonium Salt | Coupling Partner | Product | Yield of Cross-Coupled Product (%) | Yield of Homocoupled Product (%) | Reference |
| 1 | Symmetrical (Ph₂I⁺BF₄⁻) | Indole (B1671886) | 2-Phenylindole | 60 | 35 | [1] |
| 2 | Unsymmetrical (Ph(Mesityl)I⁺OTf⁻) | Indole | 2-Phenylindole | 95 | <5 | [1] |
| 3 | Symmetrical ((4-MeOPh)₂I⁺BF₄⁻) | Benzofuran | 2-(4-Methoxyphenyl)benzofuran | 55 | 40 | [1] |
| 4 | Unsymmetrical ((4-MeOPh)(2,6-Me₂Ph)I⁺BF₄⁻) | Benzofuran | 2-(4-Methoxyphenyl)benzofuran | 92 | <8 | [1] |
Table 2: Influence of Reaction Parameters on Cross-Coupling of Indole with Phenyl(Mesityl)iodonium Triflate
| Entry | Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | dppbz | NaOAc | DCM | 25 | 12 | 61 |
| 2 | Pd(OAc)₂ (5) | None | None | Ethyl Acetate | 50 | 1 | 30 |
| 3 | CuCl (5) | None | None | DCM | 50 | 12 | High Selectivity |
| 4 | Cu(OTf)₂ (5) | PhBox | None | DCM | 25 | 24 | Moderate |
Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed C-H Arylation of Indole with an Unsymmetrical Diaryliodonium Salt
-
Reaction Setup: To an oven-dried Schlenk tube, add indole (1.0 mmol, 1.0 equiv), aryl(mesityl)iodonium triflate (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.05 mmol, 5 mol%), and a suitable ligand (if required, e.g., dppbz, 0.06 mmol, 6 mol%).
-
Solvent and Base Addition: Add the desired anhydrous solvent (e.g., ethyl acetate, 5 mL) and base (if required, e.g., NaOAc, 0.8 mmol, 0.8 equiv) under an inert atmosphere (e.g., argon or nitrogen).
-
Reaction Execution: Stir the reaction mixture at the optimized temperature (e.g., 50 °C) for the required time (e.g., 1 hour).[5] Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired 2-arylindole.[5]
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation with a Diaryliodonium Salt
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the N-H containing substrate (1.0 mmol, 1.0 equiv), the diaryliodonium salt (1.1 mmol, 1.1 equiv), and CuCl (0.05 mmol, 5 mol%) to a reaction vessel.
-
Solvent Addition: Add an anhydrous, degassed polar aprotic solvent (e.g., DCM or THF, 5 mL).
-
Reaction Execution: Seal the vessel and stir the mixture at the desired temperature (e.g., 50 °C) for 12 hours.[1] Monitor the reaction for the consumption of the starting material.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with the reaction solvent. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Visualizations
Caption: Simplified mechanism showing the desired cross-coupling pathway and the competing homocoupling pathway.
Caption: A decision tree to guide troubleshooting efforts when significant homocoupling is observed.
References
- 1. mdpi.com [mdpi.com]
- 2. Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 4. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scaling Up Arylation Reactions with Diphenyliodonium Chloride
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for scaling up arylation reactions using diphenyliodonium (B167342) chloride and related diaryliodonium salts.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using diphenyliodonium chloride over traditional arylating agents like aryl halides?
A1: Diphenyliodonium salts offer several key advantages, particularly for large-scale synthesis. They are generally stable, solid compounds that are easy to handle and do not require strictly inert reaction conditions.[1][2] Their high reactivity often allows for milder reaction conditions, such as lower temperatures and shorter reaction times, which can help preserve sensitive functional groups in complex molecules.[3] Furthermore, reactions involving diaryliodonium salts can proceed through unique mechanistic pathways, such as the Pd(II)/Pd(IV) cycle, which can provide different selectivity compared to the Pd(0)/Pd(II) cycle common with aryl halides.[3][4]
Q2: What are the most critical safety precautions when handling this compound and related reagents on a larger scale?
A2: When scaling up, it is crucial to handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves.[5] Diphenyliodonium salts can cause skin and serious eye irritation.[5] Some reagents used in these reactions, such as trifluoromethanesulfonic acid, are corrosive, while solvents like dichloromethane (B109758) can be hazardous.[5] A thorough risk assessment should be conducted before beginning any large-scale reaction, considering the toxicity and flammability of all reactants, solvents, and potential byproducts.[5]
Q3: What are the common mechanistic pathways for arylation reactions with diaryliodonium salts?
A3: Arylation reactions using diaryliodonium salts can proceed through several distinct mechanisms.[1] These include:
-
Metal-Free Ligand Coupling: The nucleophile attacks the iodonium (B1229267) salt, forming an intermediate that undergoes reductive elimination to yield the arylated product and iodobenzene (B50100).[1][6]
-
Metal-Catalyzed Cross-Coupling: Transition metals like palladium or copper are commonly used. The mechanism often involves oxidative addition of the diaryliodonium salt to the metal center (e.g., Pd(II) to Pd(IV)), followed by reaction with the nucleophile and reductive elimination to regenerate the catalyst.[3][4]
-
Radical Pathways: Some reactions, particularly those induced by light (photoredox catalysis) or heat, can involve the homolytic cleavage of the iodonium salt to generate an aryl radical, which then participates in the arylation.[1][7]
Q4: How does the choice of catalyst (e.g., Palladium vs. Copper) influence the reaction outcome?
A4: The choice of catalyst is critical and can significantly affect yield, selectivity, and substrate scope.
-
Palladium catalysts are widely used for C-H arylations of heterocycles and arenes, often proceeding through a Pd(II)/Pd(IV) cycle.[3][4][8] They can be highly efficient but may require specific ligands for optimal performance.
-
Copper catalysts are frequently employed for N-arylation and O-arylation of nucleophiles like azoles, anilines, and phenols.[4][7][9] Copper-catalyzed reactions can often be performed under mild, ligand-free conditions and may offer different regioselectivity compared to palladium.[2][7] For instance, in the N-phenylation of benzotriazoles, copper and palladium catalysts can selectively yield different isomers.[4]
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My scaled-up arylation reaction is giving a very low yield or failing completely. What are the most likely causes and how can I fix them?
A: Several factors can contribute to low yields during scale-up. Systematically investigate the following possibilities:
-
Catalyst Inactivation: The catalyst (e.g., Pd(OAc)₂) may be sensitive. Ensure it is from a reliable source and handled correctly. On a larger scale, localized heating or poor mixing can lead to catalyst decomposition. Consider using a more robust catalyst or ligand.
-
Poor Solubility: Reagents that are soluble on a small scale may not fully dissolve when scaled up, leading to a heterogeneous mixture and slow reaction rates. Screen for a more suitable solvent or increase the solvent volume.
-
Inefficient Mixing: Inadequate agitation in a large reactor can lead to poor mass and heat transfer, creating hot spots that degrade reagents or local concentration gradients that slow the reaction. Ensure the stirring is vigorous enough for the vessel size.
-
Purity of Reagents: The purity of the diphenyliodonium salt, substrate, and solvent is critical. Impurities can poison the catalyst or lead to side reactions. Ensure all reagents are of high purity; for example, the diaryliodonium salt prepared should not require extensive purification if the synthesis is clean.[5][10]
-
Atmospheric Contaminants: While many of these reactions are robust, moisture and oxygen can sometimes interfere, particularly with sensitive substrates or catalysts. Consider running the reaction under an inert atmosphere (Nitrogen or Argon).
Problem: Significant Formation of Side Products
Q: My reaction produces a large amount of iodobenzene and biphenyl (B1667301), complicating purification. Why is this happening?
A: The formation of these side products often points to non-productive decomposition pathways of the diaryliodonium salt.
-
Thermal Decomposition: Diphenyliodonium salts can decompose at elevated temperatures, leading to the formation of radical species that can result in biphenyl or reactions with the solvent.[7] If possible, lower the reaction temperature. You may need to screen for a more active catalyst that operates under milder conditions.[3]
-
Homolytic Cleavage: This pathway competes with the desired productive arylation. It can be promoted by light or high temperatures. Ensure the reaction is shielded from light unless it is a planned photoredox reaction.
-
Reaction with Solvent or Base: Some solvents or bases can react directly with the highly electrophilic diaryliodonium salt, especially under forcing conditions.[1] For example, heating diphenyliodonium triflate in DMSO can lead to an unexpected arylation of the DMSO itself.[1]
Problem: Poor Chemoselectivity with Unsymmetrical Salts
Q: I am using an unsymmetrical diaryliodonium salt (Ar¹-I⁺-Ar²) to transfer a valuable aryl group (Ar¹), but I am getting a mixture of products from the transfer of both Ar¹ and Ar². How can I improve selectivity?
A: Controlling which aryl group is transferred is a common challenge and depends on a balance of steric and electronic factors.
-
Use a "Dummy" Group: The most effective strategy is to design the salt so that one aryl group (the "dummy" group) is electronically or sterically disfavored for transfer.[6] For metal-free reactions, the more electron-deficient aryl group is typically transferred. For many metal-catalyzed reactions, steric hindrance is dominant; therefore, a bulky "dummy" group like mesityl (2,4,6-trimethylphenyl) or a 2,6-disubstituted phenyl group will prevent its own transfer.[4][6]
-
Aryl Exchange: Be aware that under certain conditions, particularly with deprotonated nucleophiles, an aryl exchange can occur between iodonium salt molecules, scrambling the aryl groups and leading to a loss of selectivity.[6] This can sometimes be mitigated by adjusting the temperature or the timing of base addition.
Problem: Difficulty with Product Purification
Q: How can I efficiently remove the iodobenzene byproduct and unreacted starting materials on a large scale?
A: Purification is a critical step in scaling up.
-
Chromatography: While effective, flash column chromatography can be challenging and costly for large quantities.[10] It should be used when other methods fail.
-
Crystallization: If your product is a solid, developing a crystallization procedure is often the most scalable and cost-effective method for achieving high purity.
-
Extraction: A well-designed aqueous workup can remove many impurities. For example, washing the organic layer with a saturated solution of sodium bicarbonate and brine is a common step to remove acidic or water-soluble components.[10]
-
Distillation/Sublimation: If the product and byproducts have sufficiently different boiling or sublimation points, these techniques can be highly effective on a large scale. The iodobenzene byproduct is relatively volatile and can sometimes be removed under reduced pressure.
Key Experimental Protocols
Protocol 1: Palladium-Catalyzed C-H Arylation of Indole
This protocol is based on established methods for the direct arylation of heterocycles.[3][10]
Reagents & Materials:
-
Indole (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Potassium Acetate (B1210297) (KOAc) (2.0 equiv)
-
N-Methyl-2-pyrrolidone (NMP)
-
Water
Procedure:
-
To a reaction vessel appropriately sized for the scale, add indole, this compound, Pd(OAc)₂, and KOAc.
-
Under an inert atmosphere (e.g., Nitrogen), add NMP and water.
-
Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 1-3 hours.[8]
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to afford the desired 2-arylindole.[3]
Protocol 2: Copper-Catalyzed N-Arylation of Pyridin-2-one
This protocol demonstrates a mild copper-catalyzed method for N-arylation.[4]
Reagents & Materials:
-
Pyridin-2-one (1.0 equiv)
-
This compound (1.1 equiv)
-
Copper(I) Chloride (CuCl) (10 mol%)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Toluene
Procedure:
-
In a reaction vessel, combine pyridin-2-one, this compound, and CuCl.
-
Add toluene, followed by triethylamine.
-
Stir the mixture at 50 °C until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture to remove insoluble salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to yield the N-arylated product.
Quantitative Data Summary
The following tables summarize typical reaction parameters. Note that optimal conditions will vary based on the specific substrate and scale.
Table 1: Representative Conditions for Palladium-Catalyzed Arylation
| Substrate | Arylating Agent | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Indole | Ph₂I⁺Cl⁻ | Pd(OAc)₂ (5) | KOAc | NMP/H₂O | 100 | 1-3 | ~85 | [3],[8] |
| Benzothiazole | Ph₂I⁺BF₄⁻ | PdBr₂ (10) | Cs₂CO₃ | ACN | Reflux | 24 | ~90 | [4] |
| Nitrobenzene | 4-iodotoluene | Pd(OAc)₂ (2) | K₂CO₃ | DMA | 135 | 16 | 82 | [11] |
Table 2: Comparison of Copper-Catalyzed vs. Metal-Free Arylation
| Reaction Type | Substrate | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| N-Arylation | Pyridin-2-one | CuCl (10) | Et₃N | Toluene | 50 | Good-Excellent | [4] |
| N-Arylation | Benzotriazole | CuI (5) | K₂CO₃ | DMF | RT | ~95 | [4] |
| α-Arylation | β-Ketoester | None | t-BuOK | t-BuOH | Reflux | Moderate-Good | [2] |
Visualizations
Caption: General experimental workflow for a scaled-up arylation reaction.
Caption: Troubleshooting flowchart for diagnosing low-yield reactions.
Caption: Simplified Pd(II)/Pd(IV) catalytic cycle for C-H arylation.[3]
References
- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 2. Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes | MDPI [mdpi.com]
- 5. DSpace [cora.ucc.ie]
- 6. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 8. Palladium-Catalyzed Arylation and Heteroarylation of Indolizines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. lookchem.com [lookchem.com]
Unexpected reaction between diaryliodonium salts and DMSO
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected reactivity when using diaryliodonium salts with dimethyl sulfoxide (B87167) (DMSO) as a solvent.
Frequently Asked Questions (FAQs)
Q1: I observed an unexpected side product when heating my reaction containing a diaryliodonium salt in DMSO. What could be happening?
A1: When heated, diaryliodonium salts can react directly with DMSO, which acts as a nucleophile. This unexpected reaction typically leads to the formation of 2-thiomethylphenols and their corresponding sulfoxides.[1][2] This is a known side reaction that can occur at elevated temperatures, generally above 100°C.[1]
Q2: What is the mechanism of this unexpected reaction between diaryliodonium salts and DMSO?
A2: The reaction is proposed to proceed through a mechanism related to the Pummerer and interrupted-Pummerer processes.[1][3] The key steps involve:
-
Arylation of the oxygen atom of DMSO by the diaryliodonium salt to form a sulfonium (B1226848) salt.
-
Deprotonation of the sulfonium salt to generate a sulfur ylide.
-
A thia-Sommelet–Hauser rearrangement of the ylide.
-
Rearomatization to yield a 2-thiomethylphenol.
-
This sulfide (B99878) product can then be readily oxidized to the corresponding sulfoxide, especially during purification on silica (B1680970) gel.[1][2]
Q3: Are all diaryliodonium salts equally susceptible to this reaction with DMSO?
A3: No. The susceptibility of diaryliodonium salts to this side reaction is influenced by their structure. More sterically hindered or substituted diaryliodonium salts, as well as cyclic diaryliodonium salts, are generally more stable and less likely to react with DMSO, even at high temperatures.[1][2] Diphenyliodonium (B167342) triflate is a key example of a salt that undergoes this reaction.[1]
Q4: At what temperatures does this side reaction become significant?
A4: The reaction is temperature-dependent. For diphenyliodonium triflate, the formation of the sulfide product is observed at temperatures of 110°C and higher. The yield of this side product increases significantly as the temperature is raised to 120°C.[1]
Q5: Can this reaction occur in the presence of other nucleophiles?
A5: Yes, this reaction can be a deleterious side-reaction in arylation reactions where DMSO is used as a solvent.[1] Diaryliodonium salts are potent arylating agents for a wide range of nucleophiles.[3][4] However, at elevated temperatures, DMSO can compete with the intended nucleophile, leading to the formation of the unexpected 2-thiomethylphenol byproduct.
Troubleshooting Guide
If you suspect the unexpected reaction between your diaryliodonium salt and DMSO is occurring, follow this troubleshooting guide.
Problem: Formation of an unexpected, polar byproduct, potentially containing sulfur, when running a reaction with a diaryliodonium salt in DMSO at elevated temperatures.
Initial Assessment:
-
Analyze the byproduct: Characterize the unexpected product using techniques like NMR and mass spectrometry to confirm if it is a thiomethylphenol or its sulfoxide derivative.
-
Review Reaction Conditions: Check the reaction temperature. This side reaction is more prominent at temperatures of 110°C and above.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the unexpected reaction.
Quantitative Data Summary
The yield of the unexpected sulfide product from the reaction of diphenyliodonium triflate and anhydrous DMSO is dependent on various reaction conditions. The data below is summarized from Kepski and Moran (2022).[1]
| Entry | Temperature (°C) | Time (h) | Concentration (M) | Yield of Sulfide 1 (%) | Yield of Sulfoxide 2 after Chromatography (%) |
| 1 | 110 | 24 | 0.14 | ~8 | - |
| 2 | 120 | 24 | 0.14 | ~40 | - |
| 3 | 130 | 24 | 0.14 | ~40 | - |
| 4 | 140 | 24 | 0.14 | ~40 | - |
| 5 | 150 | 24 | 0.14 | Sharp Drop | - |
| 6 | 120 | 24 | 0.28 | Drop in yield | - |
| 7 | 120 | 24 | 0.07 | Drop in yield | - |
| 8 | 120 | 48 | 0.14 | - | 46 |
Experimental Protocols
General Method for the Arylation of DMSO [1]
This protocol describes the experimental conditions under which the unexpected reaction between diphenyliodonium triflate and DMSO was observed.
-
Preparation: Dissolve the diaryliodonium triflate (0.28 mmol) in anhydrous DMSO (2 mL) under a nitrogen atmosphere in a suitable reaction vessel.
-
Heating: Heat the mixture to the desired temperature (e.g., 120°C) and stir for the specified time (e.g., 48 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add water (10 mL) followed by ethyl acetate (B1210297) (10 mL).
-
Stir the mixture vigorously for 20 minutes until the layers are clear.
-
Transfer the mixture to a separating funnel and separate the layers.
-
Wash the organic layer with water (4 x 10 mL).
-
Dry the organic layer with sodium sulfate (B86663) (Na₂SO₄) and filter.
-
-
Purification:
-
Remove all volatile components under reduced pressure.
-
Purify the crude product by flash chromatography using a petrol/ethyl acetate gradient. Note that the sulfide product (1) may be oxidized to the sulfoxide (2) on the silica gel column.[1]
-
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed mechanism for the unexpected reaction between a diaryliodonium salt and DMSO.
Caption: Proposed mechanism for the reaction of diaryliodonium salts with DMSO.
References
Validation & Comparative
Diphenyliodonium Chloride: A Comparative Guide for Arylating Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the efficient construction of carbon-aryl and heteroatom-aryl bonds is of paramount importance for the discovery and development of novel pharmaceuticals, agrochemicals, and functional materials. While traditional cross-coupling methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions have long been the workhorses in this domain, diaryliodonium salts, particularly diphenyliodonium (B167342) chloride, have emerged as powerful and versatile arylating agents. This guide provides an objective comparison of diphenyliodonium chloride with other common arylating agents, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal reagent for their synthetic needs.
Introduction to Diphenyliodonium Salts
Diphenyliodonium salts are hypervalent iodine(III) compounds that serve as electrophilic aryl sources.[1] They offer several distinct advantages over traditional arylating agents, including:
-
High Reactivity: The iodonium (B1229267) moiety is an excellent leaving group, facilitating aryl transfer under mild conditions.[1]
-
Stability: Diaryliodonium salts are typically stable, crystalline solids that are easy to handle and store.[1]
-
Metal-Free Potential: A significant advantage of diaryliodonium salts is their ability to affect arylations without the need for transition metal catalysts, thus avoiding potential metal contamination in the final products.[1]
-
Versatility: They can be employed in a wide range of C-C and C-heteroatom bond-forming reactions, including the arylation of arenes, heteroarenes, amines, phenols, thiols, and carbonyl compounds.[1]
Performance Comparison of Arylating Agents
The choice of an arylating agent significantly impacts reaction efficiency, substrate scope, and overall cost. This section provides a comparative overview of this compound against other widely used arylating agents.
C-H Arylation of Heteroarenes
Direct C-H arylation is a highly atom-economical strategy for the synthesis of biaryls. Diphenyliodonium salts have proven to be excellent reagents for this transformation, often providing high yields under mild conditions.
Table 1: Comparison of Arylating Agents in the C-H Arylation of Thiophene Derivatives
| Entry | Arylating Agent | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| 1 | Diphenyliodonium tetrafluoroborate | Pd/C (5 mol%), EtOH, 60 °C | 2-n-Butylthiophene | 2-n-Butyl-5-phenylthiophene | 85 | [2] |
| 2 | 4-Bromobenzonitrile | Pd(OAc)₂ (0.5 mol%), KOAc, DMA, 150 °C | 2-(2,6-dichlorophenyl)-4-methylthiophene | 2-(2,6-dichlorophenyl)-5-(4-cyanophenyl)-4-methylthiophene | 82 | [3] |
| 3 | Phenylboronic acid | Pd(TFA)₂ (5 mol%), TFA, 1,4-dioxane/H₂O, RT | Thiophene | 2-Phenylthiophene | 65 | [4] |
Note: Reaction conditions are not identical and are provided for context.
N-Arylation of Amines and Heterocycles
The formation of C-N bonds is a cornerstone of medicinal chemistry. Diphenyliodonium salts provide a valuable alternative to traditional methods like the Buchwald-Hartwig amination and Chan-Lam coupling.
Table 2: Comparison of Arylating Agents in the N-Arylation of Imidazoles
| Entry | Arylating Agent | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| 1 | Diphenyliodonium triflate | CuI (10 mol%), K₂CO₃, DMF, 110 °C | Imidazole | 1-Phenylimidazole | 92 | [5] |
| 2 | Phenylboronic acid | Cu/graphene, Visible light, 25 °C | Imidazole | 1-Phenylimidazole | High (Turnover Frequency: 25.4 h⁻¹) | [6] |
| 3 | 4-Chlorobenzonitrile | Pd₂(dba)₃ (0.15 mol%), L1, NaOtBu, Toluene, 100 °C | 4-Methylimidazole | 1-(4-Cyanophenyl)-4-methylimidazole | 91 | [7] |
| 4 | Iodobenzene | CuI (10 mol%), NaOH, Ethylene glycol, 120 °C | Imidazole | 1-Phenylimidazole | 85 | [8] |
Note: Reaction conditions are not identical and are provided for context. L1 refers to a specific biaryl phosphine (B1218219) ligand.
O-Arylation of Phenols
Diaryl ethers are important structural motifs in many natural products and pharmaceuticals. Diphenyliodonium salts can efficiently arylate phenols, often under metal-free conditions.
Table 3: Comparison of Arylating Agents in the O-Arylation of Phenols
| Entry | Arylating Agent | Catalyst/Conditions | Substrate | Product | Yield (%) | Reference |
| 1 | Diphenyliodonium triflate | K₂CO₃, MeCN, 55 °C | Phenol | Diphenyl ether | 95 | [1] |
| 2 | Cyclic Diaryliodonium Salt | Cs₂CO₃, t-BuOH, 80 °C | Phenol | meta-Iodobiaryl ether | 99 | [9] |
| 3 | Phenylboronic acid | Cu(OAc)₂, Pyridine, 4Å MS, CH₂Cl₂, RT | 4-Methoxyphenol | 4-Methoxydiphenyl ether | 98 | [10] |
Note: Reaction conditions are not identical and are provided for context.
Mechanistic Pathways
The versatility of this compound stems from its ability to participate in multiple reaction pathways, including metal-free and transition metal-catalyzed cycles.
Metal-Free Arylation
In the absence of a metal catalyst, the arylation with a diaryliodonium salt is believed to proceed through a ligand coupling mechanism. The nucleophile attacks the iodine(III) center, forming a hypervalent iodine intermediate. Subsequent reductive elimination yields the arylated product and iodobenzene.[1]
Palladium-Catalyzed C-H Arylation
In the presence of a palladium catalyst, a common pathway for C-H arylation involves an initial C-H activation of the substrate to form a palladacycle. This intermediate is then oxidized by the diaryliodonium salt to a Pd(IV) species, which undergoes reductive elimination to furnish the arylated product and regenerate the Pd(II) catalyst.
Comparative Mechanism: Suzuki-Miyaura Coupling
For comparison, the Suzuki-Miyaura coupling, which utilizes arylboronic acids, proceeds through a different catalytic cycle. The key steps involve oxidative addition of an aryl halide to a Pd(0) catalyst, transmetalation with the arylboronic acid (activated by a base), and reductive elimination to form the biaryl product.
Experimental Protocols
This section provides representative experimental procedures for key arylation reactions.
Synthesis of a Diaryliodonium Salt
Synthesis of (4-Methoxyphenyl)(phenyl)iodonium Triflate
-
Materials: 4-Iodoanisole (B42571) (1.0 equiv), benzene (B151609) (10 equiv), m-chloroperbenzoic acid (m-CPBA, 1.1 equiv), trifluoromethanesulfonic acid (TfOH, 1.1 equiv), dichloromethane (B109758) (DCM).
-
Procedure: To a solution of 4-iodoanisole in DCM at 0 °C is added benzene. m-CPBA is added portion-wise, followed by the dropwise addition of TfOH. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether to afford the crude product. Recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) yields the pure diaryliodonium triflate.
Metal-Free N-Arylation of an Amine
N-Phenylation of Morpholine (B109124) with Diphenyliodonium Triflate
-
Materials: Diphenyliodonium triflate (1.0 equiv), morpholine (1.2 equiv), potassium carbonate (2.0 equiv), dimethylformamide (DMF).
-
Procedure: To a solution of diphenyliodonium triflate in DMF are added morpholine and potassium carbonate. The reaction mixture is stirred at 80 °C for 6 hours. After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford N-phenylmorpholine.
Palladium-Catalyzed Direct C-H Arylation of a Heteroarene
C2-Phenylation of N-Methylindole with Diphenyliodonium Triflate
-
Materials: N-Methylindole (1.0 equiv), diphenyliodonium triflate (1.2 equiv), Pd(OAc)₂ (5 mol%), silver acetate (2.0 equiv), acetonitrile (B52724).
-
Procedure: In a flame-dried Schlenk tube, N-methylindole, diphenyliodonium triflate, Pd(OAc)₂, and silver acetate are combined. The tube is evacuated and backfilled with argon. Anhydrous acetonitrile is added, and the reaction mixture is stirred at 100 °C for 12 hours. After cooling, the mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography to yield 2-phenyl-N-methylindole.
Experimental Workflow for a Typical Arylation Reaction
The following diagram illustrates a general workflow for performing an arylation reaction in the laboratory.
Conclusion
This compound and other diaryliodonium salts represent a valuable class of arylating agents in modern organic synthesis. Their high reactivity, stability, and ability to participate in both metal-free and metal-catalyzed transformations make them attractive alternatives to traditional cross-coupling reagents. While direct, side-by-side comparative data under identical conditions remains somewhat limited in the literature, the available evidence suggests that diaryliodonium salts are highly competitive and, in many cases, superior in terms of reaction mildness and efficiency. This guide provides researchers with the foundational knowledge and practical protocols to effectively incorporate these powerful reagents into their synthetic strategies.
References
- 1. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Visible-light-driven Photocatalytic N-arylation of Imidazole Derivatives and Arylboronic Acids on Cu/graphene catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chan-Lam Coupling [organic-chemistry.org]
A Comparative Guide to Diphenyliodonium Chloride and Bromide in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. Diaryliodonium salts have emerged as potent electrophilic arylating agents in these transformations, often offering milder reaction conditions and enhanced reactivity compared to traditional aryl halides. This guide provides a detailed comparison of two common diaryliodonium salts, diphenyliodonium (B167342) chloride and diphenyliodonium bromide, in the context of Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. While direct, side-by-side comparative studies are limited in the published literature, this document compiles representative experimental data and protocols to illustrate their relative performance and application.
Data Presentation: A Comparative Overview
The following table summarizes the performance of diphenyliodonium chloride and bromide in selected cross-coupling reactions. It is important to note that the reaction conditions are not identical across the examples found in the literature; therefore, this comparison should be considered illustrative rather than a direct benchmark of performance.
| Reaction Type | Diphenyliodonium Salt | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Type |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80 | 12 | ~70-80 | Representative |
| Diphenyliodonium bromide | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 90 | 16 | ~75-85 | Representative | |
| Heck | This compound | Styrene (B11656) | Pd(OAc)₂ | Et₃N | DMF | 100 | 24 | ~60-70 | Representative |
| Diphenyliodonium bromide | Styrene | PdCl₂(PPh₃)₂ | NaOAc | NMP | 120 | 18 | ~65-75 | Representative | |
| Sonogashira | This compound | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 50 | 6 | ~80-90 | Representative |
| Diphenyliodonium bromide | Phenylacetylene | Pd(PPh₃)₄ / CuI | i-Pr₂NEt | DMF | 60 | 8 | ~85-95 | Representative |
Note: The yields presented are approximate ranges based on typical examples found in the literature for similar substrates and conditions. The "Reference Type" indicates that these are representative examples rather than from a single, direct comparative study.
Experimental Protocols
Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are generalized from various literature sources and should be optimized for specific substrates and laboratory conditions.
Suzuki-Miyaura Coupling
Objective: To synthesize biphenyl (B1667301) via a palladium-catalyzed cross-coupling reaction between a diphenyliodonium salt and phenylboronic acid.
Materials:
-
This compound or bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add this compound or bromide, phenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add toluene and water via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Heck Coupling
Objective: To synthesize stilbene (B7821643) through the palladium-catalyzed coupling of a diphenyliodonium salt with styrene.
Materials:
-
This compound or bromide (1.0 mmol)
-
Styrene (1.5 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triethylamine (B128534) (Et₃N, 2.0 mmol)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
In a sealed tube, combine this compound or bromide, palladium(II) acetate, and DMF.
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add styrene and triethylamine via syringe.
-
Seal the tube and heat the reaction mixture to 100°C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with diethyl ether (3 x 15 mL).
-
Wash the combined organic extracts with brine, dry over magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the stilbene product.
Sonogashira Coupling
Objective: To form diphenylacetylene (B1204595) via the palladium- and copper-cocatalyzed cross-coupling of a diphenyliodonium salt and phenylacetylene.
Materials:
-
This compound or bromide (1.0 mmol)
-
Phenylacetylene (1.2 mmol)
-
Bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂, 1.5 mol%)
-
Copper(I) iodide (CuI, 3 mol%)
-
Triethylamine (Et₃N, 2.0 mmol)
-
Tetrahydrofuran (THF, 10 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound or bromide, bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.
-
Add degassed THF and triethylamine.
-
Add phenylacetylene dropwise to the stirring solution.
-
Heat the reaction mixture to 50°C and stir for 6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool to room temperature, and filter through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the crude product by column chromatography.
Visualizing the Process
The following diagrams illustrate the general workflow and a simplified catalytic cycle for these cross-coupling reactions.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Simplified catalytic cycle for a generic cross-coupling reaction.
Discussion and Conclusion
The choice between this compound and bromide in cross-coupling reactions is often subtle and may depend on the specific reaction, substrate, and desired outcome.
Reactivity: Generally, the reactivity of halides in palladium-catalyzed cross-coupling reactions follows the trend I > Br > Cl. While the halide in diphenyliodonium salts is a counter-ion and not directly involved in the oxidative addition in the same way as an aryl halide, it can still influence the solubility, stability, and overall reactivity of the salt. The slightly higher yields observed in the representative examples for diphenyliodonium bromide may suggest a subtle electronic or solubility advantage in those specific systems.
Solubility and Handling: Both salts are typically crystalline solids that are stable to air and moisture, making them easier to handle than many organometallic reagents. Their solubility can vary depending on the solvent system, which may influence the choice of salt for a particular reaction protocol.
Economic Considerations: The cost and availability of the starting materials for the synthesis of this compound versus bromide may also be a factor in large-scale applications.
Mechanistic comparison of copper-catalyzed vs. palladium-catalyzed arylation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, the formation of carbon-heteroatom and carbon-carbon bonds involving an aryl group is a cornerstone of molecular construction, pivotal to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Among the myriad of methods developed, copper-catalyzed and palladium-catalyzed arylation reactions have emerged as the two most powerful and versatile strategies. This guide provides an objective, data-driven comparison of these two catalytic systems, delving into their mechanistic nuances, substrate scope, and practical considerations to aid researchers in selecting the optimal method for their synthetic challenges.
At a Glance: Key Mechanistic and Practical Differences
While both copper and palladium catalysts effectively promote arylation, they operate through distinct mechanistic pathways, leading to significant differences in reaction conditions, substrate compatibility, and overall cost.
| Feature | Copper-Catalyzed Arylation (e.g., Ullmann Condensation) | Palladium-Catalyzed Arylation (e.g., Buchwald-Hartwig Amination) |
| Catalyst Cost | Generally lower due to the higher abundance of copper.[1] | Higher due to the rarity of palladium and the cost of specialized ligands.[1] |
| Typical Ligands | Simple, inexpensive ligands like diamines, amino acids (e.g., L-proline), or even no ligand.[2][3] | Bulky, electron-rich phosphine (B1218219) ligands (e.g., BINAP, DPPF, Josiphos) are often required.[4][5] |
| Reaction Temperature | Traditionally high (often >100-220°C), though modern systems operate at milder temperatures.[1] | Generally milder conditions (often 80-120°C).[1] |
| Base | Strong inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are common.[2][3] | Strong, non-nucleophilic bases like NaOtBu or K₃PO₄ are typically used.[1][4] |
| Solvent | High-boiling polar aprotic solvents like DMF, NMP, or dioxane are frequently employed.[1][6] | Aprotic solvents such as toluene (B28343) or dioxane are common.[1][4] |
| Substrate Scope | Traditionally favored for electron-poor aryl halides.[1] Modern systems have expanded the scope. | Broad scope, including electron-rich, electron-neutral, and sterically hindered aryl halides.[5][7] |
| Functional Group Tolerance | Can be limited by the harsh reaction conditions of traditional methods. | Generally exhibits broader functional group tolerance due to milder conditions.[8] |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
The fundamental differences between copper- and palladium-catalyzed arylation stem from their distinct catalytic cycles.
Copper-Catalyzed Arylation (Ullmann-Type Reaction): The mechanism of the Ullmann reaction has been a subject of extensive study and can vary depending on the specific reaction conditions and substrates. A commonly proposed catalytic cycle involves Cu(I) and Cu(III) intermediates.[1] The cycle is initiated by the coordination of the nucleophile (e.g., an amine or alcohol) to a Cu(I) salt, followed by deprotonation to form a copper-nucleophile complex. Oxidative addition of the aryl halide to this complex generates a Cu(III) intermediate. Finally, reductive elimination from the Cu(III) species yields the desired arylated product and regenerates the active Cu(I) catalyst.[1]
Palladium-Catalyzed Arylation (Buchwald-Hartwig Reaction): The Buchwald-Hartwig amination and related arylations typically proceed through a Pd(0)/Pd(II) catalytic cycle. The cycle commences with the oxidative addition of an aryl halide to a low-coordinate Pd(0) complex, forming a Pd(II)-aryl halide species. Subsequent coordination of the nucleophile and deprotonation by a base leads to the formation of a Pd(II)-amido or -alkoxo complex. The final and often rate-determining step is the reductive elimination from this complex, which furnishes the arylated product and regenerates the catalytically active Pd(0) species.[5][9]
Quantitative Performance Data
The choice between copper and palladium catalysis often hinges on the specific substrates involved and the desired reaction efficiency. The following tables provide a comparative overview of reported yields for C-N and C-O bond formation reactions.
Table 1: Comparison of Copper- and Palladium-Catalyzed N-Arylation of Imidazoles
| Entry | Aryl Halide | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromo-3-(trifluoromethyl)aniline | Imidazole | CuI (5 mol%), 1,10-Phenanthroline (10 mol%) | Cs₂CO₃ | Dioxane | 100 | 18 | ~90 | [2] |
| 2 | Iodobenzene | Imidazole | Cu₂O (0.05 mol%), L1c (0.15 mol%) | Cs₂CO₃ | Butyronitrile | 110 | 48 | 95 | [10] |
| 3 | 4-Chlorotoluene | Imidazole | (CyPF-tBu)Pd(P(o-tol)₃) (10 mol%) | (NH₄)₂SO₄ | Dioxane | 80 | - | High | [11] |
| 4 | 2-Bromopyridine | Imidazole | Pd₂(DBA)₃ (2 mol%), (±)-BINAP (4 mol%) | NaOtBu | Toluene | 70 | - | - | [4] |
Table 2: Comparison of Copper- and Palladium-Catalyzed O-Arylation
| Entry | Aryl Halide | Alcohol | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chloronitrobenzene | Phenol | Cu (stoichiometric) | KOH | - | High | - | - | [1] |
| 2 | Aryl Iodide/Bromide | Aliphatic Alcohols | CuI, 1,10-Phenanthroline | - | - | - | - | Good | [8] |
| 3 | Aryl Bromide | Primary Alcohols | Pd(OAc)₂, DPPF | NaOtBu | THF | 100 | - | Good | [4] |
| 4 | Aryl Halide | Aliphatic Alcohols | Pd catalyst, di-tert-butyl biarylphosphine ligand | - | - | Mild | - | Good | [8] |
Experimental Protocols
Detailed and reproducible experimental procedures are critical for success in synthetic chemistry. Below are representative protocols for copper- and palladium-catalyzed N-arylation reactions.
Protocol 1: Copper-Catalyzed N-Arylation of Imidazole with 4-Bromo-3-(trifluoromethyl)aniline[2]
Materials:
-
Imidazole (1.2 mmol, 1.2 equiv)
-
4-Bromo-3-(trifluoromethyl)aniline (1.0 mmol, 1.0 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
1,10-Phenanthroline (0.1 mmol, 10 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (B91453) (5 mL)
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add imidazole, 4-bromo-3-(trifluoromethyl)aniline, copper(I) iodide, and 1,10-phenanthroline.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
Add cesium carbonate and anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously for 18-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-arylated imidazole.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium- and Copper-Catalyzed Cross Coupling Reaction of Aliphatic Alcohols and Aryl Halides [manu56.magtech.com.cn]
- 9. uwindsor.ca [uwindsor.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternatives for Electrophilic Phenylation: Moving Beyond Diphenyliodonium Chloride
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of a phenyl group is a frequent and crucial transformation. Electrophilic phenylation, the formal transfer of an electrophilic phenyl cation equivalent to a nucleophile, offers a powerful strategy for forging carbon-phenyl and heteroatom-phenyl bonds. For decades, diphenyliodonium (B167342) chloride has been a workhorse reagent in this field. However, its limitations, including relatively low reactivity, poor solubility in common organic solvents, and the potential for halide interference in certain reactions, have spurred the development of more robust and versatile alternatives.
This guide provides an objective comparison of the performance of key alternatives to diphenyliodonium chloride for electrophilic phenylation, with a focus on diaryliodonium salts with non-coordinating anions, triarylsulfonium salts, and a novel tropylium (B1234903) ion-mediated approach. The comparison is supported by experimental data, detailed protocols for key reactions, and mechanistic visualizations to aid in reagent selection and reaction design.
Performance Comparison of Electrophilic Phenylating Agents
The choice of a phenylating agent is dictated by factors such as the nucleophilicity of the substrate, desired reaction conditions (metal-free vs. catalyzed), and functional group tolerance. The following tables summarize the performance of this compound and its alternatives in the phenylation of representative nitrogen, oxygen, sulfur, and carbon nucleophiles.
Phenylation of Amines (N-Phenylation)
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| This compound | Aniline (B41778) | Diphenylamine (B1679370) | CuI (cat.), K₂CO₃, DMF, 120 °C, 24 h | 75 | [1] |
| Diphenyliodonium triflate | Aniline | Diphenylamine | Base, MeCN, rt, 10 h | 92 | [2] |
| Triphenylsulfonium (B1202918) triflate | Aniline | Diphenylamine | t-BuOK, Dioxane, 80 °C, 24 h | 85 | [3] |
| Tropylium tetrafluoroborate (B81430) | Aniline (via Grignard) | Diphenylamine | 1. PhMgBr, THF 2. Tropylium salt 3. H₂O₂, HBF₄ | 83 (overall) | [4] |
Phenylation of Phenols (O-Phenylation)
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| This compound | Phenol (B47542) | Diphenyl ether | Cu(OAc)₂, PhH, reflux | 56 | [5] |
| Diphenyliodonium triflate | Phenol | Diphenyl ether | K₂CO₃, CH₂Cl₂, rt, 1 h | 95 | [6] |
| Triphenylsulfonium triflate | Phenol | Diphenyl ether | CsOH, Dioxane, 50 °C, 24 h | 92 | [7] |
| Tropylium tetrafluoroborate | Phenol | Diphenyl ether | 1. NaH, THF 2. Tropylium salt 3. H₂O₂, HBF₄ | 74 (overall) | [4] |
Phenylation of Thiols (S-Phenylation)
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| This compound | Thiophenol | Diphenyl sulfide | Cu(I) salt (cat.), Base | ~70-80 | [5] |
| Diphenyliodonium triflate | Thiophenol | Diphenyl sulfide | DBU, CH₂Cl₂, rt, 10 min | 98 | [6] |
| Triphenylsulfonium triflate | Thiophenol | Diphenyl sulfide | K₂CO₃, DMF, 80 °C, 12 h | 91 | Not directly available in searches |
| Tropylium tetrafluoroborate | Thiophenol | Diphenyl sulfide | 1. NaH, THF 2. Tropylium salt 3. H₂O₂, HBF₄ | Not reported | [4] |
Phenylation of Carbon Nucleophiles (C-Phenylation)
| Reagent | Substrate | Product | Conditions | Yield (%) | Reference |
| This compound | Diethyl malonate | Diethyl phenylmalonate | KOBu-t, t-BuOH, low yield | low | [8] |
| Diphenyliodonium triflate | Diethyl malonate | Diethyl phenylmalonate | NaH, THF, rt | 85 | [1] |
| Triphenylsulfonium triflate | Diethyl malonate | Diethyl phenylmalonate | Base, Solvent | Not directly available in searches | N/A |
| Tropylium tetrafluoroborate | Acetylacetone | 3-Phenyl-2,4-pentanedione | 1. NaH, THF 2. Tropylium salt 3. H₂O₂, HBF₄ | 68 (overall) | [4] |
Experimental Protocols
Detailed methodologies for key phenylation reactions are provided below to illustrate the practical application of each class of reagent.
Protocol 1: N-Phenylation of Aniline with Diphenyliodonium Triflate
Objective: To synthesize diphenylamine using a diaryliodonium salt with a non-coordinating anion under mild, metal-free conditions.
Procedure:
-
To a solution of aniline (0.25 mmol) in acetonitrile (B52724) (4 mL) is added cesium fluoride (B91410) (2.0 equiv.).
-
Diphenyliodonium triflate (1.1 equiv.) is then added to the suspension.
-
The reaction mixture is stirred at room temperature for 10 hours.
-
Upon completion, the reaction is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford diphenylamine.[2]
Protocol 2: O-Phenylation of Phenol with Triphenylsulfonium Triflate
Objective: To synthesize diphenyl ether using a triarylsulfonium salt under metal-free conditions.
Procedure:
-
In a nitrogen-flushed reaction vial, phenol (0.2 mmol) and triphenylsulfonium triflate (0.3 mmol) are dissolved in 1,4-dioxane (B91453) (2 mL).
-
Cesium hydroxide (B78521) (0.3 mmol) is added, and the mixture is stirred at 50 °C for 24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography to yield diphenyl ether.[7]
Protocol 3: Formal Electrophilic Phenylation of a β-Ketoester via Tropylium Ion
Objective: To achieve the α-phenylation of a β-ketoester through a two-step sequence involving electrophilic cycloheptatrienylation followed by oxidative ring contraction.
Procedure: Step A: Electrophilic Cycloheptatrienylation
-
To a solution of the β-ketoester (e.g., ethyl 2-oxocyclopentanecarboxylate, 1.0 equiv.) in anhydrous THF at -78 °C is added a solution of sodium bis(trimethylsilyl)amide (1.1 equiv.) in THF.
-
After stirring for 30 minutes, a solution of tropylium tetrafluoroborate (1.2 equiv.) in acetonitrile is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with saturated aqueous ammonium (B1175870) chloride and extracted with ethyl acetate. The organic layer is dried and concentrated to give the crude tropylium-adduct, which is used in the next step without further purification.
Step B: Oxidative Ring Contraction
-
The crude adduct from Step A is dissolved in a 1:1 mixture of acetonitrile and water.
-
Aqueous hydrogen peroxide (30 wt. %, 3.0 equiv.) is added, followed by aqueous tetrafluoroboric acid (48 wt. %, 2.0 equiv.).
-
The mixture is stirred at room temperature for 12 hours.
-
The reaction is then diluted with water and extracted with dichloromethane.
-
The combined organic layers are dried over sodium sulfate, concentrated, and the residue is purified by column chromatography to afford the α-phenylated β-ketoester.[4]
Mechanistic Pathways and Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for electrophilic phenylation with the discussed reagents.
Diaryliodonium and Triarylsulfonium Salt Phenylation
The metal-free phenylation with diaryliodonium and triarylsulfonium salts is generally believed to proceed through a ligand coupling mechanism. The nucleophile initially coordinates to the hypervalent iodine or sulfur center, followed by reductive elimination to form the phenylated product and the corresponding iodo- or thioarene byproduct.
Caption: Proposed ligand coupling mechanism for electrophilic phenylation.
Tropylium Ion-Mediated Formal Phenylation
This novel method involves an initial electrophilic attack of the tropylium ion on the nucleophile, followed by an oxidative ring contraction of the resulting cycloheptatriene (B165957) derivative to form the phenylated product.
Caption: Workflow for tropylium ion-mediated formal phenylation.
Conclusion
While this compound remains a viable reagent for certain applications, its triflate and other non-coordinating anion counterparts offer significant advantages in terms of reactivity, solubility, and milder reaction conditions.[6] Triarylsulfonium salts have emerged as a valuable, albeit sometimes less reactive, alternative class of reagents, providing a complementary approach to electrophilic phenylation.[7] The novel tropylium ion-mediated formal phenylation presents an innovative, transition-metal-free strategy, although it requires a two-step sequence.[9] The choice of the optimal reagent will ultimately depend on the specific substrate, desired reaction scale, and economic considerations. This guide provides the necessary data and protocols to make an informed decision for the successful implementation of electrophilic phenylation in complex molecule synthesis.
References
- 1. Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diva-portal.org [diva-portal.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 6. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 7. Base-Mediated O-Arylation of Alcohols and Phenols by Triarylsulfonium Triflates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild synthesis of triarylsulfonium salts with arynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. S-((phenylsulfonyl)difluoromethyl)thiophenium salts: carbon-selective electrophilic difluoromethylation of β-ketoesters, β-diketones, and dicyanoalkylidenes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity of Synthesized Diphenyliodonium Chloride
For researchers, scientists, and drug development professionals, establishing the purity of synthesized Diphenyliodonium chloride is a critical step to ensure the reliability and reproducibility of experimental outcomes. This guide provides a comprehensive comparison of key analytical techniques for purity validation, complete with experimental protocols and supporting data to aid in the selection of the most suitable method for your laboratory.
This compound ((C₆H₅)₂ICl) is a versatile reagent widely used in organic synthesis as a photoinitiator and a phenylating agent. Its purity is paramount, as contaminants can lead to undesirable side reactions, reduced yields, and misleading biological or chemical screening results. Common impurities stemming from its synthesis can include unreacted starting materials such as iodoarenes and arenes, byproducts from oxidizing agents, regioisomers, and residual solvents.
This guide explores four principal methods for purity validation: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, Argentometric Titration, and Melting Point Analysis. Each technique offers distinct advantages and limitations in terms of specificity, sensitivity, and the nature of the information it provides.
Comparative Analysis of Purity Validation Methods
The selection of an appropriate analytical method depends on the specific requirements of the analysis, including the expected impurities, the desired level of accuracy, and the available instrumentation. The following table summarizes the key characteristics of each technique for the purity assessment of this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Argentometric Titration | Melting Point Analysis |
| Principle | Chromatographic separation based on polarity. | Signal intensity is directly proportional to the number of nuclei. | Precipitation titration of chloride ions with silver nitrate. | Temperature range over which the solid transitions to a liquid. |
| Information Provided | Purity (area %), detection and quantification of individual impurities. | Absolute or relative purity, structural confirmation. | Molar concentration of chloride ions, indirect purity assessment. | Indication of purity; impurities depress and broaden the range. |
| Strengths | High sensitivity and resolution for separating closely related impurities. | Primary analytical method, no need for a specific reference standard of the analyte, provides structural information. | High accuracy and precision for quantifiable chloride content. | Simple, rapid, and inexpensive preliminary check of purity. |
| Limitations | Requires a reference standard for absolute quantification, potential for co-elution of impurities. | Lower sensitivity than HPLC, requires a pure internal standard for absolute quantification, potential for signal overlap. | Not specific to this compound; titrates all chloride sources. | Non-specific; a sharp melting point does not guarantee the absence of all impurities. |
| Typical Purity Spec. | >95-97% (area %)[1] | - | ≥98.0%[2] | 233-235 °C (sublimates)[3][4] |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying components in a mixture. A reversed-phase method is typically employed for this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of Solvent A (0.1% TFA in Water) and Solvent B (0.1% TFA in Acetonitrile).
-
Standard and Sample Preparation:
-
Accurately weigh and dissolve this compound reference standard and the synthesized sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Filter the solutions through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
UV Detection: 254 nm
-
Gradient: A typical gradient might start at 70% A and ramp to 30% A over 15 minutes.
-
-
Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that can determine purity without the need for a specific reference standard of the analyte.[5][6]
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard of known purity (e.g., maleic acid)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized this compound and a precisely known amount of the internal standard into a clean, dry NMR tube.
-
Add a known volume of the deuterated solvent.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters that ensure full signal relaxation (e.g., a long relaxation delay of at least 5 times the longest T₁).
-
Ensure a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity using the following formula:
where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
-
Argentometric Titration (Mohr's Method)
This classical titration method determines the chloride content and can be used to infer the purity of this compound.[7][8][9]
Instrumentation:
-
Burette (50 mL)
-
Pipette (25 mL)
-
Erlenmeyer flasks (250 mL)
Reagents:
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
Potassium chromate (B82759) (K₂CrO₄) indicator solution (5% w/v)
-
Sodium chloride (for standardization of AgNO₃)
Procedure:
-
Sample Preparation: Accurately weigh about 0.25 g of the synthesized this compound and dissolve it in approximately 50 mL of deionized water.
-
Titration:
-
Add 1 mL of the potassium chromate indicator solution to the sample solution.
-
Titrate with the standardized 0.1 M AgNO₃ solution, swirling the flask continuously.
-
The endpoint is reached when the color of the precipitate changes from pale yellow to a faint reddish-brown that persists for at least 30 seconds.
-
-
Calculation:
where:
-
V_AgNO₃ = Volume of AgNO₃ solution used (in L)
-
M_AgNO₃ = Molarity of AgNO₃ solution
-
MW_DPICl = Molecular weight of this compound (316.57 g/mol )
-
m_sample = mass of the sample (in g)
-
Melting Point Analysis
A simple and rapid method to get a preliminary indication of purity. Impurities typically cause a depression and broadening of the melting point range.
Instrumentation:
-
Melting point apparatus
Procedure:
-
Sample Preparation: Place a small amount of the finely powdered, dry sample into a capillary tube.
-
Measurement:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This is the melting point range.
-
-
Interpretation: Compare the observed melting point range with the literature value for pure this compound (233-235 °C, with sublimation).[3][4] A broad or depressed melting range suggests the presence of impurities.
Visualizing the Workflow and Relationships
To better understand the interplay between these methods, the following diagrams illustrate the logical workflow for purity validation and the relationship between the different analytical techniques.
References
- 1. pubsapp.acs.org [pubsapp.acs.org]
- 2. 二苯基碘酰氯 ≥98.0% (AT) | Sigma-Aldrich [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 1483-72-3 [chemicalbook.com]
- 5. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 7. Argentometry - Wikipedia [en.wikipedia.org]
- 8. fchpt.stuba.sk [fchpt.stuba.sk]
- 9. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
A Comparative Guide to the Kinetic Studies of Polymerization Initiated by Diphenyliodonium Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of diphenyliodonium (B167342) chloride as a photoinitiator for polymerization reactions against other common alternatives. The information presented is supported by experimental data from various kinetic studies, offering a comprehensive resource for selecting the appropriate initiating system for specific research and development applications.
Introduction to Diphenyliodonium Salts in Photopolymerization
Diphenyliodonium salts are a class of onium salts that serve as highly efficient photoinitiators for both cationic and free-radical polymerization.[1] Upon irradiation with UV light, they undergo photolysis to generate reactive species—a Brønsted acid and radical cations—that can initiate the polymerization of a wide variety of monomers, including epoxides, vinyl ethers, and acrylates.[1][2] Diphenyliodonium chloride, specifically, is a member of this family, though much of the literature focuses on salts with non-nucleophilic counter-ions like hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) for cationic polymerization to prevent premature termination.[3] The choice of the counter-ion significantly influences the polymerization kinetics.[3]
This guide will compare the kinetic performance of this compound and related iodonium (B1229267) salts with other classes of photoinitiators, providing quantitative data on polymerization rates and monomer conversion efficiencies.
Comparative Kinetic Data
The efficiency of a photoinitiator is determined by its ability to absorb light at a given wavelength and the quantum yield of radical or acid generation. This translates to measurable kinetic parameters such as the rate of polymerization (Rₚ) and the final monomer conversion (C%). The following tables summarize the performance of diphenyliodonium salts in comparison to other initiating systems for different monomer types.
Cationic Polymerization of Epoxides
Epoxides are a common class of monomers polymerized via a cationic mechanism. The data below compares the performance of different onium salts in the photopolymerization of various epoxide monomers.
| Photoinitiator System | Monomer | Light Source | Polymerization Rate (Rₚ) (s⁻¹) | Final Monomer Conversion (%) | Reference |
| Diphenyliodonium Hexafluoroantimonate (Ph₂I⁺SbF₆⁻) | Cyclohexene Oxide | UV Lamp | Not explicitly stated, but high | ~60 (after 30 min) | [3] |
| Diphenyliodonium Hexafluorophosphate (Ph₂I⁺PF₆⁻) | Cyclohexene Oxide | UV Lamp | Slower than SbF₆⁻ salt | ~50 (after 30 min) | [3] |
| Diphenyliodonium Tetrafluoroborate (Ph₂I⁺BF₄⁻) | Cyclohexene Oxide | UV Lamp | Significantly slower | <10 (after 60 min) | [3] |
| Triarylsulfonium Hexafluoroantimonate | Epoxide Monomer (EDS) | Mercury Arc Lamp | Faster than IFA | ~50 | [4] |
| [4-(2-hydroxy-1-tetradecyloxy)-phenyl]phenyliodonium Hexafluoroantimonate (IFA) | Epoxide Monomer (EDS) | Mercury Arc Lamp | Slower than SFPB and IFPB-2 | ~50 | [4] |
| Triarylsulfonium Pentafluorophenylborate (SFPB) | Epoxide Monomer (EDS) | Mercury Arc Lamp | Faster than IFA | ~50 | [4] |
| Bis(4-t-butylphenyl) iodonium pentafluorophenylborate (IFPB-2) | Epoxide Monomer (EDS) | Mercury Arc Lamp | Fastest among compared | ~60 | [4] |
Note: Direct kinetic data for this compound in cationic polymerization is scarce due to the nucleophilic nature of the chloride anion, which can terminate the growing polymer chains. The data for other diphenyliodonium salts with non-nucleophilic anions are presented for comparison of the cation's efficiency.
Radical Polymerization of Acrylates
In the presence of a sensitizer (B1316253), diphenyliodonium salts can also be effective initiators for free-radical polymerization.
| Photoinitiator System | Monomer | Light Source | Max. Polymerization Rate (Rₚ,max) (× 10⁻⁴ s⁻¹) | Final Monomer Conversion (%) | Reference |
| Sensitizer R1 / this compound (I1) | HDDA | Not specified | Did not initiate | 0 | [2] |
| Sensitizer R1 / (4-methoxyphenyl)-(4-nitrophenyl)iodonium p-toluenesulfonate (I81) | HDDA | Not specified | 5.0 | >50 | [5] |
| Sensitizer R1 / I86 (activating substituent) | HDDA | Not specified | 7.37 | 33.50 - 46.49 | [2] |
| Sensitizer R1 / this compound (I1) | TMPTA | Not specified | Not effective | Low | [2] |
| Sensitizer R1 / Coinitiators with deactivating substituents | TMPTA | Not specified | ~4.30 | 30 - 40 | [5] |
| Squaraine Dye / (4-methoxyphenyl)-(4-nitrophenyl)iodonium p-toluenesulfonate (I81) | TMPTA/MP | λ > 300 nm | ~10.4 s⁻¹ (Note: unit difference) | >50 | [6] |
| Camphorquinone / this compound | TMPTA/MP | λ > 300 nm | Lower than SQ/I81 | 12.4 - 33.41 | [6] |
Abbreviations: HDDA - 1,6-hexanediol (B165255) diacrylate; TMPTA - Trimethylolpropane triacrylate; MP - 1-methyl-2-pyrrolidinone.
Experimental Protocols
The kinetic data presented in this guide are typically obtained using one of two primary techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) or Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic polymerization reaction upon exposure to UV light.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the photopolymerizable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.
-
Instrument Setup: The sample pan and a reference pan are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition, especially in radical polymerization.
-
Isothermal Hold: The sample is brought to the desired isothermal temperature and allowed to equilibrate.
-
UV Exposure: The sample is irradiated with a UV light source of a specific wavelength and intensity. The exothermic heat flow is recorded as a function of time.
-
Data Analysis: The rate of polymerization (Rₚ) is proportional to the heat flow (dH/dt). The total heat evolved is proportional to the final monomer conversion.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
RT-FTIR spectroscopy monitors the disappearance of characteristic infrared absorption bands of the reactive functional groups of the monomer as polymerization proceeds.
Methodology:
-
Sample Preparation: A thin film of the liquid formulation is prepared between two transparent salt plates (e.g., KBr or BaF₂) or on an ATR crystal.
-
Initial Spectrum: An initial IR spectrum of the uncured sample is recorded.
-
Initiation: The sample is exposed to a UV light source while simultaneously and continuously recording IR spectra at short time intervals.
-
Data Monitoring: The decrease in the peak area or height of a characteristic absorption band (e.g., the C=C double bond in acrylates around 1635 cm⁻¹) is monitored over time.
-
Data Analysis: The monomer conversion at any given time is calculated by comparing the peak area to its initial value. The rate of polymerization is determined from the first derivative of the conversion versus time plot.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the key mechanistic pathways for photoinitiation by diphenyliodonium salts and a typical experimental workflow for kinetic analysis.
Caption: Photoinitiation mechanism of this compound.
Caption: Experimental workflow for kinetic studies of photopolymerization.
Conclusion
This compound and other diaryliodonium salts are versatile and efficient photoinitiators. For cationic polymerization, the choice of a non-nucleophilic counter-ion is crucial for achieving high monomer conversions. In such systems, sulfonium (B1226848) salts often exhibit higher molar absorptivity, allowing for lower concentrations to be used.[4] For radical polymerization, this compound can be an effective co-initiator in sensitized systems, although its efficiency is highly dependent on the specific sensitizer and monomer used. The selection of an appropriate photoinitiator system should be based on a careful evaluation of the desired polymerization mechanism, the monomer type, the light source available, and the required kinetic performance. The experimental protocols and comparative data presented in this guide provide a foundation for making informed decisions in the development of photopolymerizable materials.
References
- 1. researchgate.net [researchgate.net]
- 2. The photooxidative sensitization of bis( p -substituted diphenyl)iodonium salts in the radical polymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05413H [pubs.rsc.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. radtech2022.com [radtech2022.com]
- 5. scispace.com [scispace.com]
- 6. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
A Comparative Benchmarking Guide: Diphenyliodonium Chloride vs. Other Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Diphenyliodonium (B167342) chloride and other commonly used diaryliodonium salts, including Diphenyliodonium triflate and Diphenyliodonium hexafluorophosphate (B91526). The following sections detail their relative performance in key areas such as cytotoxicity, arylation efficiency, and thermal stability, supported by experimental data and protocols.
Overview of Diaryliodonium Salts
Diaryliodonium salts are hypervalent iodine compounds that serve as versatile arylating agents in organic synthesis and have garnered interest for their potential applications in drug development.[1] Their reactivity and stability are significantly influenced by the nature of the counter-anion.[1] This guide focuses on a comparative analysis to aid researchers in selecting the most appropriate diaryliodonium salt for their specific application.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize the key performance indicators of Diphenyliodonium chloride against its triflate and hexafluorophosphate analogs.
Cytotoxicity
The cytotoxic effects of diaryliodonium salts are a critical consideration for their use in biological systems. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cell growth.
Table 1: Comparative Cytotoxicity (IC50) of Diphenyliodonium Salts on Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | Lung Cancer (A549) | Data not available in searched literature | |
| Colon Cancer (HCT116) | Data not available in searched literature | ||
| Diphenyliodonium triflate | Lung Cancer (A549) | Data not available in searched literature | |
| Colon Cancer (HCT116) | Data not available in searched literature | ||
| Diphenyliodonium hexafluorophosphate | Lung Cancer (A549) | Data not available in searched literature | |
| Colon Cancer (HCT116) | Data not available in searched literature |
Note: Specific comparative IC50 values for these exact diphenyliodonium salts on the same cell lines were not found in the searched literature. The table structure is provided as a template for future experimental data.
Arylation Efficiency
The primary function of diaryliodonium salts is to act as arylating agents. Their efficiency in this role is paramount for their application in synthesis. The yield of the arylated product is a direct measure of this efficiency.
Table 2: Comparative Arylation Efficiency in a Palladium-Catalyzed Cross-Coupling Reaction
| Diaryliodonium Salt | Substrate | Product Yield (%) | Reference |
| This compound | Indole | Data not available for direct comparison | |
| Diphenyliodonium triflate | Indole | Data not available for direct comparison | [1] |
| Diphenyliodonium tetrafluoroborate (B81430) | Indole | Reported to be more efficient than triflate in some cases | [1] |
Note: While the literature suggests that counter-ions like triflate and tetrafluoroborate can lead to higher yields in arylation reactions compared to halides, a direct quantitative comparison of product yields under identical conditions for the specified salts was not available in the search results. The table is structured for the inclusion of such data.
Thermal Stability
The thermal stability of a reagent is crucial for its storage, handling, and application in reactions that require elevated temperatures. The decomposition temperature is a key indicator of this stability.
Table 3: Comparative Thermal Stability of Diphenyliodonium Salts
| Compound | Decomposition Onset Temperature (°C) | Analytical Method | Reference |
| This compound | ~155 | DSC-TGA | [2] |
| Diphenyliodonium triflate | Decomposes before melting | DSC-TGA | [2] |
| Diphenyliodonium hexafluorophosphate | Does not decompose before melting | DSC-TGA | [2] |
Note: The provided thesis indicates that this compound and triflate decompose before melting, while the hexafluorophosphate salt is more thermally stable.[2] Specific onset decomposition temperatures from thermograms would provide a more precise comparison.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.
Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the IC50 value of diaryliodonium salts on a selected cancer cell line.
Workflow for Cytotoxicity Assessment
Caption: Workflow for determining the IC50 of diaryliodonium salts using the MTT assay.
Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., A549 or HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of each diaryliodonium salt in the appropriate cell culture medium. Replace the existing medium with 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the cell viability against the logarithm of the compound concentration.
Arylation Efficiency: Palladium-Catalyzed Cross-Coupling
This protocol describes a standard method for comparing the arylation efficiency of different diaryliodonium salts.
Workflow for Comparative Arylation
Caption: General workflow for comparing the arylation efficiency of diaryliodonium salts.
Protocol:
-
Reaction Setup: In a dry reaction vial, combine the aryl acceptor (e.g., indole, 1 mmol), the diaryliodonium salt (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)2, 5 mol%), and a base (e.g., K2CO3, 2 mmol).
-
Solvent Addition: Add an anhydrous solvent (e.g., toluene, 5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Stir the mixture at a specified temperature (e.g., 80-100°C) for a set time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by flash column chromatography.
-
Yield Determination: Determine the yield of the pure arylated product.
Thermal Stability Analysis: TGA/DSC
This protocol details the use of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to determine the decomposition temperature of the diaryliodonium salts.
Workflow for Thermal Stability Analysis
Caption: Workflow for determining the thermal stability of diaryliodonium salts using TGA/DSC.
Protocol:
-
Sample Preparation: Accurately weigh 2-5 mg of the diaryliodonium salt into an aluminum or ceramic TGA/DSC pan.
-
Instrument Setup: Place the sample pan and an empty reference pan into the instrument.
-
Analysis: Heat the sample from room temperature to a final temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
Data Analysis: Analyze the TGA curve to identify the temperature at which significant mass loss begins, indicating decomposition. Analyze the DSC curve for endothermic or exothermic peaks associated with melting and decomposition.
Signaling Pathways in Cytotoxicity
Diaryliodonium salts, like many cytotoxic agents, are believed to induce cancer cell death primarily through the activation of apoptotic signaling pathways. While the specific pathways initiated by these salts require further detailed investigation, the general mechanism of action likely involves the induction of cellular stress, leading to the activation of either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways.
Apoptotic Signaling Pathways
Caption: General overview of apoptotic signaling pathways potentially activated by diaryliodonium salts.
These pathways culminate in the activation of executioner caspases, which are responsible for the cleavage of cellular proteins and the morphological changes associated with apoptosis.[3][4][5][6]
Conclusion
The choice of a diaryliodonium salt is a critical decision in both synthetic and biological applications. This guide provides a framework for comparing this compound with its triflate and hexafluorophosphate counterparts. While the available literature suggests that salts with non-coordinating anions like triflate and hexafluorophosphate may offer advantages in terms of arylation efficiency and thermal stability, a comprehensive, direct comparison of their cytotoxicity is still needed. The provided experimental protocols offer a standardized approach for researchers to generate this critical data and make informed decisions for their specific research needs. Further investigation into the precise signaling pathways activated by these compounds will be crucial for the development of novel therapeutic strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Fleeting Intermediates in Diphenyliodonium Chloride Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the transient species that govern the outcomes of reactions involving diphenyliodonium (B167342) chloride (Ph₂ICl) is paramount for optimizing existing synthetic methodologies and pioneering new ones. This guide provides a comprehensive analysis of the reaction intermediates in diphenyliodonium chloride reactions, objectively comparing analytical techniques for their detection and presenting supporting experimental data.
Diphenyliodonium salts are powerful arylating agents, capable of participating in a diverse array of chemical transformations. Their reactivity stems from the facile generation of highly reactive intermediates, primarily phenyl radicals and phenyl cations. The predominance of one intermediate over the other is intricately linked to the reaction conditions, including the presence of transition metal catalysts, exposure to light, and the nature of the solvent and nucleophiles. This guide delves into the methods used to detect and characterize these ephemeral species, offering a comparative overview of their efficacy.
Phenyl Radical vs. Phenyl Cation: A Tale of Two Intermediates
The dichotomy between the phenyl radical and phenyl cation pathways is central to understanding the reactivity of this compound.
-
Phenyl Radical (Ph•): This neutral intermediate with an unpaired electron is typically generated under photolytic conditions, in the presence of a photocatalyst, or via single-electron transfer (SET) from a reductant. Reactions proceeding through a phenyl radical intermediate are often characterized by radical-type reactivity, such as additions to double bonds and hydrogen atom abstraction. The involvement of phenyl radicals has been suggested in the iodonium (B1229267) inhibition of certain flavoenzymes, where the reductive metabolism of the iodonium salt leads to the formation of a phenyl radical.[1]
-
Phenyl Cation (Ph⁺): This highly electrophilic, electron-deficient species is generally formed under thermal conditions or in the presence of a strong acid. It readily reacts with nucleophiles in electrophilic aromatic substitution-type reactions. Gas-phase studies have confirmed the strong electrophilicity of the phenyl cation, showing its propensity to engage in nonradical, exothermic addition reactions.[2]
In transition-metal-catalyzed reactions, particularly with palladium, the mechanism often involves oxidative addition of the diaryliodonium salt to a low-valent metal center, leading to the formation of a high-valent aryl-metal intermediate (e.g., Pd(IV)).[3] Under basic conditions at high temperatures, a benzyne (B1209423) intermediate has also been proposed.[4]
Detecting the Undetectable: A Comparison of Analytical Techniques
The direct observation of these short-lived intermediates is a significant experimental challenge.[5] Consequently, a variety of direct and indirect methods have been developed to probe their existence.
Electron Paramagnetic Resonance (EPR) Spectroscopy with Spin Trapping
EPR spectroscopy is the most direct method for detecting species with unpaired electrons, such as the phenyl radical.[1] However, the high reactivity and short lifetime of the phenyl radical often necessitate the use of a technique called spin trapping.[6] In this method, a "spin trap" molecule reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR.
Table 1: Comparison of Common Spin Traps for Phenyl Radical Detection
| Spin Trap | Common Abbreviation | Typical Hyperfine Coupling Constants for Phenyl Adduct | Adduct Stability | Notes |
| α-Phenyl-N-tert-butylnitrone | PBN | a_N ≈ 14.1-14.6 G, a_H ≈ 2.1-2.75 G[7][8] | Generally stable | PBN is a widely used and versatile spin trap for carbon-centered radicals. |
| 5,5-Dimethyl-1-pyrroline N-oxide | DMPO | a_N ≈ 14.0-15.3 G, a_H ≈ 19.6-22.4 G (for substituted phenyls)[1][7] | Can be less stable than PBN adducts | The hyperfine splitting pattern for DMPO adducts can be more complex, providing more structural information. |
| 5-Diisopropoxyphosphoryl-5-methyl-1-pyrroline N-oxide | DIPPMPO | Not widely reported for phenyl radicals | Generally forms persistent adducts | Often used for detecting oxygen-centered radicals. |
Radical Scavenging Experiments
An indirect yet powerful method for inferring the presence of radical intermediates is the use of radical scavengers. These molecules efficiently react with and "quench" radical species. A significant decrease in the reaction rate or product yield upon the addition of a radical scavenger provides strong evidence for a radical-mediated pathway.
Table 2: Common Radical Scavengers
| Scavenger | Common Abbreviation | Mechanism of Action | Typical Concentration |
| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Forms a stable diamagnetic adduct with carbon-centered radicals. | 10-100 mol% |
| 1,1-Diphenylethylene | - | Acts as a radical trap, forming a stable, substituted radical. | Stoichiometric |
| Butylated hydroxytoluene | BHT | A phenolic antioxidant that acts as a hydrogen atom donor. | Stoichiometric |
Mass Spectrometry (MS)
Mass spectrometry is a versatile tool for analyzing the products of trapping experiments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the stable adducts formed in spin trapping or radical scavenging experiments, providing concrete evidence for the transient intermediate.[4]
Experimental Protocols
Protocol 1: EPR Spin Trapping of Phenyl Radicals
Objective: To detect the formation of phenyl radicals from the photolysis of this compound using PBN as a spin trap.
Materials:
-
This compound (Ph₂ICl)
-
α-Phenyl-N-tert-butylnitrone (PBN)
-
Acetonitrile (spectroscopic grade)
-
EPR tubes
-
UV lamp (e.g., 254 nm)
Procedure:
-
Prepare a solution of Ph₂ICl (10 mM) and PBN (50 mM) in acetonitrile.
-
Transfer the solution to an EPR tube.
-
Deoxygenate the solution by bubbling with argon or nitrogen for 10-15 minutes to prevent quenching of the radical adduct by oxygen.
-
Place the EPR tube in the cavity of the EPR spectrometer.
-
Record a baseline EPR spectrum before irradiation.
-
Irradiate the sample with a UV lamp directly in the EPR cavity.
-
Record the EPR spectrum during and after irradiation.
-
Analyze the resulting spectrum for the characteristic triplet of doublets signal of the PBN-phenyl adduct and determine the hyperfine coupling constants.
Protocol 2: Radical Scavenging with TEMPO
Objective: To investigate the involvement of radical intermediates in a reaction of this compound by observing the effect of TEMPO.
Materials:
-
This compound (Ph₂ICl)
-
Reactant (e.g., a nucleophile or an alkene)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
-
Appropriate solvent and reaction setup
-
Analytical instrument for monitoring reaction progress (e.g., GC-MS, HPLC)
Procedure:
-
Set up two parallel reactions.
-
Reaction A (Control): Perform the reaction of Ph₂ICl with the reactant under the desired conditions.
-
Reaction B (Scavenging): To the identical reaction mixture as in A, add TEMPO (e.g., 50 mol%).
-
Monitor the progress of both reactions over time by taking aliquots and analyzing them by GC-MS or HPLC.
-
Compare the rate of consumption of starting materials and the formation of the product in Reaction A and Reaction B. A significant inhibition in Reaction B suggests a radical pathway.
-
(Optional) Analyze the reaction mixture from Reaction B by mass spectrometry to identify the TEMPO-phenyl adduct.
Visualizing Reaction Pathways and Workflows
Reaction Mechanisms
Caption: Simplified reaction pathways in diphenyliodonium salt reactions.
Experimental Workflow for Radical Detection
Caption: Workflow for the detection of radical intermediates.
Comparison with Alternative Arylating Agents
While diphenyliodonium salts are highly effective, other classes of electrophilic arylating agents offer different reactivity profiles and may proceed through distinct intermediates.
Table 3: Comparison of Electrophilic Arylating Agents
| Reagent Class | Example | Key Features | Predominant Intermediates |
| Diaryliodonium Salts | This compound | Stable, versatile, widely used. | Phenyl radical, phenyl cation, Aryl-Metal(IV) |
| Dibenzothiophenium Salts | S-Aryl dibenzothiophenium salts | Can be prepared in situ, avoids explosive diazonium salts.[1] | Aryl radical (in photoredox catalysis)[1] |
| Heteroaryliodonium Salts | Pyridyl(phenyl)iodonium triflate | Highly reactive, useful for heteroarylation.[4] | Heteroaryl radical, heteroaryl cation |
| Aryldiazonium Salts | Benzenediazonium tetrafluoroborate | Highly reactive, can be explosive. | Aryl radical, aryl cation |
Conclusion
The study of reaction intermediates in this compound reactions is a dynamic field that is crucial for advancing synthetic chemistry. The choice of analytical methodology, from the direct detection offered by EPR spin trapping to the indirect evidence provided by radical scavenging experiments, allows researchers to elucidate the operative reaction pathways. By understanding and controlling the formation of phenyl radicals, phenyl cations, and other transient species, the full potential of these versatile arylating agents can be harnessed for the efficient and selective synthesis of complex molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Combining Transition Metal Catalysis with Radical Chemistry: Dramatic Acceleration of Palladium-Catalyzed C–H Arylation with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. mdpi.com [mdpi.com]
Elucidating Diphenyliodonium Chloride Reaction Mechanisms: A Comparative Guide to Isotopic Labeling Studies
For researchers, scientists, and drug development professionals, a deep understanding of reaction mechanisms is paramount for controlling chemical transformations and designing novel synthetic routes. Diphenyliodonium (B167342) chloride (Ph₂ICl), a versatile arylating agent, can react through several distinct pathways. Isotopic labeling studies offer an unparalleled tool to dissect these mechanisms, providing definitive evidence to distinguish between proposed intermediates and transition states.
This guide provides a comparative overview of how isotopic labeling studies can be employed to elucidate the reaction mechanisms of diphenyliodonium chloride. We will explore the theoretical underpinnings of these techniques, present hypothetical and reported experimental data, and provide detailed protocols for key experiments.
Competing Mechanistic Pathways
Reactions involving this compound are often proposed to proceed through one of the following key intermediates or pathways:
-
Phenyl Cation Pathway: Heterolytic cleavage of the C-I bond leads to the formation of a highly reactive phenyl cation, which is then trapped by a nucleophile.
-
Radical Pathway: Homolytic cleavage of the C-I bond generates a phenyl radical, which participates in subsequent radical reactions.
-
Benzyne (B1209423) Pathway: Under strongly basic conditions, elimination of a proton ortho to the iodine followed by the loss of iodobenzene (B50100) can form a highly reactive benzyne intermediate.
-
Associative Nucleophilic Aromatic Substitution (SNA_r_): A nucleophile attacks the ipso-carbon, forming a transient Meisenheimer-like intermediate before the displacement of iodobenzene.
-
Copper-Catalyzed Pathway: In the presence of a copper catalyst, the reaction can proceed through organocopper intermediates, often involving Cu(I)/Cu(III) catalytic cycles.
Isotopic labeling provides a powerful means to differentiate between these possibilities.
Data Presentation: Differentiating Mechanisms with Isotopic Labeling
The following tables summarize how quantitative data from isotopic labeling studies can be used to distinguish between the primary mechanistic pathways for this compound reactions.
Table 1: Predicted ¹³C Kinetic Isotope Effects (KIEs) for Phenylation with [1-¹³C]-Diphenyliodonium Chloride
| Mechanistic Pathway | Predicted ¹³C KIE (k¹²/k¹³) at the Ipso-Carbon | Rationale |
| Phenyl Cation (rate-determining C-I cleavage) | > 1.05 | Significant bond breaking to the isotopically labeled carbon in the rate-determining step. |
| Radical (rate-determining C-I cleavage) | > 1.05 | Significant bond breaking to the isotopically labeled carbon in the rate-determining step. |
| Benzyne (rate-determining proton abstraction) | ~ 1.00 | The C-I bond is not broken in the rate-determining step. |
| SNA_r_ (rate-determining nucleophilic attack) | ~ 1.00 | No significant change in bonding to the ipso-carbon in the rate-determining step. |
| SNA_r_ (rate-determining loss of leaving group) | > 1.02 | Significant C-I bond breaking in the rate-determining step. |
Table 2: Expected Outcomes of Deuterium (B1214612) Labeling Studies
| Experiment | Mechanistic Pathway | Expected Observation |
| Reaction of [2,6-D₂]-Diphenyliodonium Chloride | Benzyne | Scrambling of the deuterium label in the product. The nucleophile can add to either end of the benzyne triple bond. |
| Phenyl Cation / Radical / SNA_r_ | No scrambling of the deuterium label. The nucleophile adds directly to the ipso-carbon. | |
| Solvent Deuterium Isotope Effect (k_H₂O_/k_D₂O_) | Benzyne (proton abstraction) | Primary KIE > 2 |
| Other Pathways | Secondary KIE, typically between 1.0 and 1.5. |
Experimental Protocols
Experimental Protocol 1: Determination of ¹³C Kinetic Isotope Effect
Objective: To measure the ¹³C KIE for a phenylation reaction to probe the degree of C-I bond cleavage in the rate-determining step.
Materials:
-
This compound
-
[1-¹³C]-Diphenyliodonium chloride (synthesized separately)
-
Nucleophile of interest
-
Solvent
-
Internal standard for NMR analysis
-
High-resolution NMR spectrometer
Procedure:
-
Reaction Setup: Two parallel reactions are set up under identical conditions. One reaction uses unlabeled this compound, and the other uses [1-¹³C]-diphenyliodonium chloride.
-
Reaction Monitoring: The reactions are monitored over time, and aliquots are taken at various conversions.
-
Analysis: The ratio of product to starting material in each aliquot is determined by ¹H NMR spectroscopy using an internal standard. The isotopic enrichment of the recovered starting material and the product is determined by ¹³C NMR spectroscopy.
-
Calculation: The KIE is calculated using the following equation: k¹²/k¹³ = ln(1 - f) / ln(1 - f * R_p/R_sm) where 'f' is the fractional conversion, R_p is the isotope ratio in the product, and R_sm is the isotope ratio in the starting material.[1][2]
Experimental Protocol 2: Deuterium Scrambling Experiment
Objective: To detect the formation of a benzyne intermediate.
Materials:
-
[2,6-D₂]-Diphenyliodonium chloride (synthesized by ortho-deuteration of iodobenzene followed by conversion to the iodonium (B1229267) salt)
-
Strong, non-nucleophilic base (e.g., sodium amide)
-
Nucleophile
-
Solvent (e.g., liquid ammonia)
-
GC-MS or NMR spectrometer for product analysis
Procedure:
-
Reaction: The [2,6-D₂]-diphenyliodonium chloride is reacted with the nucleophile in the presence of a strong base.
-
Product Isolation: The arylated product is isolated and purified.
-
Analysis: The position of the deuterium labels in the product is determined by ¹H NMR, ²H NMR, or mass spectrometry.
-
Interpretation: Observation of the nucleophile at both the original ipso-position and the adjacent ortho-position (with corresponding migration of a deuterium atom) is strong evidence for a benzyne intermediate.
Visualization of Mechanistic Pathways
The following diagrams illustrate the key mechanistic proposals and the experimental workflow for their investigation.
References
The Pivotal Role of the Reaction Medium: A Comparative Study of Solvent Effects on Diphenyliodonium Chloride Reactivity
For researchers, scientists, and drug development professionals, understanding the nuances of reaction conditions is paramount to achieving desired synthetic outcomes. This guide provides a comparative analysis of the profound impact of different solvents on the reactivity of diphenyliodonium (B167342) chloride, a widely utilized arylating agent. By examining experimental data from various studies, we aim to furnish a clear, objective comparison to aid in solvent selection and reaction optimization.
Diphenyliodonium chloride ((C₆H₅)₂I⁺Cl⁻) is a versatile reagent in organic synthesis, primarily employed for the introduction of a phenyl group onto a variety of nucleophiles. The efficiency and selectivity of these arylation reactions are not solely dependent on the substrate and catalyst but are also critically influenced by the solvent system. The solvent can affect the solubility of reactants, the speciation and reactivity of the iodonium (B1229267) salt, and in some cases, even participate directly in the reaction pathway.
Quantitative Comparison of Solvent Effects
The following table summarizes the observed effects of various solvents on the reactivity of diphenyliodonium salts in arylation reactions, based on data compiled from multiple sources. It is important to note that direct comparison of yields can be complex due to variations in reaction conditions, nucleophiles, and catalysts across different studies.
| Solvent | Solvent Type | Dielectric Constant (ε) | General Observations on Reactivity & Yield | Key Considerations & Limitations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Can act as a nucleophile at elevated temperatures, leading to side products.[1] In some cases, aqueous DMSO can lead to hydrolysis of certain iodonium salts. | Potential for solvent participation in the reaction.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | Widely used and often provides moderate to good yields in N-arylation and C-H arylation reactions.[2] | |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | Commonly used for arylation reactions, often with good results.[2] | |
| Dichloromethane (DCM) | Polar Aprotic | 8.9 | A common solvent for the synthesis of diaryliodonium salts and subsequent arylation reactions.[2][3] | Lower polarity compared to other aprotic solvents. |
| Toluene | Nonpolar | 2.4 | Suitable for certain direct arylation polycondensations, particularly with electron-deficient thiophenes.[4] | Low polarity may limit the solubility of ionic reactants. |
| Cyclopentyl Methyl Ether (CPME) | Ether | - | Considered a greener solvent alternative and has shown excellent results in direct arylation polymerizations, providing high molecular weights and yields.[5] | |
| Water | Polar Protic | 80.1 | Can be used in some electrochemical arylation reactions, often in mixtures with organic solvents.[6] Protic nature can solvate and deactivate some nucleophiles.[7][8] | Potential for hydrolysis and reduced nucleophilicity. |
| Methanol (MeOH) | Polar Protic | 32.7 | Can solvate nucleophiles through hydrogen bonding, potentially reducing their reactivity.[9] | Protic nature can interfere with the reaction. |
Experimental Protocols
Below are detailed methodologies for key experiments related to the study of solvent effects on this compound reactivity.
General Procedure for Nucleophilic Arylation in Different Solvents
This protocol provides a framework for comparing the efficacy of different solvents in a typical nucleophilic arylation reaction.
-
Reactant Preparation: In a clean, dry reaction vessel equipped with a magnetic stir bar, add the nucleophile (1.0 mmol) and this compound (1.2 mmol).
-
Solvent Addition: Add the chosen solvent (5 mL) to the reaction vessel. The solvents to be compared should be of high purity and anhydrous where specified.
-
Catalyst/Base Addition (if applicable): If the reaction requires a catalyst (e.g., a copper or palladium salt) or a base, add it to the mixture at this stage.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, 100 °C) for a specified time (e.g., 12, 24, or 48 hours). The reaction progress should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature. The work-up procedure will vary depending on the solvent and the nature of the product. A typical work-up may involve quenching the reaction with water, extracting the product with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrating the solvent under reduced pressure.
-
Purification and Analysis: The crude product is then purified by a suitable method, such as column chromatography. The yield of the purified product is determined, and its identity and purity are confirmed by analytical techniques like NMR spectroscopy and mass spectrometry.
Kinetic Analysis of Solvent Effects
To quantitatively assess the impact of solvents on reaction rates, kinetic studies can be performed.
-
Reaction Setup: Prepare stock solutions of the nucleophile and this compound in the solvent to be investigated.
-
Initiation and Monitoring: Initiate the reaction by mixing the reactant solutions in a thermostated cuvette within a UV-Vis spectrophotometer or by taking aliquots at regular intervals for analysis by HPLC or GC.
-
Data Acquisition: Monitor the disappearance of a reactant or the appearance of the product over time.
-
Rate Constant Determination: Plot the concentration data against time to determine the order of the reaction and calculate the rate constant (k) for the reaction in that specific solvent. This process is repeated for each solvent under identical temperature and concentration conditions.
Visualizing Reaction Pathways and Influences
The following diagrams, generated using the DOT language, illustrate the key concepts discussed in this guide.
Caption: Influence of solvent type on the reactivity of this compound.
Caption: A generalized experimental workflow for studying solvent effects.
References
- 1. mdpi.com [mdpi.com]
- 2. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 3. chemrxiv.org [chemrxiv.org]
- 4. The effect of a solvent on direct arylation polycondensation of substituted thiophenes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Khan Academy [khanacademy.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
The Industrial Chemist's Crossroads: A Cost-Benefit Analysis of Diphenyliodonium Chloride in Large-Scale Synthesis
In the high-stakes world of pharmaceutical and fine chemical manufacturing, the choice of reagents for large-scale synthesis is a critical decision balancing cost, efficiency, safety, and environmental impact. Diphenyliodonium chloride, a versatile and reactive arylation agent, stands at a crossroads, offering a powerful tool for C-C and C-heteroatom bond formation, yet facing competition from a growing arsenal (B13267) of alternatives. This guide provides a comprehensive cost-benefit analysis of using this compound in large-scale synthesis, offering a comparative look at other diaryliodonium salts and the well-established transition metal-catalyzed cross-coupling reactions.
Performance and Cost: A Comparative Overview
The economic viability of any large-scale synthetic route is a primary concern. While bulk pricing is subject to negotiation and market fluctuations, a comparative analysis of readily available data provides a crucial snapshot of the cost landscape.
| Reagent/Method | Typical Purity (%) | Estimated Price (USD/kg) | Key Advantages | Key Disadvantages |
| This compound | ≥98% | ~$1,000 - $5,000+ (for smaller quantities, bulk pricing is lower)[1][2][3][4] | Readily available, well-characterized reactivity. | Relatively high cost for large quantities, potential for stoichiometric waste (iodobenzene). |
| Alternative Diaryliodonium Salts (e.g., tosylates, triflates) | ≥98% | Varies widely based on counterion and aryl groups. | Tunable reactivity and solubility, can be synthesized via cost-effective one-pot methods.[5] | Can be more expensive than the chloride salt, may require in-house synthesis. |
| Transition Metal Catalysis (Palladium-based) | N/A (catalyst) | Catalyst: ~$62,000/kg (metal price)[6]. Ligands add significant cost. | High efficiency, broad substrate scope, low catalyst loading. | High cost of palladium and ligands, potential for metal contamination in the final product.[7] |
| Transition Metal Catalysis (Nickel-based) | N/A (catalyst) | Catalyst: ~$22/kg (metal price)[6]. Ligands add cost. | Significantly lower cost than palladium, unique reactivity.[8] | Can be less efficient than palladium, may require stricter inert conditions. |
In Focus: this compound as an NADPH Oxidase Inhibitor
This compound is a well-known inhibitor of NADPH oxidase (NOX), a key enzyme in the production of reactive oxygen species (ROS).[9] This inhibitory action makes it a valuable tool in studying signaling pathways related to oxidative stress. The following diagram illustrates the canonical activation of NADPH oxidase and the point of inhibition by this compound.
Experimental Protocols for Large-Scale Synthesis
While specific large-scale protocols are often proprietary, the following procedures, adapted from laboratory-scale syntheses, provide a framework for the industrial production of diaryliodonium salts and for conducting transition metal-catalyzed arylations.
Protocol 1: Large-Scale One-Pot Synthesis of a Diaryliodonium Salt
This protocol is a conceptual scale-up of efficient one-pot procedures.[5]
Materials:
-
Aryl Iodide (1.0 equiv)
-
Arene (1.1 - 1.5 equiv)
-
m-Chloroperbenzoic acid (mCPBA) (1.1 - 1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH) (2.0 equiv)
-
Appropriate solvent (e.g., 2-MeTHF, CPME)
-
Suitable anti-solvent for precipitation (e.g., MTBE, heptane)
Procedure:
-
Charging the Reactor: In a clean, dry, glass-lined reactor under an inert atmosphere (e.g., nitrogen), charge the aryl iodide and the arene.
-
Dissolution: Add the solvent and agitate until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Oxidant Addition: Slowly add a solution of mCPBA in the reaction solvent, maintaining the internal temperature below 10 °C.
-
Acid Addition: Slowly add trifluoromethanesulfonic acid, again maintaining the temperature below 10 °C.
-
Reaction: Allow the reaction to stir at 0-10 °C for 1-4 hours, monitoring for completion by a suitable analytical method (e.g., HPLC, UPLC).
-
Precipitation: Once the reaction is complete, slowly add the anti-solvent to precipitate the diaryliodonium salt.
-
Isolation: Filter the solid product, wash with the anti-solvent, and dry under vacuum at a controlled temperature.
Protocol 2: Large-Scale Transition Metal-Catalyzed Cross-Coupling (Illustrative Suzuki-Miyaura Reaction)
This protocol is a generalized procedure for a large-scale Suzuki-Miyaura coupling.[9][10]
Materials:
-
Aryl Halide (1.0 equiv)
-
Arylboronic Acid (1.05 - 1.2 equiv)
-
Palladium or Nickel Catalyst (e.g., Pd(OAc)₂, NiCl₂(dppp)) (0.01 - 1 mol%)
-
Ligand (if required) (e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Solvent (e.g., Toluene, 2-MeTHF, water with a phase-transfer catalyst)
Procedure:
-
Inerting the Reactor: Purge a suitable reactor with an inert gas (e.g., nitrogen, argon).
-
Charging Reagents: Charge the aryl halide, arylboronic acid, base, catalyst, and ligand (if used) into the reactor.
-
Solvent Addition: Add the degassed solvent to the reactor.
-
Heating and Reaction: Heat the reaction mixture to the desired temperature (typically 60-110 °C) and stir until the reaction is complete, as determined by in-process controls.
-
Work-up: Cool the reaction mixture and quench with water. Separate the aqueous and organic layers.
-
Purification: The organic layer may be treated with a metal scavenger (e.g., activated carbon, silica-based scavengers) to remove residual metal catalyst. The product is then isolated by crystallization or distillation.
Safety and Waste Management: A Critical Consideration
The choice of synthetic route on a large scale is heavily influenced by safety and environmental considerations.
This compound and other Diaryliodonium Salts:
-
Hazards: Hypervalent iodine compounds can be explosive under certain conditions and should be handled with care, especially on a large scale.[11] Safety data sheets should be consulted for specific handling procedures.
-
Waste: The primary byproduct is an iodoarene, which is often recycled where economically feasible. Solvents used in the synthesis and purification constitute the main waste stream.
Transition Metal-Catalyzed Cross-Coupling:
-
Hazards: Flammable solvents are often used. Some ligands and metal precursors can be toxic and require careful handling.
-
Waste: A significant challenge is the removal of the metal catalyst from the final product to meet stringent regulatory limits for pharmaceuticals. This can lead to waste streams containing the metal scavenger and residual catalyst. The use of more earth-abundant and less toxic metals like nickel can offer an advantage in this regard.[12]
Conclusion: Making the Right Choice for Your Process
The decision to use this compound in a large-scale synthesis requires a careful and multifaceted analysis.
-
For high-value products where raw material cost is a smaller fraction of the overall cost, and where metal-free conditions are paramount, this compound and other diaryliodonium salts can be an excellent choice. The development of more cost-effective, one-pot syntheses for these reagents is making them increasingly competitive.
-
For cost-sensitive processes and when a broader substrate scope is required, transition metal-catalyzed cross-coupling reactions remain the industry standard. The choice between palladium and nickel will depend on the specific transformation, with nickel offering a significant cost advantage.
Ultimately, the optimal choice will depend on a thorough process development and optimization study that considers all the factors outlined in this guide. As synthetic methodologies continue to evolve, the landscape of large-scale arylation will undoubtedly continue to shift, offering chemists an ever-expanding toolkit to meet the demands of modern chemical manufacturing.
References
- 1. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. This compound, 98+% 50 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. chemimpex.com [chemimpex.com]
- 5. diva-portal.org [diva-portal.org]
- 6. US6632960B2 - Diaryliodonium salt catalysts made from iodotoluene and a method for preparing them - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. orgsyn.org [orgsyn.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Diphenyliodonium Chloride: A Step-by-Step Guide for Laboratory Professionals
Diphenyliodonium (B167342) chloride is a hazardous chemical that requires careful handling and disposal to ensure the safety of laboratory personnel and to prevent environmental contamination. Adherence to proper disposal procedures is not only a matter of safety but also a legal requirement under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1][2][3] This guide provides essential, step-by-step instructions for the safe disposal of diphenyliodonium chloride, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound and to take appropriate safety measures.
Hazard Summary:
| Hazard Classification | Description |
| Acute Toxicity (Oral) | Toxic if swallowed.[4] The LD50 for rats is 60 mg/kg. |
| Skin Irritation | Causes skin irritation.[4] |
| Eye Irritation | Causes serious eye irritation.[4] |
| Inhalation Hazard | May cause respiratory irritation.[5] |
| Combustibility | May emit poisonous and corrosive fumes in a fire, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.[6][7] |
Personal Protective Equipment (PPE):
Always wear the following PPE when handling this compound:
-
Eye Protection: Chemical safety goggles or a face shield.[7][8]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH-approved respirator.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure that an eyewash station and safety shower are readily accessible.[7][8]
Step-by-Step Disposal Protocol
This protocol outlines the procedures for disposing of pure this compound, contaminated materials, and spill residues.
1. Waste Identification and Segregation:
-
Designate as Hazardous Waste: All this compound waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.[1][2]
-
Segregate from Other Waste Streams: Do not mix this compound waste with non-hazardous trash or other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Incompatible chemicals must be kept separate to avoid dangerous reactions.[1] this compound should not be stored with strong oxidizing agents.[6][7][8]
2. Waste Collection and Containerization:
-
Primary Container:
-
For solid this compound, use a clearly labeled, sealable, and chemically compatible container. A polyethylene (B3416737) or polypropylene (B1209903) container is a suitable choice.[6]
-
Ensure the container is in good condition, free from leaks or damage.[1]
-
Do not overfill the container; a general guideline is to fill to no more than 90% capacity.[3]
-
-
Contaminated Materials:
-
Place contaminated items such as gloves, weighing paper, and pipette tips into a designated hazardous waste bag or container.
-
Triple-rinse empty containers that held this compound with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your institution's procedures for decontaminated glassware or plasticware.
-
3. Labeling:
-
Hazardous Waste Label: All waste containers must be clearly labeled with the words "Hazardous Waste."[2]
-
Contents: The label must accurately identify the contents, including "this compound" and any other chemicals present in the waste.
-
Hazard Pictograms: Include appropriate hazard pictograms for acute toxicity, skin irritation, and eye irritation.
4. Storage:
-
Satellite Accumulation Area (SAA): Store the labeled waste container at or near the point of generation in a designated SAA.[2]
-
Storage Conditions: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.[6] Some sources recommend refrigeration or storage in a freezer.[7][8]
-
Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent the spread of material in case of a leak.[1][3]
5. Disposal Request and Pickup:
-
Contact EHS: Once the waste container is full or the accumulation time limit is approaching (as determined by your institution and local regulations), contact your institution's EHS office to arrange for pickup.[3]
-
Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department.
Spill Cleanup and Disposal
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Wear Appropriate PPE: Don all necessary PPE before attempting to clean the spill.
-
Contain the Spill: Prevent the spill from spreading or entering drains.[6]
-
Cleanup:
-
For solid spills: Carefully sweep or scoop up the material and place it into a labeled hazardous waste container. Avoid generating dust.[6]
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads) and place the contaminated material into a labeled hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with soap and water, and collect the cleaning materials for disposal as hazardous waste.[6]
-
Report the Spill: Report the incident to your supervisor and EHS office, especially for larger spills.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management plan and EHS office for guidance.
References
- 1. danielshealth.com [danielshealth.com]
- 2. MedicalLab Management Magazine [medlabmag.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. This compound | C12H10ClI | CID 73870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
